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  • Product: 3-(3-acetyl-1H-indol-1-yl)propanoic acid
  • CAS: 869947-44-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid, a substituted indole derivative of inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. This document details plausible synthetic routes, experimental protocols, and relevant characterization data.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds. The title compound, 3-(3-acetyl-1H-indol-1-yl)propanoic acid, features a 3-acetylindole moiety N-alkylated with a propanoic acid chain. This combination of a lipophilic indole core, a potential hydrogen bond acceptor in the acetyl group, and an acidic propanoic acid handle makes it an intriguing candidate for biological screening and as a versatile intermediate for further chemical modifications. The synthesis of this molecule can be approached through two primary strategies: N-alkylation of 3-acetylindole or C-acylation of an N-substituted indole.

Synthetic Strategies and Methodologies

Two principal synthetic pathways are proposed for the preparation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Strategy 1: N-Alkylation of 3-Acetylindole

This approach begins with the commercially available 3-acetylindole and introduces the propanoic acid side chain at the indole nitrogen. This can be achieved via two main routes:

  • Route A: Michael Addition to an Acrylate Ester followed by Hydrolysis. This is a highly atom-economical and generally effective method for the N-alkylation of indoles. 3-Acetylindole is reacted with an acrylate ester, such as ethyl acrylate, in the presence of a base. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

  • Route B: Nucleophilic Substitution with a 3-Halopropanoate. In this classic N-alkylation method, 3-acetylindole is deprotonated with a suitable base to form the indolide anion, which then acts as a nucleophile to displace a halide from an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropionate). Subsequent hydrolysis of the ester furnishes the final product.

Strategy 2: C-Acylation of 3-(1H-indol-1-yl)propanoic acid

This alternative strategy involves the initial synthesis of 3-(1H-indol-1-yl)propanoic acid, followed by a Friedel-Crafts acylation at the electron-rich C3 position of the indole nucleus. While feasible, this route may present challenges in controlling regioselectivity, as acylation could potentially occur at other positions on the indole ring, particularly if the N-1 position is not appropriately blocked or if the reaction conditions are not optimized.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic routes.

Protocol 1: Synthesis via Michael Addition (Strategy 1, Route A)

This protocol is divided into two steps: the Michael addition of 3-acetylindole to ethyl acrylate and the subsequent hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate

  • Reagents and Materials:

    • 3-Acetylindole

    • Ethyl acrylate

    • A basic catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), potassium carbonate, or sodium hydride)

    • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Procedure:

    • To a solution of 3-acetylindole (1 equivalent) in anhydrous DMF, add the basic catalyst (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate.

Step 2: Hydrolysis to 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Reagents and Materials:

    • Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate

    • A base for hydrolysis (e.g., Lithium hydroxide, Sodium hydroxide, or Potassium hydroxide)

    • A solvent mixture (e.g., Tetrahydrofuran (THF)/Water, Methanol/Water)

    • Aqueous acid for neutralization (e.g., 1 M Hydrochloric acid)

  • Procedure:

    • Dissolve ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate (1 equivalent) in a mixture of THF and water.

    • Add an excess of lithium hydroxide (e.g., 3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Protocol 2: Synthesis via Friedel-Crafts Acylation (Strategy 2)

This protocol involves the acylation of pre-synthesized 3-(1H-indol-1-yl)propanoic acid.

  • Reagents and Materials:

    • 3-(1H-indol-1-yl)propanoic acid

    • Acetyl chloride or Acetic anhydride

    • A Lewis acid catalyst (e.g., Aluminum chloride, Tin(IV) chloride)

    • Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)

  • Procedure:

    • Suspend 3-(1H-indol-1-yl)propanoic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the suspension to 0 °C and add the Lewis acid (e.g., AlCl₃, 2.5 equivalents) portion-wise.

    • Stir the mixture for 15-30 minutes at 0 °C.

    • Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Data Presentation

Table 1: Physicochemical and Yield Data

PropertyValueReference
Molecular FormulaC₁₃H₁₃NO₃-
Molecular Weight231.25 g/mol -
Melting Point105-109 °C[1]
Predicted Yield (Strategy 1)60-80%Estimated
Predicted Yield (Strategy 2)40-60%Estimated

Table 2: Spectroscopic Data (Predicted)

TechniqueExpected Features
¹H NMR (CDCl₃)δ (ppm): ~10.5 (br s, 1H, COOH), ~8.4 (s, 1H, indole H2), ~7.2-8.0 (m, 4H, Ar-H), ~4.4 (t, 2H, N-CH₂), ~2.9 (t, 2H, CH₂-COOH), ~2.5 (s, 3H, COCH₃)
¹³C NMR (CDCl₃)δ (ppm): ~193 (C=O, acetyl), ~177 (C=O, acid), ~137, ~130, ~125, ~123, ~122, ~120, ~118, ~110 (indole carbons), ~45 (N-CH₂), ~34 (CH₂-COOH), ~27 (COCH₃)
IR (KBr)ν (cm⁻¹): ~3400-2500 (br, O-H), ~1710 (C=O, acid), ~1650 (C=O, ketone), ~1600, ~1470 (C=C, aromatic)
Mass Spec (ESI-)m/z: 230.08 [M-H]⁻

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_strategy1 Strategy 1: N-Alkylation of 3-Acetylindole cluster_routeA Route A: Michael Addition cluster_routeB Route B: Nucleophilic Substitution cluster_strategy2 Strategy 2: C-Acylation Start1 3-Acetylindole MA_ester Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate Start1->MA_ester Ethyl acrylate, Base NS_ester Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate Start1->NS_ester Ethyl 3-bromopropionate, Base EndProduct 3-(3-acetyl-1H-indol-1-yl)propanoic acid MA_ester->EndProduct Hydrolysis (LiOH) NS_ester->EndProduct Hydrolysis (LiOH) Start2 3-(1H-indol-1-yl)propanoic acid Start2->EndProduct Friedel-Crafts Acylation (AcCl, AlCl3)

Caption: Plausible synthetic routes to 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Hypothetical Signaling Pathway Involvement

Given the structural motifs present in 3-(3-acetyl-1H-indol-1-yl)propanoic acid, it is plausible that it could interact with signaling pathways commonly modulated by indole derivatives. For instance, many indole-based compounds are known to be inhibitors of protein kinases. The following diagram illustrates a hypothetical mechanism where the compound acts as a kinase inhibitor, a common mode of action for anti-cancer and anti-inflammatory drugs.[2][3]

Signaling_Pathway cluster_cell Cell Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Molecule 3-(3-acetyl-1H-indol-1-yl)propanoic acid Molecule->Kinase Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide outlines robust and plausible synthetic strategies for the preparation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. The N-alkylation of 3-acetylindole via a Michael addition represents a potentially high-yielding and efficient route. The provided experimental protocols, along with the compiled data and visualizations, offer a solid foundation for researchers and drug development professionals to synthesize and further investigate this promising indole derivative. Further studies are warranted to confirm the predicted spectroscopic data and to explore the biological activities of this compound.

References

Exploratory

Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of the intermediate compound, 3-(3-acetyl-1H-indol-1-yl)propanoic acid. This molecule is of in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the intermediate compound, 3-(3-acetyl-1H-indol-1-yl)propanoic acid. This molecule is of interest in medicinal chemistry and drug development due to its indole core, a common scaffold in pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid is a multi-step process that begins with the commercially available starting material, indole. The overall strategy involves two key transformations:

  • Acylation of the Indole Ring: The first step is the introduction of an acetyl group at the C3 position of the indole ring to form 3-acetylindole. A common and efficient method for this is the diacetylation of indole to yield 1,3-diacetylindole, followed by a selective deacetylation at the N1 position.

  • N-Alkylation with a Propanoic Acid Moiety: The second stage involves the alkylation of the N1 position of the 3-acetylindole intermediate with a three-carbon chain bearing a carboxylic acid functional group. This is typically achieved through a Michael addition reaction with an acrylate ester, followed by hydrolysis of the ester to the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Acetylindole

This synthesis is performed in two stages: the formation of 1,3-diacetylindole and its subsequent selective hydrolysis.

Stage 1: Synthesis of 1,3-Diacetylindole

In a round-bottom flask, indole (1.0 g) is dissolved in acetic anhydride (10 mL). To this solution, 85% phosphoric acid (approximately 25 drops) is added dropwise with stirring. A reflux condenser fitted with a calcium chloride guard tube is attached to the flask. The reaction mixture is then heated on a steam bath for 20 minutes. After cooling to room temperature, the mixture is poured onto crushed ice. The excess acetic anhydride and phosphoric acid are neutralized by the slow addition of sodium bicarbonate (10 g). The mixture is then allowed to stand in an ice bath for 10 minutes to facilitate the precipitation of the product. The solid is collected by vacuum filtration and recrystallized from ethanol to yield 1,3-diacetylindole.[1]

Stage 2: Synthesis of 3-Acetylindole

1,3-Diacetylindole (1.0 g) is suspended in ethanol (5 mL), and a 2 N solution of sodium hydroxide (10 mL) is added. The mixture is stirred and gently warmed until the solid dissolves. The reaction is monitored for the consumption of the starting material. Upon completion, the solution is diluted with water to precipitate the product. The solid 3-acetylindole is collected by filtration, washed with water, and recrystallized from ethanol.[1][2]

Step 2: Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

This synthesis is also a two-stage process involving a Michael addition followed by ester hydrolysis.

Stage 1: Synthesis of Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate

In a flask equipped with a magnetic stirrer and a reflux condenser, 3-acetylindole (1.0 g) is dissolved in a suitable solvent such as acetonitrile or DMF. A base, such as potassium carbonate (1.5 equivalents), is added to the solution. Ethyl acrylate (1.2 equivalents) is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate, which can be purified by column chromatography.

Stage 2: Hydrolysis to 3-(3-acetyl-1H-indol-1-yl)propanoic acid

The crude or purified ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide (2-3 equivalents), is added, and the mixture is heated to reflux. The hydrolysis is monitored by TLC until the starting ester is consumed. After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with ether to remove any unreacted starting material. The aqueous layer is then acidified with a dilute strong acid, such as hydrochloric acid, to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis.

Table 1: Synthesis of 3-Acetylindole

StepReactantsReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
1aIndole, Acetic AnhydrideH₃PO₄None20 minSteam Bath55149-151
1b1,3-DiacetylindoleNaOHEthanol~30 minGentle Warming87191-192

Table 2: Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

StepReactantsReagentsSolventReaction TimeTemperatureYield (%)
2a3-Acetylindole, Ethyl AcrylateK₂CO₃Acetonitrile/DMF4-8 hReflux70-85 (Typical)
2bEthyl 3-(3-acetyl-1H-indol-1-yl)propanoateNaOHEthanol/Water2-4 hReflux>90 (Typical)

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the process.

Synthesis_Pathway Indole Indole Diacetylindole 1,3-Diacetylindole Indole->Diacetylindole Ac₂O, H₃PO₄ Acetylindole 3-Acetylindole Diacetylindole->Acetylindole NaOH, EtOH Ester Ethyl 3-(3-acetyl-1H- indol-1-yl)propanoate Acetylindole->Ester Ethyl Acrylate, K₂CO₃ FinalProduct 3-(3-acetyl-1H-indol-1-yl) propanoic acid Ester->FinalProduct 1. NaOH, H₂O/EtOH 2. H⁺

Caption: Overall synthetic pathway for 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Acetylindole cluster_step2 Step 2: Synthesis of Final Product Start1 Start: Indole Reaction1a Diacetylation (Acetic Anhydride, H₃PO₄) Start1->Reaction1a Purification1a Precipitation & Recrystallization (1,3-Diacetylindole) Reaction1a->Purification1a Reaction1b Selective Hydrolysis (NaOH, Ethanol) Purification1a->Reaction1b Purification1b Precipitation & Recrystallization (3-Acetylindole) Reaction1b->Purification1b Start2 Start: 3-Acetylindole Reaction2a Michael Addition (Ethyl Acrylate, K₂CO₃) Start2->Reaction2a Purification2a Workup & Column Chromatography (Ester Intermediate) Reaction2a->Purification2a Reaction2b Ester Hydrolysis (Saponification) (NaOH, H₂O/Ethanol) Purification2a->Reaction2b Purification2b Acidification & Filtration (Final Product) Reaction2b->Purification2b

Caption: Detailed experimental workflow for the synthesis.

References

Foundational

3-(3-acetyl-1H-indol-1-yl)propanoic acid CAS number 869947-44-4

CAS Number: 869947-44-4 For Research Use Only. Not for human or veterinary use.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 869947-44-4

For Research Use Only. Not for human or veterinary use.

Introduction

3-(3-acetyl-1H-indol-1-yl)propanoic acid is a synthetic organic compound featuring a core indole structure. The indole ring is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. This molecule is characterized by an acetyl group at the 3-position of the indole ring and a propanoic acid substituent at the 1-position (the nitrogen atom). While specific research on this particular molecule is limited in publicly available literature, its structural components—3-acetylindole and indole-3-propanoic acid—are well-studied. This guide provides an in-depth overview of the known chemical properties and the inferred biological potential of 3-(3-acetyl-1H-indol-1-yl)propanoic acid based on the activities of its constituent moieties.

Chemical Properties

A summary of the key chemical properties for 3-(3-acetyl-1H-indol-1-yl)propanoic acid is presented in Table 1.

PropertyValueReference
CAS Number 869947-44-4[1][2][3]
Molecular Formula C13H13NO3[1]
Molecular Weight 231.25 g/mol [3]
Synonyms 3-(3-Acetyl-indol-1-yl)-propionicacid, 3-(3-acetylindol-1-yl)propanoicacid[1]
Physical Form Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and methanol.

Synthesis

A potential synthetic workflow is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_hydrolysis Hydrolysis Reactant1 3-Acetylindole Intermediate N-Alkylated Intermediate (Ester protected) Reactant1->Intermediate N-Alkylation Reactant2 3-Halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) Reactant2->Intermediate Condition Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Condition->Intermediate Product 3-(3-acetyl-1H-indol-1-yl)propanoic acid Intermediate->Product Ester Hydrolysis Hydrolysis_Condition Acid or Base Catalysis (e.g., HCl, NaOH) Hydrolysis_Condition->Product

Caption: Proposed synthetic workflow for 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Potential Biological Activities and Signaling Pathways

Direct biological data for 3-(3-acetyl-1H-indol-1-yl)propanoic acid is not currently available. However, based on the known activities of its structural analogs, several potential areas of biological investigation can be proposed.

Inferred Activities from the 3-Acetylindole Moiety

Derivatives of 3-acetylindole have been reported to exhibit a broad spectrum of biological activities.[1][2][3] These include:

  • Antimicrobial Activity: Against various bacterial and fungal strains.[1]

  • Antioxidant Activity: Capable of scavenging free radicals.[1]

  • Anti-inflammatory Activity [4]

  • Anticancer Activity [4]

  • Antiviral Activity (including anti-HIV) [2][3]

Inferred Activities from the Indole-3-Propionic Acid Moiety

Indole-3-propionic acid (IPA) is a metabolite of tryptophan produced by the gut microbiota and has demonstrated significant biological effects.[5][6][7]

  • Antioxidant and Neuroprotective Effects: IPA is a potent radical scavenger.[5]

  • Anti-inflammatory Properties [5]

  • Modulation of Gut Microbiota and Host Receptors: IPA is known to interact with the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are involved in regulating inflammation and metabolism.[5]

  • Cardiovascular and Mitochondrial Function: Recent studies suggest that IPA can directly impact mitochondrial function in cardiomyocytes.[7]

A potential signaling pathway involving the interaction of indole derivatives like IPA with host receptors is depicted below:

G IPA Indole-3-Propionic Acid (or derivative) AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR Binds PXR Pregnane X Receptor (PXR) IPA->PXR Binds Nucleus Nucleus AhR->Nucleus Translocates PXR->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Modulates Biological_Response Biological Response (e.g., Anti-inflammatory effects, Metabolic regulation) Gene_Expression->Biological_Response

Caption: Inferred signaling pathway for indole-propionic acid derivatives.

Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the biological activities of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Workflow:

G Start Prepare stock solution of 3-(3-acetyl-1H-indol-1-yl)propanoic acid in DMSO Step1 Perform serial two-fold dilutions in a 96-well plate Start->Step1 Step2 Add standardized bacterial inoculum to each well Step1->Step2 Step3 Incubate at 37°C for 18-24 hours Step2->Step3 Step4 Add resazurin or measure OD600 to assess bacterial growth Step3->Step4 End Determine MIC (lowest concentration with no visible growth) Step4->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Compound Stock: Dissolve 3-(3-acetyl-1H-indol-1-yl)propanoic acid in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator like resazurin.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of 3-(3-acetyl-1H-indol-1-yl)propanoic acid in methanol.

  • Reaction Mixture: In a 96-well plate, mix the compound solutions with the DPPH solution. A control containing only methanol and DPPH is also prepared. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Quantitative Data (for related compounds)

As no specific quantitative data for 3-(3-acetyl-1H-indol-1-yl)propanoic acid has been found, the following table presents data for a structurally related indole-propionic acid derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614), to provide a contextual reference for potential antimicrobial activity.[8]

OrganismMIC (µg/mL) for Les-6614
Candida albicans 6725

Conclusion

3-(3-acetyl-1H-indol-1-yl)propanoic acid is a compound of interest due to the well-documented and diverse biological activities of its core structural components, 3-acetylindole and indole-3-propionic acid. While direct experimental data for this specific molecule is lacking, it represents a promising candidate for investigation in various fields, including antimicrobial, antioxidant, and anti-inflammatory research. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological potential of this and other related indole derivatives. Further research is warranted to elucidate the specific biological profile and mechanism of action of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

References

Exploratory

An In-Depth Technical Guide to 3-(3-acetyl-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(3-acetyl-1H-indol-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. The information is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular Data

The fundamental molecular characteristics of 3-(3-acetyl-1H-indol-1-yl)propanoic acid are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₃NO₃[1]
Molecular Weight 231.25 g/mol [2]
IUPAC Name 3-(3-acetyl-1H-indol-1-yl)propanoic acid

Synthesis Protocols

Method 1: N-Alkylation of 3-acetylindole with a Propionate Synthon

This approach involves the direct alkylation of the indole nitrogen of 3-acetylindole.

Experimental Protocol:

  • Deprotonation of 3-acetylindole: To a solution of 3-acetylindole in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is stirred for a period to allow for the formation of the indolide anion.

  • Alkylation: To the solution containing the indolide anion, a solution of an ethyl or methyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the same solvent is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification of the Ester Intermediate: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.

  • Hydrolysis to the Carboxylic Acid: The purified ester intermediate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).

  • Final Work-up and Isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product. The precipitate is collected by filtration, washed with water, and dried to afford 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Method 2: Michael Addition of 3-acetylindole to an Acrylate

This method utilizes a conjugate addition reaction.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, 3-acetylindole is dissolved in a suitable solvent. A base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate, is added to the solution.

  • Michael Addition: An acrylic acid ester, such as ethyl acrylate or tert-butyl acrylate, is added to the mixture. The reaction is stirred at room temperature or gently heated until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification of the Ester Intermediate: The reaction mixture is diluted with an organic solvent and washed with a dilute acid and brine. The organic layer is dried and concentrated. The resulting crude ester is purified by column chromatography.

  • Hydrolysis: The purified ester is then subjected to acidic or basic hydrolysis, as described in Method 1, to yield the final carboxylic acid product.

Potential Biological Activity and Signaling Pathways

Derivatives of indole-3-propanoic acid have been noted for their potential biological activities, including anti-inflammatory effects. While the specific mechanism of 3-(3-acetyl-1H-indol-1-yl)propanoic acid has not been elucidated, related compounds have been shown to modulate the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of inflammation and metabolism.

A hypothesized anti-inflammatory signaling pathway, based on the known actions of other PPARγ agonists, is presented below.

PPAR_gamma_Anti_inflammatory_Pathway Compound 3-(3-acetyl-1H-indol-1-yl)propanoic acid PPARg PPARγ Compound->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Anti_inflammatory_Proteins Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory_Proteins Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_Cytokines Downregulates Inflammation Inflammation Anti_inflammatory_Proteins->Inflammation Inhibits Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Hypothesized Anti-inflammatory Signaling Pathway.

Experimental Workflow for Biological Evaluation

To assess the potential anti-inflammatory activity of 3-(3-acetyl-1H-indol-1-yl)propanoic acid, a standard in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages can be employed.

Anti_inflammatory_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis Seed_Cells Seed Macrophages (e.g., RAW 264.7) Pre_treat Pre-treat with Compound (various concentrations) Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cell_Lysate Prepare Cell Lysate Incubate->Cell_Lysate ELISA Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA Collect_Supernatant->ELISA Data_Analysis Data Analysis and IC50 Determination ELISA->Data_Analysis Western_Blot Analyze Protein Expression (e.g., p-p65, COX-2) by Western Blot Cell_Lysate->Western_Blot Western_Blot->Data_Analysis

Caption: In Vitro Anti-inflammatory Assay Workflow.

References

Foundational

Spectroscopic Characterization of 3-(3-acetyl-1H-indol-1-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. Due to the limited...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a detailed analysis based on the spectroscopic properties of its constituent molecular fragments: the 3-acetylindole moiety and the N-propanoic acid chain attached to the indole ring. This approach allows for a predictive understanding of the compound's spectral characteristics.

Molecular Structure

3-(3-acetyl-1H-indol-1-yl)propanoic acid consists of an indole ring system substituted at the 3-position with an acetyl group and at the 1-position (the nitrogen atom) with a propanoic acid chain.

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. These predictions are derived from the analysis of 3-acetylindole and N-substituted indole-propanoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~10.0 - 12.0Singlet1H-COOHBroad signal, exchangeable with D₂O.
~8.3 - 8.5Singlet / Doublet1HH-2 (Indole)Expected to be downfield due to the acetyl group.
~7.2 - 8.0Multiplet4HAromatic H (Indole)Complex pattern for the benzene ring protons.
~4.4 - 4.6Triplet2HN-CH₂-Triplet due to coupling with the adjacent CH₂ group.
~2.8 - 3.0Triplet2H-CH₂-COOHTriplet due to coupling with the N-CH₂ group.
~2.5Singlet3H-C(O)CH₃Characteristic singlet for the acetyl methyl protons.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~192 - 195C=O (Acetyl)Carbonyl carbon of the acetyl group.
~173 - 175C=O (Carboxylic Acid)Carbonyl carbon of the propanoic acid.
~137 - 138C-3a (Indole)Bridgehead carbon.
~135 - 136C-7a (Indole)Bridgehead carbon.
~115 - 130Aromatic C (Indole)Carbons of the benzene and pyrrole rings.
~115C-3 (Indole)Carbon bearing the acetyl group.
~45 - 47N-CH₂-Carbon attached to the indole nitrogen.
~34 - 36-CH₂-COOHCarbon adjacent to the carboxylic acid group.
~27 - 29-C(O)CH₃Methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~1700-1725StrongC=O stretch (Carboxylic acid)
~1660-1680StrongC=O stretch (Acetyl ketone)
~1600, ~1470MediumC=C stretch (Aromatic)
~1360MediumC-H bend (Methyl)
~740-760StrongC-H out-of-plane bend (ortho-disubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
231[M]⁺ (Molecular Ion)
186[M - COOH]⁺
158[M - CH₂CH₂COOH]⁺
144[3-acetylindole fragment]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical for observing the carboxylic acid proton; DMSO-d₆ is often preferred.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • To confirm the acidic proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The carboxylic acid proton signal should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode. Positive ion mode will likely show the [M+H]⁺ or [M+Na]⁺ ions, while negative ion mode may show the [M-H]⁻ ion.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank to record the baseline.

    • Record the absorption spectrum of the sample solution, typically over a wavelength range of 200-400 nm.

    • The wavelength of maximum absorbance (λmax) should be identified. The indole chromophore is expected to show characteristic absorption bands.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical compound like 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr ir IR Spectroscopy (FT-IR/ATR) purification->ir ms Mass Spectrometry (ESI-MS, HRMS) purification->ms uvvis UV-Vis Spectroscopy purification->uvvis data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc uvvis->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm report Reporting & Documentation structure_confirm->report Spectroscopic_Data_Integration cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided molecule 3-(3-acetyl-1H-indol-1-yl) propanoic acid nmr NMR ir IR ms MS uvvis UV-Vis nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ir_info Functional Groups (C=O, O-H, C-N) ir->ir_info ms_info Molecular Weight Elemental Formula Fragmentation Pattern ms->ms_info uvvis_info Conjugated System (Indole Chromophore) uvvis->uvvis_info

Exploratory

An In-depth Technical Guide to the 1H NMR Analysis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. This docu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. This document outlines the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule. It also includes a comprehensive experimental protocol for acquiring high-quality ¹H NMR spectra and presents key structural and analytical workflow visualizations.

Molecular Structure and Proton Numbering

The structure of 3-(3-acetyl-1H-indol-1-yl)propanoic acid is presented below, with each unique proton environment systematically numbered for clear assignment in the NMR analysis.

Caption: Molecular structure of 3-(3-acetyl-1H-indol-1-yl)propanoic acid with proton labeling.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 3-(3-acetyl-1H-indol-1-yl)propanoic acid. These predictions are based on the analysis of structurally similar compounds, including 3-acetylindole and indole-3-propionic acid. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 8.3s-1H
H-4~ 8.1d7-91H
H-5~ 7.3t7-81H
H-6~ 7.2t7-81H
H-7~ 7.4d7-91H
-COCH₃~ 2.5s-3H
N-CH₂ (a)~ 4.5t6-82H
-CH₂-COOH (b)~ 2.9t6-82H
-COOH (c)> 10br s-1H

s = singlet, d = doublet, t = triplet, br s = broad singlet

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum of 3-(3-acetyl-1H-indol-1-yl)propanoic acid is detailed below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds containing carboxylic acid and N-H protons to ensure their observation.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

  • Insert the sample into the spectrometer probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

3. Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

  • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Workflow for ¹H NMR Analysis

The general workflow for the ¹H NMR analysis of a chemical compound is illustrated in the following diagram.

A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Locking and Shimming) A->B C Data Acquisition (Pulse Sequence Execution) B->C D Data Processing (Fourier Transform, Phasing, Calibration) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation / Verification E->F

Caption: General workflow for ¹H NMR analysis from sample preparation to structural determination.

This guide provides a foundational understanding of the ¹H NMR analysis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. For more specific applications or advanced NMR experiments (e.g., 2D NMR), further optimization of the experimental parameters may be necessary.

Foundational

A Technical Guide to the Mass Spectrometry of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. Due to the absence of pub...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. Due to the absence of published mass spectra for this specific compound, this document presents a predictive analysis based on the known fragmentation patterns of its constituent chemical moieties: the indole ring, the N-linked propanoic acid side chain, and the 3-position acetyl group. The experimental protocols and data herein are illustrative and aim to serve as a foundational resource for researchers undertaking the analysis of this and structurally related molecules.

Predicted Mass Spectral Data

The fragmentation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid under mass spectrometry, particularly with electrospray ionization (ESI), is anticipated to involve characteristic cleavages associated with indole derivatives and carboxylic acids. The molecular weight of the compound is 231.24 g/mol . The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 232.25.

Table 1: Predicted Key Mass Fragments for 3-(3-acetyl-1H-indol-1-yl)propanoic acid in Positive Ion Mode ESI-MS/MS

m/z (Predicted)Proposed Fragment IonDescription of Neutral Loss
232.25[M+H]⁺Protonated parent molecule
214.24[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid group
186.24[M+H - COOH]⁺Loss of the carboxyl group
172.09[C₁₁H₁₀NO]⁺Cleavage of the propanoic acid side chain at the α-β carbon bond, with subsequent loss of ethene and CO₂.
158.07[C₁₀H₈NO]⁺Loss of the entire propanoic acid side chain.
144.08[C₉H₈N]⁺Subsequent loss of the acetyl group from the m/z 186.24 fragment.
130.07[C₉H₈N]⁺Scission of the bond between the indole nitrogen and the propanoic acid chain, followed by rearrangement.
43.02[CH₃CO]⁺Acetyl cation

Experimental Protocols

A standard protocol for the analysis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid using liquid chromatography-mass spectrometry (LC-MS) with ESI is provided below.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of 3-(3-acetyl-1H-indol-1-yl)propanoic acid in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid serves to promote protonation in positive ion mode ESI.

2. Liquid Chromatography Conditions

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 600 L/hr at 350 °C.

  • Scan Range: m/z 50-500 for full scan analysis.

  • MS/MS Analysis: For fragmentation studies, the precursor ion (m/z 232.25) is isolated and subjected to collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be ramped from 10 to 40 eV to observe the fragmentation pattern.

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of protonated 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Fragmentation_Pathway M [M+H]⁺ m/z = 232.25 F1 [M+H - H₂O]⁺ m/z = 214.24 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z = 186.24 M->F2 - COOH F3 [C₁₁H₁₀NO]⁺ m/z = 172.09 M->F3 - C₂H₄, -CO₂ F4 [C₁₀H₈NO]⁺ m/z = 158.07 M->F4 - C₃H₅O₂ F6 [C₉H₈N]⁺ m/z = 130.07 M->F6 - C₃H₅O₂ side chain F7 [CH₃CO]⁺ m/z = 43.02 M->F7 Acetyl group F5 [C₉H₈N]⁺ m/z = 144.08 F2->F5 - C₂H₂O

Caption: Predicted ESI-MS/MS fragmentation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Experimental Workflow

The diagram below outlines the general workflow for the LC-MS analysis of the target compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Dilution LC Liquid Chromatography (C18 Column) Working->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Spectrometry (Full Scan & MS/MS) ESI->MS Spectrum Mass Spectrum Acquisition MS->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation

Caption: General workflow for LC-MS analysis.

Exploratory

Physical and chemical properties of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

An In-depth Technical Guide on 3-(3-acetyl-1H-indol-1-yl)propanoic acid This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. It...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-(3-acetyl-1H-indol-1-yl)propanoic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this indole derivative. While direct experimental data on the biological activity of this specific compound is limited in public literature, this guide infers potential areas of investigation based on the well-documented activities of its core structural motifs: the indole ring and the aryl propanoic acid side chain.

Physicochemical Properties

3-(3-acetyl-1H-indol-1-yl)propanoic acid is a crystalline solid. Its core structure consists of an indole ring system, which is N-alkylated with a propanoic acid chain and substituted at the 3-position with an acetyl group. These features make it an interesting candidate for medicinal chemistry research.

Quantitative physicochemical data is summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

PropertyValueSource(s)
CAS Number 869947-44-4[1][2]
Molecular Formula C₁₃H₁₃NO₃[1]
Molecular Weight 231.25 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 105-109 °C[1]
Solubility Low solubility in water; Soluble in DCM, acetone, and acetonitrile.[1]
Stability Air and moisture sensitive.[1]
Storage Conditions Store in a dry, tightly closed container under an inert gas at 2–8 °C.[1]

Experimental Protocols

Representative Synthetic Protocol

A plausible synthetic route involves the N-alkylation of 3-acetylindole with a suitable three-carbon synthon bearing a protected carboxylic acid. The final step would be the deprotection of the acid.

Proposed Synthesis Workflow:

  • Starting Materials: 3-acetylindole and an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate).

  • N-Alkylation: The indole nitrogen of 3-acetylindole is deprotonated with a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMF or THF. The resulting anion then acts as a nucleophile, attacking the ethyl 3-halopropanoate to form the N-alkylated indole ester.

  • Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved via column chromatography.

  • Saponification (Hydrolysis): The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF or methanol).

  • Acidification and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the final product, 3-(3-acetyl-1H-indol-1-yl)propanoic acid, to precipitate. The solid is then collected by filtration and dried.

G cluster_start Starting Materials cluster_reaction N-Alkylation cluster_hydrolysis Saponification cluster_final Isolation SM1 3-Acetylindole R1 1. Deprotonation (NaH, DMF) 2. Nucleophilic Substitution SM1->R1 SM2 Ethyl 3-bromopropanoate SM2->R1 Intermediate Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate R1->Intermediate Purification R2 Base Hydrolysis (NaOH, H₂O/THF) Intermediate->R2 R3 Acidification (HCl) & Filtration R2->R3 Product 3-(3-acetyl-1H-indol-1-yl)propanoic acid R3->Product Final Product G Sample Biological Sample (e.g., Plasma) Step1 Add Acetonitrile + Internal Standard Sample->Step1 Step2 Vortex (Protein Precipitation) Step1->Step2 Step3 Centrifuge Step2->Step3 Step4 Collect & Evaporate Supernatant Step3->Step4 Step5 Reconstitute in Mobile Phase Step4->Step5 HPLC LC Separation (C18 Column) Step5->HPLC Inject MS MS/MS Detection (ESI-, MRM) HPLC->MS Data Data Acquisition & Quantitation MS->Data G cluster_motifs Core Structural Motifs cluster_activities Potential Research Areas based on Motifs Compound 3-(3-acetyl-1H-indol-1-yl) propanoic acid M1 Aryl Propanoic Acid Compound->M1 contains M2 Indole Nucleus Compound->M2 contains A1 Anti-inflammatory Activity (e.g., COX Inhibition) M1->A1 suggests A2 Modulation of Host-Microbe Signaling (e.g., RAGE/TGF-β pathways) M2->A2 suggests A3 Metabolic Disease Targets (e.g., GPR40 Agonism) M2->A3 suggests A4 Anticancer Activity M2->A4 suggests

References

Foundational

The Multifaceted Biological Potential of 3-Acetyl-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Among its myr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Among its myriad derivatives, those bearing a 3-acetyl group have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of 3-acetyl-indole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms of action.

Anticancer Activity

3-Acetyl-indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The cytotoxic effects of various 3-acetyl-indole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-ethyl-3-acetylindole chalcone derivativesMDA-MB-231 (Triple-negative breast cancer)13 - 19[1]
MCF-7 (ER-positive breast cancer)>19[1]
3-amino-1H-7-azaindole derivative (25)HeLa (Cervical cancer)3.7[1]
HepG2 (Liver cancer)8.0[1]
MCF-7 (Breast cancer)19.9[1]
Indole-aryl-amide derivative (1)HT29 (Colon cancer)0.31[2]
HeLa (Cervical cancer)25[2]
Indole-aryl-amide derivative (2)MCF-7 (Breast cancer)0.81[2]
PC3 (Prostate cancer)2.13[2]
Indole-aryl-amide derivative (4)HT29 (Colon cancer)0.96[2]
HeLa (Cervical cancer)1.87[2]
MCF-7 (Breast cancer)0.84[2]
Indole-aryl-amide derivative (5)HT29 (Colon cancer)2.61[2]
PC3 (Prostate cancer)0.39[2]
J6 (Jurkat)0.37[2]
3-(3-oxoaryl) indole derivative (36)HeLa (Cervical cancer)1.768[3]
A549 (Lung cancer)2.594[3]
Benzimidazole-triazole chalcone derivative (37)PC3 (Prostate cancer)5.64[3]
Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism underlying the anticancer activity of certain 3-acetyl-indole derivatives is their ability to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[4] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[1]

Below is a diagram illustrating the process of tubulin polymerization and its inhibition.

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics alpha_beta αβ-Tubulin Dimers protofilament Protofilament alpha_beta->protofilament Polymerization microtubule Microtubule protofilament->microtubule Assembly microtubule->protofilament Disassembly inhibitor 3-Acetyl-Indole Derivative inhibitor->alpha_beta

Caption: Inhibition of tubulin polymerization by 3-acetyl-indole derivatives.

Mechanism of Action: Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[5] Dysregulation of this pathway is a hallmark of many cancers. Indole compounds, including derivatives of 3-acetyl-indole, have been shown to suppress NF-κB activation.[6][7]

The canonical NF-κB signaling pathway and its inhibition by indole derivatives are depicted below.

NFkB_Signaling_Inhibition cluster_pathway Canonical NF-κB Signaling Pathway tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus Translocation gene Target Gene Expression nucleus->gene Transcription inhibitor Indole Derivative inhibitor->ikk Inhibition

Caption: Inhibition of the canonical NF-κB signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of 3-acetyl-indole derivatives are closely linked to their ability to modulate inflammatory pathways, such as the NF-κB pathway discussed above.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazoline derivatives of indole chalcones was evaluated using the carrageenan-induced rat paw edema model.

Compound% Inhibition of EdemaReference
3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole (7)Higher than Phenylbutazone[8]
Indolyl chalcones (2-8)23.18 - 30.23[8]

Antimicrobial Activity

3-Acetyl-indole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of synthesized 3-acetyl-indole derivatives is often assessed by measuring the zone of inhibition in disc diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).

Table 3.1: Antibacterial Activity (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosaReference
1c15161413[9]
1d16171514[9]
1f14151312[9]
1g17181615[9]
1k13141211[9]
1l18191716[9]
Ciprofloxacin (100µg/ml)25262422[9]

Table 3.2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusMRSAE. coliB. subtilisC. albicansC. kruseiReference
Indole-thiadiazole (2c)-<3.125----[10]
Indole-triazole (3d)-<3.125----[10]
Indole derivatives (general)3.125 - 503.125 - 503.125 - 503.125 - 503.125 - 503.125 - 50[10]
Indolylbenzo[d]imidazoles (3ao, 3aq)<1<1----[11]
Indolylbenzo[d]imidazoles (3aa, 3ad)3.9 - 7.83.9 - 7.8----[11]

Antiviral Activity

The exploration of 3-acetyl-indole derivatives has also extended to their potential as antiviral agents, with activity reported against various viruses.

Quantitative Antiviral Activity Data

The antiviral activity is typically quantified by the half-maximal inhibitory concentration (IC50) against viral replication.

Compound/DerivativeVirusIC50 (µM)Reference
Indole-2-carboxylate (8e)Influenza A/FM/1/478.13[12]
Indole-2-carboxylate (8f)Influenza A/FM/1/479.43[12]
Indole-2-carboxylate (14f)Influenza A/FM/1/477.53[12]
Indole-2-carboxylate (2f)Coxsackievirus B31.59[12]
Indole-2-carboxylate (3f)Coxsackievirus B34.55[12]
Indole-2-carboxylate (8f)Coxsackievirus B37.18[12]
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochlorideSARS-CoV-21.84 (1.06 µg/mL)[13]
Functionally substituted indole-3-acetic acid derivative (2)Influenza A/H1N1/pdm096.0 µg/mL (EC50)[14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the biological evaluation of 3-acetyl-indole derivatives.

Synthesis of 3-Acetyl-Indole Chalcones

A general and efficient method for the synthesis of chalcones from 3-acetyl-indole is the Claisen-Schmidt condensation.

Chalcone_Synthesis_Workflow start Start reagents 3-Acetyl-indole + Aromatic Aldehyde start->reagents dissolve Dissolve in Ethanol reagents->dissolve base Add aq. NaOH (catalyst) dissolve->base stir Stir at Room Temperature base->stir precipitate Pour into Crushed Ice stir->precipitate filter Filter, Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Chalcone Product recrystallize->product

Caption: General workflow for the synthesis of 3-acetyl-indole chalcones.

Detailed Protocol:

  • Dissolution: Dissolve equimolar amounts of 3-acetyl-indole and the appropriate aromatic aldehyde in ethanol.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into crushed ice. The precipitated solid is then collected by filtration.

  • Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.[15]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

MTT_Assay_Workflow start Start seed Seed cancer cells in a 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of 3-acetyl-indole derivative incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at ~570 nm using a microplate reader add_dmso->read calculate Calculate % cell viability and IC50 read->calculate

References

Exploratory

A Technical Guide to the Discovery and History of Acetylated Indole Compounds

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the seminal discoveries, historical development, and foundational science of acetylated indole compounds. From the is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries, historical development, and foundational science of acetylated indole compounds. From the isolation of key neurohormones to the synthesis of potent anti-inflammatory drugs, this document provides a comprehensive overview of the core science, including detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Introduction: The Indole Nucleus and the Significance of Acetylation

The indole ring system is a ubiquitous scaffold in biologically active molecules, forming the core of the essential amino acid tryptophan and a vast array of natural products and synthetic drugs.[1] The introduction of an acetyl group, either at the nitrogen (N-acetylation) or a carbon atom (C-acetylation) of the indole ring, profoundly influences the physicochemical and pharmacological properties of these compounds. This guide focuses on the historical milestones and scientific underpinnings of key acetylated indole compounds that have had a significant impact on medicine and biology.

Seminal Discoveries of Acetylated Indole Compounds

Melatonin (N-acetyl-5-methoxytryptamine): The Hormone of Darkness

In 1958, dermatologist Aaron B. Lerner and his colleagues at Yale University successfully isolated and characterized a substance from bovine pineal glands that caused lightening of frog skin.[2][3][4] They named this compound "melatonin."[2] This discovery was the culmination of a meticulous process of extraction and purification, driven by the hypothesis that the pineal gland produces a hormone that regulates melanocytes.[2][3]

The following is a summary of the groundbreaking experimental procedure that led to the isolation of melatonin:

  • Extraction: 250,000 bovine pineal glands were homogenized and extracted with acetone.

  • Solvent Partitioning: The acetone extract was concentrated, and the residue was partitioned between water and ethyl acetate. The active principle was found in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate extract was subjected to multiple rounds of column chromatography on silicic acid and aluminum oxide.

  • Countercurrent Distribution: Further purification was achieved using countercurrent distribution.

  • Crystallization: The purified active fraction was crystallized from ethyl acetate-hexane to yield pure melatonin.

N-Acetylserotonin (NAS): More Than a Precursor

N-acetylserotonin (NAS) was initially identified as the immediate precursor to melatonin in its biosynthetic pathway.[5][6] For many years, it was primarily regarded as a metabolic intermediate. However, subsequent research has revealed that NAS possesses its own distinct and significant biological activities, including antioxidant properties and the ability to act as an agonist for the TrkB receptor, a pathway independent of melatonin receptors.[5][7]

An early method for the chemical synthesis of N-acetylserotonin involves the direct acetylation of serotonin:

  • Reaction Setup: Serotonin hydrochloride is dissolved in a suitable solvent, such as aqueous ethanol.

  • Acetylation: Acetic anhydride is added to the solution in the presence of a mild base, like sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield crystalline N-acetylserotonin.

Indomethacin: A Potent Non-Steroidal Anti-Inflammatory Drug (NSAID)

In 1963, a team of researchers at Merck led by Tsung-Ying Shen synthesized indomethacin, a non-steroidal anti-inflammatory drug (NSAID).[8] It was approved for medical use in 1965 and quickly became a benchmark for potent anti-inflammatory therapy.[9] The discovery of indomethacin was a significant advancement in the management of pain and inflammation, particularly for conditions like rheumatoid arthritis.[9]

The classical synthesis of indomethacin utilizes the Fischer indole synthesis as a key step:[10][11]

  • Hydrazone Formation: 4-Methoxyphenylhydrazine is reacted with methyl levulinate in the presence of an acid catalyst to form the corresponding phenylhydrazone.[10]

  • Fischer Indole Synthesis: The phenylhydrazone is heated, typically in the presence of a catalyst such as zinc chloride or polyphosphoric acid, to induce a cyclization reaction, forming the indole ring and yielding methyl 5-methoxy-2-methyl-1H-indole-3-acetate.[10]

  • N-Acylation: The indole nitrogen is then acylated with 4-chlorobenzoyl chloride in the presence of a base like pyridine or sodium hydride to introduce the N-(4-chlorobenzoyl) group.[10]

  • Saponification: The methyl ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification to yield indomethacin.[10]

Biological Pathways and Mechanisms of Action

Melatonin Biosynthesis Pathway

Melatonin is synthesized from the amino acid tryptophan in the pineal gland in a multi-step enzymatic pathway. This process is under the control of the suprachiasmatic nucleus (SCN), the body's master clock, and is stimulated by darkness and inhibited by light.

Melatonin_Biosynthesis cluster_enzymes Enzymatic Conversions Tryptophan Tryptophan Tryptophan_Hydroxylase Tryptophan Hydroxylase Tryptophan->Tryptophan_Hydroxylase Five_HTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase Five_HTP->AADC Serotonin Serotonin AANAT Arylalkylamine N-Acetyltransferase (AANAT) Serotonin->AANAT NAS N-Acetylserotonin ASMT Acetylserotonin O-Methyltransferase (ASMT) NAS->ASMT Melatonin Melatonin Tryptophan_Hydroxylase->Five_HTP AADC->Serotonin AANAT->NAS ASMT->Melatonin Indomethacin_Mechanism Arachidonic_Acid Arachidonic Acid (from cell membranes) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., PGE2, TXA2) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2, PGI2) COX2->Prostaglandins_COX2 Physiological_Effects Physiological Effects: - Gastric protection - Platelet aggregation - Renal blood flow Prostaglandins_COX1->Physiological_Effects Inflammatory_Response Inflammatory Response: - Pain - Fever - Inflammation Prostaglandins_COX2->Inflammatory_Response Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Indole_Acetylation_Workflow cluster_starting_material Starting Material cluster_methods Acetylation Methods cluster_products Products Indole Indole Friedel_Crafts Friedel-Crafts (e.g., AcCl, AlCl₃) Indole->Friedel_Crafts High_Temp High Temperature (e.g., Ac₂O, heat) Indole->High_Temp Grignard Grignard Reagent (e.g., Indolyl-MgBr, AcCl) Indole->Grignard Modern_Methods Modern Selective Methods (e.g., Phase-transfer catalysis, Organometallic catalysis) Indole->Modern_Methods C_Acetylindole 3-Acetylindole (C-Acetylation) Friedel_Crafts->C_Acetylindole N_Acetylindole 1-Acetylindole (N-Acetylation) High_Temp->N_Acetylindole High_Temp->C_Acetylindole Diacetylindole 1,3-Diacetylindole High_Temp->Diacetylindole Grignard->C_Acetylindole Modern_Methods->N_Acetylindole Selective Modern_Methods->C_Acetylindole Selective

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(3-acetyl-1H-indol-1-yl)propanoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a prospective analysis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid as a potential candidate for medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a prospective analysis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid as a potential candidate for medicinal chemistry and drug discovery. While direct and extensive research on this specific compound is limited in publicly available literature, its structural motifs—the indole core and the propanoic acid side chain—are well-established pharmacophores. The indole scaffold is a "privileged scaffold" in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Similarly, arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines potential therapeutic applications for 3-(3-acetyl-1H-indol-1-yl)propanoic acid and provides detailed protocols for its synthesis and evaluation in key biological assays.

Potential Therapeutic Applications

Based on the known pharmacological profiles of its constituent chemical moieties, 3-(3-acetyl-1H-indol-1-yl)propanoic acid is a promising candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Agent: The arylpropionic acid group is a classic feature of NSAIDs that target cyclooxygenase (COX) enzymes. The indole nucleus is also found in several compounds with anti-inflammatory properties. The combined structure suggests a potential for COX inhibition or modulation of other inflammatory pathways.

  • Anticancer Agent: Indole derivatives have been shown to target various mechanisms in cancer progression, including the inhibition of tubulin polymerization, topoisomerase, and protein kinases. The propanoic acid moiety may enhance solubility and cell uptake, making it a candidate for evaluation against various cancer cell lines.

  • Antimicrobial Agent: The indole scaffold is present in many natural and synthetic compounds with activity against a range of microbial pathogens. This compound could be screened for activity against clinically relevant bacterial and fungal strains.

Synthesis Protocol

A plausible synthetic route to 3-(3-acetyl-1H-indol-1-yl)propanoic acid involves the N-alkylation of 3-acetylindole.

Protocol 2.1: Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

Materials:

  • 3-acetylindole

  • 3-Bromopropanoic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 3-acetylindole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • In a separate flask, dissolve 3-bromopropanoic acid (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the 3-bromopropanoic acid solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding water at 0 °C.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 3-acetylindole 3-acetylindole Deprotonation 1. Deprotonation (0°C, 30 min) 3-acetylindole->Deprotonation 3-bromopropanoic_acid 3-bromopropanoic_acid N-Alkylation 2. N-Alkylation (0°C to RT, 12-24h) 3-bromopropanoic_acid->N-Alkylation NaH_DMF NaH in DMF NaH_DMF->Deprotonation Deprotonation->N-Alkylation Quench_Acidify 3. Quench & Acidify (H₂O, HCl) N-Alkylation->Quench_Acidify Extraction 4. Extraction (EtOAc) Quench_Acidify->Extraction Purification 5. Purification (Chromatography) Extraction->Purification Final_Product 3-(3-acetyl-1H-indol-1-yl) propanoic acid Purification->Final_Product

Caption: Proposed synthesis workflow for 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Protocols for Biological Evaluation

The following are detailed, representative protocols for assessing the potential anti-inflammatory, anticancer, and antimicrobial activities of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Protocol 3.1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant human COX-2.

Materials:

  • Recombinant Human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic Acid (substrate)

  • Heme cofactor

  • Test compound: 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound and positive control in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: To each well of a 96-well plate, add the reagents in the following order:

    • COX Assay Buffer

    • Heme

    • COX Probe

    • Test compound dilution or control (DMSO for enzyme control, Celecoxib for positive control).

    • Diluted COX-2 enzyme solution.

  • Initiate Reaction: Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells.

  • Measurement: Immediately begin reading the fluorescence intensity kinetically for 10-15 minutes at 37°C using a microplate reader.

  • Data Analysis: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • % Inhibition = [1 - (Slope_inhibitor / Slope_control)] * 100

  • Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G₂ COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H₂ PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Test_Compound 3-(3-acetyl-1H-indol-1-yl) propanoic acid Test_Compound->COX2 Inhibition?

Caption: Simplified COX-2 signaling pathway targeted for anti-inflammatory drug discovery.
Protocol 3.2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound: 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile, flat-bottom culture plates

  • Spectrophotometric microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Plot the percent viability versus the log of the compound concentration to determine the IC₅₀ value.

G Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h 2. Incubate (24 hours) Seed_Cells->Incubate_24h Add_Compound 3. Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48h 4. Incubate (48-72 hours) Add_Compound->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate (4 hours) Add_MTT->Incubate_4h Solubilize 7. Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 9. Calculate % Viability & IC₅₀ Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cell viability assay.
Protocol 3.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound: 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well, round-bottom microplates

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Dispense 50 µL of sterile MHB into each well of a 96-well plate. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add 50 µL of the compound stock (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last dilution column.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD₆₀₀) with a plate reader.

Hypothetical Data Presentation

The following tables are examples of how quantitative data from the described experiments would be structured. Note: The data presented below is hypothetical and for illustrative purposes only.

Table 1: Hypothetical In Vitro COX-2 Inhibition Data

CompoundIC₅₀ (µM)
3-(3-acetyl-1H-indol-1-yl)propanoic acid8.5
Celecoxib (Positive Control)0.3

Table 2: Hypothetical Anticancer Activity (IC₅₀ Values)

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
3-(3-acetyl-1H-indol-1-yl)propanoic acid22.135.4
Doxorubicin (Positive Control)0.81.2

Table 3: Hypothetical Antimicrobial Activity (MIC Values)

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
3-(3-acetyl-1H-indol-1-yl)propanoic acid32>128
Ciprofloxacin (Positive Control)0.50.25

Conclusion

3-(3-acetyl-1H-indol-1-yl)propanoic acid represents an unexplored molecule with significant potential in medicinal chemistry, derived from its constituent indole and propionic acid scaffolds. The protocols and frameworks provided in this document are intended to guide researchers in the systematic evaluation of its biological activities. Further investigation into its anti-inflammatory, anticancer, and antimicrobial properties is warranted to determine its potential as a lead compound for drug development.

References

Application

Application of 3-(3-acetyl-1H-indol-1-yl)propanoic acid in Glycoside Synthesis: A Proposed Approach

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a proposed application for 3-(3-acetyl-1H-indol-1-yl)propanoic acid as a substrate in C-glycosylation reactions. Due to a la...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed application for 3-(3-acetyl-1H-indol-1-yl)propanoic acid as a substrate in C-glycosylation reactions. Due to a lack of specific literature on the direct use of this compound in glycoside synthesis, this application note presents a hypothetical protocol based on established methods for the C-glycosylation of structurally related indole derivatives. The proposed methodology aims to guide researchers in exploring the potential of this molecule in the synthesis of novel C-glycosides, which are of significant interest in drug discovery due to their enzymatic stability.

Introduction

C-glycosides are carbohydrate analogues where the anomeric oxygen atom is replaced by a carbon atom. This carbon-carbon bond imparts significant stability against enzymatic hydrolysis, making C-glycosides attractive scaffolds for the development of therapeutics, including inhibitors of sodium-dependent glucose cotransporter 2 (SGLT2).[1][2] The indole nucleus is a prevalent motif in numerous biologically active compounds. The functionalization of indoles with carbohydrate moieties can lead to the generation of novel compounds with potential therapeutic applications.

While the specific application of 3-(3-acetyl-1H-indol-1-yl)propanoic acid in glycoside synthesis is not documented in current literature, its structural features—notably the indole core—suggest its potential as a nucleophile in C-glycosylation reactions. The C3 position of the indole ring is known to be susceptible to electrophilic substitution, a key step in many C-glycosylation protocols. This document provides a potential experimental approach for the C-glycosylation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid based on methodologies developed for N-acetyl indole derivatives.[3]

Proposed Reaction Scheme

A potential pathway for the C-glycosylation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid involves a Brønsted acid-catalyzed reaction with a suitable glycosyl donor. The proposed reaction is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Indole 3-(3-acetyl-1H-indol-1-yl)propanoic acid C_Glycoside C-Glycosyl-indolepropanoic acid Indole->C_Glycoside Glycosyl_Donor Glycosyl Donor (e.g., PMPVB-donor) Glycosyl_Donor->C_Glycoside Catalyst Brønsted Acid Catalyst (e.g., TMSOTf) Catalyst->C_Glycoside Solvent DCM Solvent->C_Glycoside Temperature 0 °C Temperature->C_Glycoside Byproduct Byproduct

Figure 1: Proposed C-glycosylation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Experimental Protocols

The following is a hypothetical experimental protocol for the C-glycosylation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. This protocol is adapted from a reported procedure for the C-glycosylation of N-acetyl indoles and should be optimized for the specific substrate.[3]

Materials:

  • 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Glycosyl donor (e.g., o-[1-(p-MeO-phenyl)vinyl]benzoates (PMPVB) donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • N-iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Activated 4 Å molecular sieves

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add 3-(3-acetyl-1H-indol-1-yl)propanoic acid (1.0 eq) and the glycosyl donor (1.2 eq).

  • Add anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add NIS (1.2 eq) to the mixture.

  • Add TMSOTf (30 mol %) dropwise to the stirring solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Add saturated aqueous sodium thiosulfate solution to the mixture.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

G A 1. Add Reactants and Solvent (Indole, Glycosyl Donor, DCM, 4Å MS) B 2. Cool to 0 °C A->B C 3. Add NIS and TMSOTf B->C D 4. Monitor Reaction by TLC C->D E 5. Quench Reaction (Sat. NaHCO3, Sat. Na2S2O3) D->E F 6. Work-up (Extraction, Washing, Drying) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2: Experimental workflow for the proposed C-glycosylation.

Data Presentation

As no experimental data exists for the C-glycosylation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid, the following table summarizes representative results from the C-glycosylation of N-acetyl indole with a galactose-derived PMPVB donor, which serves as a relevant model system.[3]

EntryIndole SubstrateGlycosyl DonorProductYield (%)Anomeric Selectivity (β:α)
1N-acetylindoleGalactose-PMPVB3-(Galactosyl)-N-acetylindole78>99:1
25-Bromo-N-acetylindoleGalactose-PMPVB3-(Galactosyl)-5-bromo-N-acetylindole85>99:1
32-Methyl-N-acetylindoleGalactose-PMPVB3-(Galactosyl)-2-methyl-N-acetylindole76>99:1

Table 1: C-Glycosylation of N-acetyl indoles with a galactose-derived PMPVB donor.[3]

Conclusion

This document provides a theoretical framework for the application of 3-(3-acetyl-1H-indol-1-yl)propanoic acid in glycoside synthesis. The proposed C-glycosylation protocol, based on established methods for similar indole derivatives, offers a starting point for the experimental investigation of this compound. Successful implementation of this methodology could lead to the synthesis of novel C-glycosides with potential applications in drug discovery and development. Further experimental work is required to validate and optimize the proposed protocol for this specific substrate.

References

Method

Application Notes and Protocols: 3-(3-acetyl-1H-indol-1-yl)propanoic acid in Carbohydrate Derivative Synthesis

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The application of 3-(3-acetyl-1H-indol-1-yl)propanoic acid in carbohydrate derivative synthesis is a novel area with limited direct publ...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of 3-(3-acetyl-1H-indol-1-yl)propanoic acid in carbohydrate derivative synthesis is a novel area with limited direct published literature. The following application notes and protocols are based on established chemical principles and related research in indole chemistry and glycoconjugation. They are intended to serve as a guide for research and development.

Introduction

Glycoconjugates, molecules where carbohydrates are covalently linked to other chemical species, play crucial roles in numerous biological processes, including cell recognition, signaling, and immune responses. The synthesis of novel carbohydrate derivatives is a key focus in drug discovery and development, aiming to create compounds with enhanced therapeutic properties.

Indole derivatives are a significant class of heterocyclic compounds present in many natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Specifically, 3-acetylindole serves as a versatile starting material for the synthesis of complex bioactive molecules.[1][5]

This document outlines a prospective application of 3-(3-acetyl-1H-indol-1-yl)propanoic acid as a bifunctional building block for the synthesis of novel carbohydrate derivatives. The molecule's structure, featuring a reactive 3-acetylindole core and a propanoic acid linker, makes it a promising candidate for creating glycoconjugates where the indole moiety can impart specific biological functions or act as a scaffold.

Hypothetical Application: Synthesis of an Indole-Glucosamine Conjugate

The propanoic acid side chain of 3-(3-acetyl-1H-indol-1-yl)propanoic acid provides a convenient handle for conjugation to aminosugars, which are common components of biologically relevant glycans. This protocol details the synthesis of a conjugate between 3-(3-acetyl-1H-indol-1-yl)propanoic acid and D-glucosamine, a widely available aminosugar. In this conjugate, the indole derivative is linked to the amino group of glucosamine via a stable amide bond.

Such a conjugate could be investigated for a variety of applications, including:

  • Targeted Drug Delivery: The carbohydrate moiety could target specific lectins or glucose transporters on cell surfaces, delivering the bioactive indole core.

  • Bioimaging: The indole scaffold could be chemically modified to be fluorescent, allowing the carbohydrate conjugate to be used as a probe for cellular imaging.

  • Novel Therapeutics: The combination of the indole and carbohydrate moieties may result in synergistic or novel biological activities.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the proposed synthesis of an indole-glucosamine conjugate.

General Workflow

The overall synthetic strategy involves three main stages:

  • Protection of the hydroxyl groups of D-glucosamine.

  • Activation of the carboxylic acid of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

  • Coupling of the activated indole derivative with the protected glucosamine.

  • Deprotection of the hydroxyl groups to yield the final conjugate.

A diagram of the experimental workflow is presented below:

G cluster_0 Carbohydrate Preparation cluster_1 Indole Derivative Preparation cluster_2 Conjugation and Final Product Glucosamine D-Glucosamine Hydrochloride Protection Protection of Hydroxyl Groups (e.g., Acetylation) Glucosamine->Protection Coupling Amide Bond Formation Protection->Coupling IndoleAcid 3-(3-acetyl-1H-indol-1-yl)propanoic acid Activation Carboxylic Acid Activation (e.g., with EDC/NHS) IndoleAcid->Activation Activation->Coupling Deprotection Deprotection of Hydroxyl Groups (e.g., Zemplén conditions) Coupling->Deprotection FinalProduct Final Indole-Glucosamine Conjugate Deprotection->FinalProduct

Caption: Synthetic workflow for indole-glucosamine conjugation.
Materials and Reagents

  • 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • D-Glucosamine hydrochloride

  • Acetic anhydride

  • Pyridine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Sodium methoxide

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Protocol Steps

Step 1: Protection of D-Glucosamine (Acetylation)

  • Suspend D-glucosamine hydrochloride (1.0 eq) in pyridine at 0 °C.

  • Slowly add acetic anhydride (5.0 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting per-acetylated glucosamine by recrystallization or silica gel chromatography.

Step 2: Activation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Dissolve 3-(3-acetyl-1H-indol-1-yl)propanoic acid (1.2 eq) in anhydrous DMF.

  • Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). The formation of the NHS-ester can be monitored by TLC.

Step 3: Coupling Reaction

  • Dissolve the per-acetylated glucosamine (1.0 eq) in anhydrous DMF.

  • Add triethylamine (2.0 eq) to neutralize the hydrochloride salt and act as a base.

  • Add the solution of the activated indole-NHS ester from Step 2 to the glucosamine solution.

  • Stir the reaction at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the protected indole-glucosamine conjugate.

Step 4: Deprotection of the Conjugate

  • Dissolve the protected conjugate from Step 3 in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until all acetyl groups are removed.

  • Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate the filtrate.

  • The resulting residue is the final deprotected indole-glucosamine conjugate. Further purification may be achieved by recrystallization or preparative HPLC if necessary.

Data Presentation

The following table summarizes the expected/representative data for the synthesis of the indole-glucosamine conjugate.

StepProductExpected Yield (%)Reaction Time (h)Analytical Data (Expected)
1. Glucosamine ProtectionPer-acetylated glucosamine85-9512-16¹H NMR, ¹³C NMR, MS (ESI+)
2. Indole Acid ActivationIndole-NHS ester(Used in situ)4-6Monitored by TLC
3. CouplingProtected Indole-Glucosamine Conjugate60-7518-24¹H NMR, ¹³C NMR, MS (ESI+), HRMS
4. DeprotectionFinal Indole-Glucosamine Conjugate80-902-4¹H NMR, ¹³C NMR, MS (ESI+), HRMS

Visualization of Molecular Structure

The logical relationship between the components of the final synthesized molecule is depicted in the diagram below.

G Indole 3-Acetylindole Moiety Linker Propanoic Acid Linker Indole->Linker N-alkylation Amide Amide Bond Linker->Amide forms Conjugate Final Indole-Carbohydrate Conjugate Amide->Conjugate links components into Carbohydrate Glucosamine Moiety Carbohydrate->Amide forms

Caption: Structural components of the target conjugate.

References

Application

Application Notes and Protocols for 3-(3-acetyl-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of potential in vitro assays and detailed protocols for characterizing the biological activity of 3-(3-acetyl-1H...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro assays and detailed protocols for characterizing the biological activity of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. Based on the chemical structure, which combines an indole ring and a propanoic acid moiety, this compound is a candidate for investigation in oncology and inflammatory diseases. The indole scaffold is a common feature in molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The propanoic acid group is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4]

Application Note 1: Anticancer Activity Evaluation

Indole derivatives have shown significant promise as anticancer agents by targeting various biological pathways, including the inhibition of tubulin polymerization and the induction of cell cycle arrest and apoptosis.[1][5] Therefore, a primary application for 3-(3-acetyl-1H-indol-1-yl)propanoic acid is in the screening for novel anticancer therapeutics.

Key In Vitro Assays for Anticancer Activity:
  • Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on the proliferation of cancer cell lines.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific phases.

  • Tubulin Polymerization Assay: To assess the compound's potential to interfere with microtubule dynamics, a common mechanism for anticancer drugs.[1]

Experimental Protocols:

1. Cell Viability (MTT) Assay

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

  • Materials: 3-(3-acetyl-1H-indol-1-yl)propanoic acid, cancer cell lines (e.g., HeLa, A549, MCF-7), 96-well plates, DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, Phosphate Buffered Saline (PBS).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare a stock solution of 3-(3-acetyl-1H-indol-1-yl)propanoic acid in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Cancer cell lines, 6-well plates, 3-(3-acetyl-1H-indol-1-yl)propanoic acid, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Table 1: Cytotoxicity of 3-(3-acetyl-1H-indol-1-yl)propanoic acid on Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
HeLaCervical Cancer25.4
A549Lung Cancer42.1
MCF-7Breast Cancer33.8
JurkatT-cell Leukemia15.2[6]

Table 2: Apoptosis Induction in HeLa Cells after 24h Treatment

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle Control2.11.50.8
Compound (25 µM)28.715.32.5

Visualization:

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cell_culture Cancer Cell Culture (HeLa, A549, MCF-7) treatment Treatment with 3-(3-acetyl-1H-indol-1-yl)propanoic acid cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay

Caption: Workflow for anticancer activity screening.

Application Note 2: Anti-inflammatory Activity Evaluation

Aryl propionic acid derivatives are a well-established class of NSAIDs.[4] The presence of this motif in 3-(3-acetyl-1H-indol-1-yl)propanoic acid suggests potential anti-inflammatory properties, possibly through the inhibition of key inflammatory mediators like cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways such as NF-κB.[1][4]

Key In Vitro Assays for Anti-inflammatory Activity:
  • COX Inhibition Assay: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Pro-inflammatory Cytokine Quantification: To assess the effect of the compound on the production of cytokines like TNF-α and IL-6.

  • NF-κB Reporter Assay: To investigate the modulation of the NF-κB signaling pathway.[1]

Experimental Protocols:

1. COX (ovine) Inhibitor Screening Assay

This colorimetric assay measures the peroxidase activity of COX enzymes.

  • Materials: 3-(3-acetyl-1H-indol-1-yl)propanoic acid, COX-1/COX-2 enzymes, arachidonic acid, colorimetric substrate (e.g., TMPD), assay buffer, 96-well plate.

  • Procedure:

    • Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound at various concentrations or a known inhibitor (e.g., ibuprofen).

    • Incubate for 10 minutes at room temperature.

    • Add the colorimetric substrate and arachidonic acid to initiate the reaction.

    • Measure the absorbance at 590 nm every minute for 5 minutes.

    • Calculate the rate of reaction and determine the percent inhibition and IC50 value.

2. Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

  • Materials: RAW 264.7 macrophage cell line, 3-(3-acetyl-1H-indol-1-yl)propanoic acid, Lipopolysaccharide (LPS), Griess Reagent System, 96-well plate.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with different concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagents according to the manufacturer's protocol.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

Table 3: COX Enzyme Inhibition by 3-(3-acetyl-1H-indol-1-yl)propanoic acid

EnzymeIC50 (µM)
COX-115.2
COX-25.8

Table 4: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

Compound Concentration (µM)Nitrite Concentration (µM)% Inhibition
0 (LPS only)35.20
128.120.2
1012.564.5
504.387.8

Visualization:

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to COX2 COX-2 (Pro-inflammatory) Nucleus->COX2 transcribes iNOS iNOS Nucleus->iNOS Cytokines TNF-α, IL-6 Nucleus->Cytokines Compound 3-(3-acetyl-1H-indol-1-yl) propanoic acid Compound->IKK Compound->COX2

Caption: Potential anti-inflammatory signaling pathway modulation.

References

Method

Application Notes and Protocols for Anti-inflammatory Assays of Acetylated Indole Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory propert...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of acetylated indole compounds. The methodologies described herein are fundamental for screening and elucidating the mechanisms of action of novel anti-inflammatory drug candidates.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[1] These pathways regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α and IL-6).[1][2] Acetylated indole compounds represent a class of molecules with potential to modulate these pathways and exhibit anti-inflammatory effects.[3][4][5]

Key Signaling Pathways in Inflammation

The NF-κB and MAPK signaling cascades are critical in the transcriptional activation of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes activates

MAPK_Pathway cluster_cytoplasm Cytoplasm Stress_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., TAK1) Stress_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK AP1 AP-1 p38_MAPK->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes

Experimental Assays for Anti-inflammatory Activity

A systematic approach to evaluating the anti-inflammatory potential of acetylated indole compounds involves a series of in vitro assays.

Experimental_Workflow Start Test Compound (Acetylated Indole) Cell_Viability Cell Viability Assay (MTT Assay) Start->Cell_Viability NO_Assay Nitric Oxide (NO) Production Assay Cell_Viability->NO_Assay Non-toxic concentrations Cytokine_Assay Cytokine Production Assay (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay Enzyme_Assay Enzyme Inhibition Assays (COX-2, 5-LOX) Cytokine_Assay->Enzyme_Assay Mechanism_Study Mechanism of Action (Western Blot for NF-κB, MAPK) Enzyme_Assay->Mechanism_Study Data_Analysis Data Analysis and IC50 Determination Mechanism_Study->Data_Analysis

Quantitative Data Summary

The following tables summarize the inhibitory activities of various indole derivatives from published studies. It is important to note that these are representative examples, and the activity of specific acetylated indole compounds should be determined experimentally.

Table 1: Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines by Indole Derivatives

Compound ReferenceAssayCell LineIC50 (µM)Reference
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)NO ProductionRAW 264.710.992[6]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)IL-6 ProductionRAW 264.72.294[6]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)TNF-α ProductionRAW 264.712.901[6]
Ursolic acid-indole derivative (UA-1)NO ProductionRAW 264.72.2[7]

Table 2: Inhibition of COX and LOX Enzymes by Indole Derivatives

Compound ReferenceTarget EnzymeAssay TypeIC50 (µM)Reference
Indole-3-carbinolCOX-2Gene Expression-[8]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 18-24 hours.[9]

  • Treat the cells with various concentrations of the acetylated indole compounds and incubate for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[9]

  • Measure the absorbance at 540 nm using a microplate reader.[9]

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[10]

  • Pre-treat the cells with acetylated indole compounds for 30 minutes, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 20-24 hours.[10]

  • Collect 100 µL of the cell culture supernatant.[9]

  • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[9]

  • Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[10]

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This fluorometric assay measures the production of Prostaglandin G2, an intermediate product generated by COX-2 enzyme activity.

Protocol:

  • Reconstitute human recombinant COX-2 enzyme and prepare the reaction mix containing COX Assay Buffer and COX Probe.[11]

  • Add the test acetylated indole compounds to the wells of a 96-well white opaque plate.[11]

  • Add the reaction mix to each well.

  • Initiate the reaction by adding arachidonic acid solution.[12]

  • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[11]

  • Calculate the percentage of inhibition relative to the enzyme control.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This fluorometric assay screens for inhibitors of 5-LOX by measuring the decrease in fluorescence resulting from the inhibition of the conversion of a substrate to a fluorescent product.

Protocol:

  • Prepare the reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX enzyme.

  • Add the test acetylated indole compounds to the wells of a 96-well white plate.

  • Add the reaction mix and incubate for 10 minutes at room temperature.

  • Add the LOX substrate to initiate the reaction.

  • Measure the fluorescence kinetically at an excitation of 500 nm and an emission of 536 nm.

  • Calculate the percentage of inhibition.

Cytokine Production Assay (ELISA for TNF-α and IL-6)

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol (for TNF-α):

  • Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.[13]

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (from LPS-stimulated RAW 264.7 cells treated with acetylated indole compounds) and standards to the wells and incubate.[13]

  • Wash the plate and add a biotinylated detection antibody specific for TNF-α.[13]

  • Wash and add streptavidin-horseradish peroxidase (HRP).[13]

  • Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.[14]

  • Measure the absorbance at 450 nm.[14]

  • A similar protocol is followed for IL-6 using IL-6 specific antibodies.

Western Blot Analysis for NF-κB and MAPK Signaling

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting the phosphorylated (activated) forms of p65 (a subunit of NF-κB) and p38 MAPK.

Protocol:

  • Treat RAW 264.7 cells with acetylated indole compounds and stimulate with LPS for an appropriate time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phospho-p65, total p65, phospho-p38 MAPK, and total p38 MAPK overnight at 4°C.[15]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[16]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Application

Application Notes and Protocols: Antioxidant Activity of Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Indole derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities.[1] Their structural...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities.[1] Their structural versatility has made them a privileged scaffold in medicinal chemistry, leading to the development of drugs for various diseases.[2] Notably, many indole derivatives have demonstrated potent antioxidant properties, making them promising candidates for the treatment of conditions associated with oxidative stress, such as neurodegenerative diseases, cancer, and inflammatory disorders.[3]

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[4] Indole derivatives can counteract oxidative stress through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.[5] This document provides a comprehensive overview of the antioxidant activity of indole derivatives, including quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Antioxidant Activity of Indole Derivatives

The antioxidant capacity of various indole derivatives has been evaluated using multiple in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and other relevant assays, providing a comparative overview of their potency. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Indole Derivatives

Compound/StandardDPPH IC50 (µM)Reference(s)
Melatonin125[6][7]
Melatonin Derivative (4c)43[7]
5-Hydroxy-L-tryptophan3.196[6]
L-Tryptophan9510[6]
3-(4-hydroxyphenylethenyl-E)-N-H-indole~24[6]
Indole-based Caffeic Acid Amide (3j)50.98 ± 1.05[8]
Indole-based Caffeic Acid Amide (3m)67.64 ± 1.02[8]
Vitamin C (Ascorbic Acid)65[6][7]

Table 2: ABTS Radical Scavenging Activity of Indole Derivatives

Compound/StandardABTS IC50 (µM)Reference(s)
Melatonin4[6][9]
5-Hydroxy-L-tryptophan8.69[6]
L-Tryptophan891[6]
Indole-based Caffeic Acid Amide (3f)14.48 ± 0.68[8]
Indole-based Caffeic Acid Amide (3j)19.49 ± 0.54[8]
Indole-based Caffeic Acid Amide (3m)14.92 ± 0.30[8]
Trolox15.5[6][9]
Vitamin C (Ascorbic Acid)15.5[9]

Structure-Activity Relationship (SAR) of Indole Derivatives as Antioxidants

The antioxidant activity of indole derivatives is significantly influenced by their structural features. Key SAR observations include:

  • Substitution on the Indole Ring: The position and nature of substituents on the indole nucleus play a crucial role. Electron-donating groups generally enhance antioxidant activity.

  • N-H Group of the Indole Ring: The presence of a hydrogen atom on the indole nitrogen is often important for radical scavenging activity, as it can be donated to neutralize free radicals.[5]

  • Side Chain Modifications: Modifications to the side chain at the C3 position can significantly impact antioxidant potency. For instance, the introduction of moieties with hydrogen-donating capabilities, such as hydroxyl or thiol groups, can enhance activity.[5][7]

  • Hybrid Molecules: Combining the indole scaffold with other known antioxidant pharmacophores, such as chalcones or gallic acid, has proven to be an effective strategy for developing potent antioxidant agents.[10][11]

Indole Indole Scaffold Substituents Substituents (Position & Nature) Indole->Substituents Influences SideChain C3 Side Chain Indole->SideChain Influences NH_Group Indole N-H Group Indole->NH_Group Key Feature Hybridization Hybridization with other Pharmacophores Indole->Hybridization Strategy Activity Antioxidant Activity Substituents->Activity SideChain->Activity NH_Group->Activity Hybridization->Activity

Structure-Activity Relationship of Indole Antioxidants

Signaling Pathway Modulation by Indole Derivatives

Indole derivatives can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or certain electrophilic compounds, including some indole derivatives, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivatives Keap1 Keap1 Indole->Keap1 Inhibit ROS Oxidative Stress (ROS) ROS->Keap1 Inhibit Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2_cyto Release Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf sMaf Nrf2_nu->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription

Nrf2-ARE Signaling Pathway Activation by Indole Derivatives

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the antioxidant activity of indole derivatives are provided below.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (indole derivatives)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Preparation of Test Samples: Dissolve the indole derivatives and the standard antioxidant in methanol or ethanol to prepare stock solutions. From these, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add a specific volume of the test sample or standard solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • For the blank, use the solvent instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Sample Dilutions start->prep_samples mix Mix Sample and DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

DPPH Assay Experimental Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (indole derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the indole derivatives and the standard antioxidant in the appropriate solvent.

  • Assay:

    • Add a small volume of the test sample or standard to a larger volume of the working ABTS•+ solution.

    • Mix thoroughly.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).

start Start prep_abts_radical Generate ABTS•+ Radical Cation start->prep_abts_radical prep_samples Prepare Sample Dilutions start->prep_samples prep_working_sol Prepare Working ABTS•+ Solution prep_abts_radical->prep_working_sol mix Mix Sample and Working ABTS•+ Solution prep_working_sol->mix prep_samples->mix incubate Incubate 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate end End calculate->end

ABTS Assay Experimental Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds (indole derivatives)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare a series of dilutions of the indole derivatives and the standard.

  • Assay:

    • Add a small volume of the test sample or standard to a well in the 96-well plate.

    • Add a larger volume of the pre-warmed FRAP reagent to the well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe²⁺ equivalents or Trolox equivalents.

start Start prep_frap_reagent Prepare FRAP Reagent start->prep_frap_reagent prep_samples Prepare Sample and Standard Dilutions start->prep_samples mix Mix Sample and FRAP Reagent prep_frap_reagent->mix prep_samples->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value measure->calculate end End calculate->end

FRAP Assay Experimental Workflow

Conclusion

Indole derivatives have consistently demonstrated significant antioxidant activity through various mechanisms. Their ability to be readily synthesized and modified allows for the fine-tuning of their antioxidant properties, making them a highly attractive scaffold for the development of novel therapeutic agents to combat oxidative stress-related diseases. The data and protocols presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of this versatile class of compounds.

References

Method

Application Notes and Protocols for Cell-Based Assays Using 3-(3-acetyl-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(3-acetyl-1H-indol-1-yl)propanoic acid is a synthetic compound belonging to the indole derivative family. While direct and extensive research...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-acetyl-1H-indol-1-yl)propanoic acid is a synthetic compound belonging to the indole derivative family. While direct and extensive research on this specific molecule is limited in publicly available literature, its structural similarity to other well-studied indole compounds, such as indole-3-propionic acid (IPA) and 3-acetylindole derivatives, suggests a range of potential biological activities.[1][2][3] Indole derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][3][4]

These application notes provide a comprehensive guide for researchers to investigate the potential therapeutic applications of 3-(3-acetyl-1H-indol-1-yl)propanoic acid using a variety of cell-based assays. The protocols detailed below are based on established methodologies for evaluating the biological activities of novel chemical entities.

Potential Signaling Pathways

Indole derivatives are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Based on the activities of related compounds, 3-(3-acetyl-1H-indol-1-yl)propanoic acid may potentially influence the following pathways:

  • NF-κB Signaling Pathway: A crucial regulator of inflammatory responses.[4]

  • COX-2 Signaling Pathway: A key enzyme in the production of prostaglandins, which are mediators of inflammation.[4]

  • PI3K/Akt Signaling Pathway: A critical pathway in cell survival and proliferation.[5][6]

  • STING Signaling Pathway: Involved in the innate immune response to cytosolic DNA.[7]

Below are diagrams illustrating these potential signaling pathways and a general experimental workflow for assessing the biological activity of the compound.

G cluster_0 Potential Anti-inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Compound 3-(3-acetyl-1H-indol-1-yl)propanoic acid Compound->IKK potential inhibition Compound->NFkB potential inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

G cluster_1 General Experimental Workflow Compound Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assays (MTT, LDH) Compound->Cytotoxicity BiologicalActivity Biological Activity Assays (Anti-inflammatory, Antimicrobial) Cytotoxicity->BiologicalActivity Mechanism Mechanism of Action Studies (Western Blot, qPCR) BiologicalActivity->Mechanism DataAnalysis Data Analysis & Interpretation Mechanism->DataAnalysis

Caption: A general workflow for evaluating the compound.

Application 1: Assessment of Cytotoxicity

A fundamental first step in evaluating any new compound is to determine its cytotoxic profile. This helps in identifying a non-toxic concentration range for subsequent biological assays.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of 3-(3-acetyl-1H-indol-1-yl)propanoic acid on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7) or a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(3-acetyl-1H-indol-1-yl)propanoic acid stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Illustrative Cytotoxicity of 3-(3-acetyl-1H-indol-1-yl)propanoic acid on Various Cell Lines (Hypothetical Data)

Cell LineIncubation Time (h)IC50 (µM)
HeLa4875.2
MCF-74892.5
HEK29348> 200

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Application 2: Evaluation of Anti-inflammatory Activity

Given that many indole derivatives exhibit anti-inflammatory properties, it is pertinent to investigate this potential for 3-(3-acetyl-1H-indol-1-yl)propanoic acid.[4][10]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the effect of the compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 3-(3-acetyl-1H-indol-1-yl)propanoic acid stock solution

  • Griess Reagent System

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

Data Presentation

Table 2: Illustrative Inhibition of Nitric Oxide Production by 3-(3-acetyl-1H-indol-1-yl)propanoic acid in LPS-Stimulated RAW 264.7 Cells (Hypothetical Data)

Compound Concentration (µM)NO Production (% of Control)% Inhibition
0 (LPS only)1000
1085.314.7
2562.137.9
5041.558.5
10025.874.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Application 3: Assessment of Antimicrobial Activity

Indole derivatives have been reported to possess significant antimicrobial activity against a range of pathogens.[12][13]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific bacterial strain.[12][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 3-(3-acetyl-1H-indol-1-yl)propanoic acid stock solution

  • Positive control antibiotic (e.g., ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the absorbance at 600 nm.

Data Presentation

Table 3: Illustrative Minimum Inhibitory Concentration (MIC) of 3-(3-acetyl-1H-indol-1-yl)propanoic acid against Various Bacterial Strains (Hypothetical Data)

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 25923Positive32
Escherichia coli ATCC 25922Negative64
Pseudomonas aeruginosa ATCC 27853Negative>128

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

The protocols and application notes provided here offer a structured approach for the preliminary in vitro evaluation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. Based on the known biological activities of structurally related indole derivatives, this compound warrants investigation for its potential cytotoxic, anti-inflammatory, and antimicrobial properties. The successful application of these cell-based assays will provide valuable insights into the pharmacological profile of this novel compound and guide future drug development efforts. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and cell lines.

References

Application

Application Note: Experimental Protocols for the Selective N-Acylation of Indoles

Audience: Researchers, scientists, and drug development professionals. Introduction: N-acylindoles are a crucial structural motif present in a wide array of pharmaceuticals, natural products, and functional materials.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-acylindoles are a crucial structural motif present in a wide array of pharmaceuticals, natural products, and functional materials. For instance, the non-steroidal anti-inflammatory drug Indomethacin features this core structure. The selective acylation of the indole nitrogen (N-acylation) is a fundamental transformation in organic synthesis, often serving as a key step in the synthesis of complex molecules or as a method for protecting the indole's NH group. However, achieving high selectivity for N-acylation can be challenging due to the competing acylation at the electron-rich C3 position.[1][2] This document outlines three distinct and reliable protocols for the N-acylation of indoles, utilizing different acylating agents and catalytic systems, providing researchers with a selection of methods to suit various substrates and functional group tolerances.

General Reaction Scheme

The fundamental transformation involves the reaction of an indole with an acylating agent to form a new N-C bond, yielding the corresponding N-acylindole.

Caption: General scheme for the N-acylation of an indole.

Protocol 1: Inorganic Base-Catalyzed N-Acylation with Alkenyl Carboxylates

This method provides an efficient and simple system for the preparation of N-acylindoles using readily available alkenyl carboxylates as acylating agents and sodium carbonate (Na2CO3) as an inexpensive catalyst.[3][4] The reaction proceeds smoothly for a broad variety of indoles, affording the corresponding products in good to excellent yields.[3]

Experimental Protocol
  • To a sealed reaction tube, add the indole (0.5 mmol, 1.0 equiv.), sodium carbonate (Na2CO3, 1.0 mmol, 2.0 equiv.), and acetonitrile (MeCN, 2.0 mL).

  • Add the alkenyl carboxylate (2.0 mmol, 4.0 equiv.) to the mixture.

  • Seal the tube and place it in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-acylindole.

Data Summary: Substrate Scope and Yields
EntryIndole SubstrateAcylating AgentProductYield (%)
1IndoleVinyl Acetate1-Acetyl-1H-indole97
2IndoleVinyl Propionate1-Propionyl-1H-indole95
3IndoleVinyl Butyrate1-Butyryl-1H-indole99
45-MethoxyindoleVinyl Acetate1-Acetyl-5-methoxy-1H-indole85
55-NitroindoleVinyl Acetate1-Acetyl-5-nitro-1H-indole92
65-BromoindoleVinyl Butyrate1-Butyryl-5-bromo-1H-indole94
72-MethylindoleVinyl Acetate1-Acetyl-2-methyl-1H-indole89

Data adapted from Zhou, X.-Y., et al., Synlett 2018.[3][4]

Protocol 2: Chemoselective N-Acylation Using Thioesters

This protocol describes a mild, efficient, and highly chemoselective method for the N-acylation of indoles using stable thioesters as the acyl source.[1][5] The use of cesium carbonate (Cs2CO3) as a base in xylene at elevated temperatures promotes the reaction, which shows excellent functional group tolerance.[1][6]

Experimental Protocol
  • In an oven-dried reaction vial equipped with a magnetic stir bar, combine the indole (0.2 mmol, 1.0 equiv.) and cesium carbonate (Cs2CO3, 0.6 mmol, 3.0 equiv.).

  • Add xylene (2.0 mL) to the vial, followed by the S-alkyl thioester (0.6 mmol, 3.0 equiv.).

  • Seal the vial and place it in a preheated oil bath or heating block at 140 °C.

  • Stir the mixture vigorously for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the pure N-acylindole product.[1][6]

Data Summary: Substrate Scope and Yields
EntryIndole SubstrateThioester Acyl SourceProductYield (%)
13-MethylindoleS-Methyl butanethioate1-(3-Methyl-1H-indol-1-yl)butan-1-one97
2IndoleS-Methyl butanethioate1-(1H-indol-1-yl)butan-1-one92
35-BromoindoleS-Methyl butanethioate1-(5-Bromo-1H-indol-1-yl)butan-1-one85
45-CyanoindoleS-Methyl butanethioate1-Butanoyl-1H-indole-5-carbonitrile91
53-MethylindoleS-Methyl 2-methylpropanethioate1-(3-Methyl-1H-indol-1-yl)-2-methylpropan-1-one81
63-MethylindoleS-Methyl benzothioate(3-Methyl-1H-indol-1-yl)(phenyl)methanone73
7CarbazoleS-Methyl butanethioate1-(9H-Carbazol-9-yl)butan-1-one84

Data adapted from Du, T., et al., Beilstein J. Org. Chem. 2022.[1][6]

Protocol 3: Classical N-Acetylation with Potassium Hydroxide/Acetic Anhydride

This protocol presents a rapid and efficient method for the selective N-acetylation of various indoles under mild, classical conditions.[7] The reaction involves the generation of the indolyl potassium anion using powdered potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO), followed by quenching with acetic anhydride.[7]

Experimental Protocol
  • To a flask containing a magnetic stir bar, add the indole (10 mmol, 1.0 equiv.) and dimethyl sulfoxide (DMSO, 25 mL).

  • While stirring at room temperature, add powdered potassium hydroxide (KOH, 15 mmol, 1.5 equiv.) in one portion.

  • Stir the resulting mixture for 10 minutes at room temperature to generate the indolyl anion.

  • Cool the flask in an ice-water bath.

  • Add acetic anhydride (15 mmol, 1.5 equiv.) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes.

  • Pour the reaction mixture into a separatory funnel containing cold water (100 mL) and ethyl acetate (50 mL).

  • Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography to obtain the N-acetylindole.

Data Summary: Substrate Scope and Yields
EntryIndole SubstrateYield (%)
1Indole65
23-Methylindole54
32,3-Dimethylindole43
45-Bromoindole80
55-Nitroindole80
6Methyl 1H-indole-3-acetate70

Data adapted from Gribble, G. W., et al., Org. Prep. Proced. Int. 1977.[7]

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates the typical sequence of operations for performing an N-acylation reaction in a research laboratory setting.

G A Reaction Setup (Glassware, Stir Bar) B Add Indole, Base/Catalyst, and Solvent A->B C Add Acylating Agent B->C D Heat and Stir (Monitor by TLC) C->D E Reaction Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Pure N-Acylindole G->H

Caption: A standard workflow for synthesis and purification.

Plausible Base-Promoted Reaction Mechanism

The reaction mechanism for base-promoted N-acylation involves two key steps: deprotonation of the indole followed by nucleophilic attack.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack A Indole (N-H) B Indolyl Anion (N⁻) A->B Deprotonation D N-Acylindole B->D Nucleophilic Substitution Base Base (e.g., CO₃²⁻) Base->A C Acylating Agent (R-CO-X) C->B

Caption: Proposed mechanism for base-promoted N-acylation.[1]

References

Method

Application Notes and Protocols for 3-(3-acetyl-1H-indol-1-yl)propanoic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals I. Application Notes Compound: 3-(3-acetyl-1H-indol-1-yl)propanoic acid Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol CAS Number: 869947-44-4...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Compound: 3-(3-acetyl-1H-indol-1-yl)propanoic acid Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol CAS Number: 869947-44-4

Introduction:

3-(3-acetyl-1H-indol-1-yl)propanoic acid is a synthetic organic compound featuring a core indole structure, a key motif in numerous biologically active natural products and pharmaceuticals. While direct and extensive research on this specific molecule is limited in publicly available literature, its structural components—the 3-acetylindole and the indole-1-propanoic acid moieties—are present in compounds with well-documented pharmacological activities. This suggests that 3-(3-acetyl-1H-indol-1-yl)propanoic acid holds significant potential for investigation in various areas of drug discovery. The indole nucleus is a privileged scaffold known for a wide range of biological activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][2] The propanoic acid side chain can influence the compound's pharmacokinetic properties and may be crucial for its mechanism of action.[3]

Potential Therapeutic Applications:

Based on the known biological activities of structurally related indole derivatives, 3-(3-acetyl-1H-indol-1-yl)propanoic acid is a promising candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Agent: The indole scaffold is a common feature in compounds with anti-inflammatory properties. Derivatives of indole have been shown to inhibit key inflammatory mediators.[4][5][6] Indole-3-propionic acid (IPA), a related metabolite, exhibits anti-inflammatory effects.[7][8] The mechanism of action could involve the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK.[9]

  • Antimicrobial Agent: Various 3-acetylindole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][10] The indole nucleus can interfere with microbial processes, making it a valuable scaffold for the development of new anti-infective agents.[11]

  • Anticancer Agent: The indole core is present in numerous anticancer drugs. Derivatives of 3-acetylindole have been reported to possess cytotoxic activity against cancer cell lines.[1] The potential mechanism could involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR/NF-κB pathway.[12][13]

  • Antioxidant Agent: Indole derivatives are known for their antioxidant properties, acting as scavengers of free radicals.[3][6][14] This activity is attributed to the electron-rich nature of the indole ring. The antioxidant potential of this compound could be beneficial in conditions associated with oxidative stress.

  • Immunomodulatory Agent: Indole-propionic acid derivatives have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1).[14] S1P1 plays a crucial role in regulating immune cell trafficking, and its modulation has therapeutic applications in autoimmune diseases.[1]

Inferred Signaling Pathways:

While the specific signaling pathways modulated by 3-(3-acetyl-1H-indol-1-yl)propanoic acid have not been elucidated, based on the activities of related compounds, the following pathways are prime candidates for investigation:

  • NF-κB Signaling Pathway: A key regulator of the inflammatory response. Indole derivatives have been shown to suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[12][15]

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation.[16] Indole derivatives can inhibit the activation of key kinases in the MAPK pathway, such as p38, ERK, and JNK.[9][17]

  • S1P1 Receptor Signaling Pathway: As an indole-propanoic acid derivative, the compound may act as an agonist for the S1P1 receptor, which is coupled to Gαi. Activation of this pathway leads to the modulation of downstream effectors like Rac, PI3K/Akt, and MAPK, influencing immune cell migration.[1]

II. Data Presentation

As there is no publicly available quantitative data for 3-(3-acetyl-1H-indol-1-yl)propanoic acid, the following tables are presented as templates for organizing experimental results based on the potential applications outlined above.

Table 1: In Vitro Anti-inflammatory Activity

ParameterTest System3-(3-acetyl-1H-indol-1-yl)propanoic acidPositive Control (e.g., Dexamethasone)
NO Production IC₅₀ (µM) LPS-stimulated RAW 264.7 macrophagesExperimental DataExperimental Data
TNF-α Inhibition IC₅₀ (µM) LPS-stimulated RAW 264.7 macrophagesExperimental DataExperimental Data
IL-6 Inhibition IC₅₀ (µM) LPS-stimulated RAW 264.7 macrophagesExperimental DataExperimental Data

Table 2: In Vitro Antimicrobial Activity

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Positive ControlMIC (µg/mL)
Staphylococcus aureusATCC 29213Experimental DataExperimental DataVancomycinExperimental Data
Escherichia coliATCC 25922Experimental DataExperimental DataCiprofloxacinExperimental Data
Pseudomonas aeruginosaATCC 27853Experimental DataExperimental DataGentamicinExperimental Data
Candida albicansATCC 90028Experimental DataExperimental DataFluconazoleExperimental Data

Table 3: In Vitro Cytotoxicity

Cell LineIC₅₀ (µM) after 48h exposurePositive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast Cancer) Experimental DataExperimental Data
A549 (Lung Cancer) Experimental DataExperimental Data
HEK293 (Non-cancerous) Experimental DataExperimental Data

III. Experimental Protocols

A. Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

A general synthetic route for N-alkylation of indoles can be adapted for the synthesis of the title compound.

Materials:

  • 3-acetylindole

  • Ethyl 3-bromopropanoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation:

    • To a solution of 3-acetylindole in DMF, add potassium carbonate.

    • Add ethyl 3-bromopropanoate dropwise to the mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

    • The final product can be purified by recrystallization or column chromatography.

B. In Vitro Anti-inflammatory Activity Assay

This protocol describes the determination of the inhibitory effect of the test compound on the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Dexamethasone (positive control)

  • Griess Reagent

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of 3-(3-acetyl-1H-indol-1-yl)propanoic acid or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • TNF-α and IL-6 Measurement:

    • Use the collected cell culture supernatants to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC₅₀ values using a dose-response curve.

C. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This protocol outlines the determination of the antimicrobial activity of the test compound using the broth microdilution method.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Standard antibiotics (e.g., vancomycin, ciprofloxacin, fluconazole)

  • Mueller-Hinton Agar (MHA) plates

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Broth Microdilution for MIC:

    • Perform serial two-fold dilutions of the test compound and standard antibiotics in the appropriate broth in a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (broth + inoculum) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Determination of MBC/MFC:

    • From the wells showing no visible growth in the MIC assay, take an aliquot and subculture onto appropriate agar plates (MHA for bacteria, SDA for fungi).

    • Incubate the plates under the same conditions as the MIC assay.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

D. MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effect of the test compound on both cancerous and non-cancerous cell lines by measuring mitochondrial metabolic activity.[12][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Appropriate cell culture medium with supplements

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound or doxorubicin for 48 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

IV. Mandatory Visualizations

experimental_workflow_anti_inflammatory cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed RAW 264.7 cells in 96-well plate treat Treat with 3-(3-acetyl-1H-indol-1-yl)propanoic acid start->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay for Nitric Oxide (NO) stimulate->griess elisa ELISA for TNF-α and IL-6 stimulate->elisa analyze Calculate % Inhibition and IC50 values griess->analyze elisa->analyze

Caption: Workflow for In Vitro Anti-inflammatory Activity Assay.

experimental_workflow_antimicrobial cluster_0 MIC Determination cluster_1 MBC/MFC Determination prep_dilutions Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate with standardized microbial suspension prep_dilutions->inoculate incubate_mic Incubate (24-48h) inoculate->incubate_mic read_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from wells with no growth onto agar plates read_mic->subculture incubate_mbc Incubate (24-48h) subculture->incubate_mbc read_mbc Determine MBC/MFC (lowest concentration with no colony formation) incubate_mbc->read_mbc

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_cytotoxicity cluster_0 Cell Treatment cluster_1 MTT Assay cluster_2 Analysis seed_cells Seed cancer and non-cancerous cells in 96-well plate add_compound Add varying concentrations of 3-(3-acetyl-1H-indol-1-yl)propanoic acid seed_cells->add_compound incubate Incubate for 48h add_compound->incubate add_mtt Add MTT reagent (4h incubation) incubate->add_mtt dissolve Dissolve formazan crystals with DMSO add_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate % viability and determine IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Inferred NF-κB Signaling Pathway Inhibition.

mapk_pathway stimulus Inflammatory Stimulus (e.g., LPS) mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6, MEK1/2) mapkkk->mapkk mapk MAPK (p38, ERK, JNK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, CREB) mapk->transcription_factors cytokines Pro-inflammatory Gene Expression transcription_factors->cytokines compound 3-(3-acetyl-1H-indol-1-yl) propanoic acid (Potential Inhibitor) compound->mapk Inhibition

Caption: Inferred MAPK Signaling Pathway Inhibition.

s1p1_pathway cluster_downstream Downstream Effectors compound 3-(3-acetyl-1H-indol-1-yl) propanoic acid (Potential Agonist) s1p1 S1P1 Receptor compound->s1p1 Binds and Activates g_protein Gαi Protein s1p1->g_protein Activates rac Rac g_protein->rac pi3k PI3K/Akt g_protein->pi3k mapk MAPK g_protein->mapk cellular_response Cell Migration (Immune Cell Trafficking) rac->cellular_response pi3k->cellular_response mapk->cellular_response

Caption: Inferred S1P1 Receptor Signaling Pathway Activation.

References

Application

Application Notes and Protocols: Click Chemistry Applications of Acetylated Indoles

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of acetylated indoles in click chemistry, a powerful and versatile tool for molecular as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetylated indoles in click chemistry, a powerful and versatile tool for molecular assembly. The focus is on practical applications in drug discovery, bioorthogonal labeling, and photochemical reactions. Detailed protocols for key experiments are provided to facilitate the implementation of these methodologies in the laboratory.

Application Note 1: Synthesis of Acetylated Indole-Triazole Hybrids for Anticancer Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, and its modification through click chemistry has emerged as a promising strategy for the development of novel therapeutic agents. Acetylated indoles, in particular, offer a versatile platform for the synthesis of 1,2,3-triazole-containing hybrids with potent anticancer activity. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used click reaction for this purpose, offering high yields, regioselectivity, and a broad functional group tolerance.[1][2][3]

A notable application in this area is the synthesis of indolyl-1,2,4-triazole-chalcone hybrids, which have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5][6] These compounds have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and mesenchymal-epithelial transition factor (c-Met) pathways.[4][6]

Quantitative Data: Anticancer Activity of Indole-Triazole Hybrids

The following table summarizes the in vitro anticancer activities of representative indole-triazole hybrids. The data highlights the potential of these compounds as leads for the development of new cancer therapeutics.

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Reference
9a Indolyl-1,2,4-triazole-chalcone hybridVariesGI50: 3.69 - 20.40[4]
9b Indolyl-1,2,4-triazole-chalcone hybridc-MetIC50: 0.0047[6]
9d Indolyl-1,2,4-triazole-chalcone hybridEGFRIC50: 0.052[6]
9e Indolyl-1,2,4-triazole-chalcone hybridVariesGI50: 0.29 - >100[4]
Vf Indolyl 1,2,4-triazole derivativeMCF-7 / MDA-MB-231IC50: 2.91 / 1.914[7]
Vg Indolyl 1,2,4-triazole derivativeMCF-7 / MDA-MB-231IC50: 0.891 / 3.479[7]
8b Indole–1,2,4-triazole-based N-aryl acetamideHep-G2Cell viability: 10.99 ± 0.59% at 100 µg/mL[8]
Compound 7 1,2,3-Triazole-deacetylated N-glycoside hybrid with indoleHCT-116 / MCF-7IC50: 15.5 / 0.5[9]
Compound 8 1,2,3-Triazole-deacetylated N-glycoside hybrid with indoleHCT-116 / MCF-7IC50: 4.6 / 4.2[9]
Signaling Pathway Inhibition: EGFR and c-Met

Several synthesized indole-triazole hybrids have been identified as potent inhibitors of the EGFR and c-Met receptor tyrosine kinases. These pathways are crucial for cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers.[4][6][10][11][12][13] The diagram below illustrates the simplified EGFR and c-Met signaling cascades and the point of inhibition by these small molecules.

EGFR_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF, HGF) Ligand (EGF, HGF) EGFR EGFR Ligand (EGF, HGF)->EGFR cMET c-MET Ligand (EGF, HGF)->cMET RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cMET->RAS cMET->PI3K STAT3 STAT3 cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Metastasis Survival Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor Indole-Triazole Inhibitor Inhibitor->EGFR Inhibitor->cMET

Caption: Inhibition of EGFR and c-Met signaling pathways by indole-triazole hybrids.

Application Note 2: Bioorthogonal Labeling and Fluorescent Probes

Bioorthogonal chemistry enables the study of biomolecules in their native environment without interfering with biological processes.[14][15][16][17][18] Acetylated indoles functionalized with an azide or alkyne group can serve as valuable probes for bioorthogonal labeling via click chemistry. These probes can be used to tag and visualize a wide range of biomolecules, including proteins, glycans, and nucleic acids, in living cells.[14][15][18][19]

The development of fluorescent probes is a key application in this area. By attaching a fluorophore to an acetylated indole through a triazole linker, it is possible to create probes for fluorescence imaging.[20][21] The indole scaffold itself can also contribute to the photophysical properties of the probe.

Experimental Workflow: Bioorthogonal Labeling of Cellular Proteins

The following diagram outlines a general workflow for the bioorthogonal labeling of proteins in living cells using an acetylated indole-based probe.

Bioorthogonal_Labeling_Workflow cluster_synthesis Probe Synthesis cluster_cell_culture Cellular Labeling cluster_detection Detection Start N-Acetylindole Func_Azide Functionalize with Azide Start->Func_Azide Func_Alkyne Functionalize with Alkyne Start->Func_Alkyne Click_Fluorophore Click Reaction with Alkyne-Fluorophore Func_Azide->Click_Fluorophore Probe Acetylated Indole-Probe Click_Fluorophore->Probe Metabolic_Labeling Metabolic Labeling of Cells with Azido Sugar Cell_Incubation Incubate Cells with Indole-Alkyne Probe Metabolic_Labeling->Cell_Incubation Click_Reaction In Situ Click Reaction Cell_Incubation->Click_Reaction Labeled_Protein Labeled Glycoprotein Click_Reaction->Labeled_Protein Lysis Cell Lysis Labeled_Protein->Lysis Imaging Fluorescence Imaging Labeled_Protein->Imaging SDS_PAGE SDS-PAGE Lysis->SDS_PAGE

Caption: General workflow for bioorthogonal labeling of glycoproteins.

Application Note 3: Photochemical Click Reactions of Acetylated Indoles

A unique application of indoles in click chemistry involves a light-mediated coupling reaction with acylsilanes.[5][8][10][22] This "photo-click" reaction proceeds under mild conditions with visible light (e.g., 415 nm) and provides high yields of stable silylated N,O-acetals.[5][8][10][22] This method is highly efficient and atom-economical, making it an attractive strategy for the conjugation of complex molecules, including the linkage of carbohydrates to indole alkaloids and the modification of polymers.[5][22]

Experimental Workflow: Photo-Click Reaction

The diagram below illustrates the workflow for the photochemical click reaction between an indole derivative and an acylsilane.

Photo_Click_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Indole Indole Derivative (e.g., N-Acetylindole) Mixing Mix in Solvent (e.g., CH3CN) Indole->Mixing Acylsilane Acylsilane Acylsilane->Mixing Irradiation Irradiate with Visible Light (415 nm) Mixing->Irradiation Product Silylated N,O-Acetal Irradiation->Product Purification Purification Product->Purification

Caption: Workflow for the photochemical click reaction of indoles.

Experimental Protocols

Protocol 1: Synthesis of an N-Acetyl-3-azidoindole Precursor (Conceptual)

This protocol describes a conceptual pathway for the synthesis of an N-acetyl-3-azidoindole, a key precursor for click chemistry applications. Direct azidation of N-acetylindole can be challenging; therefore, a multi-step synthesis is proposed.

Materials:

  • N-Acetylindole

  • N-Bromosuccinimide (NBS)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Bromination of N-Acetylindole:

    • Dissolve N-acetylindole (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.1 eq) portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude N-acetyl-3-bromoindole.

  • Azidation of N-Acetyl-3-bromoindole:

    • Dissolve the crude N-acetyl-3-bromoindole (1.0 eq) in DMF in a round-bottom flask.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford N-acetyl-3-azidoindole.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction between an acetylated indole azide and a terminal alkyne.[2][13][23][24][25]

Materials:

  • Acetylated indole azide (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1) solvent mixture

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the acetylated indole azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired acetylated indole-triazole hybrid.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3: Photo-Click Reaction of an Indole with an Acylsilane

This protocol is based on the light-mediated coupling of indoles with acylsilanes.[5][8][10][22]

Materials:

  • Indole derivative (e.g., N-acetylindole) (1.0 eq)

  • Acylsilane (1.0 eq)

  • Acetonitrile (CH3CN)

  • 415 nm LED lamp

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube, dissolve the indole derivative (1.0 eq) and the acylsilane (1.0 eq) in acetonitrile.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Seal the tube and place it in front of a 415 nm LED lamp.

  • Irradiate the reaction mixture at room temperature for 1-8 hours, monitoring the reaction by TLC or NMR.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the silylated N,O-acetal.

Characterization: The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure. The yield should be determined after purification.[5][22]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-acetyl-1H-indol-1-yl)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-(3-acetyl-1H-indol-1-yl)propanoic acid?

A1: The most common and efficient synthetic route involves a three-step sequence:

  • C3-Acetylation of Indole: A Friedel-Crafts acylation of indole with an acetylating agent like acetic anhydride to selectively introduce the acetyl group at the C3 position, yielding 3-acetylindole.

  • N-Alkylation via Michael Addition: The N-alkylation of 3-acetylindole with an acrylate ester (e.g., ethyl acrylate) through a Michael addition reaction. This step forms the propanoate side chain at the indole nitrogen.

  • Hydrolysis: The final step is the hydrolysis of the resulting ester to the desired carboxylic acid, 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Q2: What are the critical parameters to control during the Friedel-Crafts acylation of indole?

A2: Key parameters for a successful Friedel-Crafts acylation of indole include the choice of catalyst, solvent, temperature, and the potential need for a protecting group on the indole nitrogen. Strong Lewis acids can lead to polymerization or undesired side reactions. Milder catalysts are often preferred. Temperature control is crucial to prevent the degradation of the indole ring.

Q3: Why is a Michael addition preferred for the N-alkylation step?

A3: The Michael addition is a highly effective method for forming carbon-nitrogen bonds under relatively mild conditions. It offers good regioselectivity for N-alkylation of the indole ring, especially when the C3 position is already substituted.

Q4: What are the common methods for purifying the final product?

A4: Purification of the final carboxylic acid product typically involves crystallization or column chromatography. Given that the final product is an acid, acid-base extraction can be a useful technique to separate it from neutral or basic impurities. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[1][2]

II. Troubleshooting Guides

A. Step 1: Friedel-Crafts Acylation of Indole to 3-Acetylindole

Problem 1: Low yield of 3-acetylindole and formation of multiple products.

  • Possible Cause 1: N-acylation instead of C3-acylation. The nitrogen of the indole ring is also nucleophilic and can compete with the C3 position for the acylating agent.[3]

  • Solution 1: Employing a milder Lewis acid catalyst or a catalytic amount of a suitable acid can favor C3-acylation. Alternatively, protecting the indole nitrogen with a suitable protecting group (e.g., tosyl) before acylation, followed by deprotection, can ensure high regioselectivity.

  • Possible Cause 2: Diacylation (1,3-diacetylindole formation). The initially formed 3-acetylindole can undergo further acylation at the nitrogen atom.[4][5]

  • Solution 2: Careful control of stoichiometry (using a slight excess of indole) and reaction time can minimize diacylation. Using a heterogeneous catalyst might also improve selectivity.[4]

  • Possible Cause 3: Polymerization/degradation of indole. Strong acidic conditions can lead to the degradation of the sensitive indole ring.

  • Solution 3: Use milder reaction conditions, such as a less reactive acylating agent or a weaker Lewis acid. Running the reaction at a lower temperature can also help.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Reference
Catalyst Strong Lewis Acid (e.g., AlCl₃)Milder Catalyst (e.g., ZnCl₂, InCl₃)[6]
Solvent Non-polar (e.g., CS₂)Polar aprotic (e.g., CH₂Cl₂)-
Temperature Room Temperature to Reflux0 °C to Room Temperature-
Yield < 40%> 70%[6]
B. Step 2: Michael Addition of 3-Acetylindole to Ethyl Acrylate

Problem 2: The Michael addition reaction is slow or does not proceed to completion.

  • Possible Cause 1: Insufficiently basic catalyst. The indole nitrogen needs to be deprotonated to act as an effective nucleophile.

  • Solution 1: Use a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide. The choice of base is critical to avoid side reactions with the acrylate ester.

  • Possible Cause 2: Steric hindrance. Although less likely in this specific reaction, bulky substituents on either reactant can slow down the reaction.

  • Solution 2: Increasing the reaction temperature or using microwave irradiation can help overcome kinetic barriers.[7]

Problem 3: Formation of byproducts.

  • Possible Cause 1: Bis-addition. A second molecule of ethyl acrylate may react with the initial product.

  • Solution 1: Use a controlled stoichiometry with a slight excess of 3-acetylindole.

  • Possible Cause 2: Polymerization of ethyl acrylate. This can be promoted by certain basic conditions.

  • Solution 2: Add the ethyl acrylate slowly to the reaction mixture and maintain a moderate temperature.

ParameterCondition C (Slow Reaction)Condition D (Optimized)Reference
Base Weak Base (e.g., K₂CO₃)Strong, non-nucleophilic base (e.g., DBU)-
Solvent Protic (e.g., Ethanol)Aprotic (e.g., DMF, Acetonitrile)-
Temperature Room Temperature50-80 °C or Microwave[7]
Yield Low to ModerateHigh-
C. Step 3: Hydrolysis of Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate

Problem 4: Incomplete hydrolysis of the ester.

  • Possible Cause 1: Insufficient reaction time or temperature. Hydrolysis can be a slow process.

  • Solution 1: Increase the reaction time and/or temperature. Using a co-solvent like THF or dioxane can improve the solubility of the ester in the aqueous base.

  • Possible Cause 2: Reversibility of the reaction (for acid-catalyzed hydrolysis).

  • Solution 2: Use a large excess of water. Base-catalyzed hydrolysis (saponification) is generally preferred as it is irreversible.[8][9]

Problem 5: Difficulty in isolating the pure product.

  • Possible Cause 1: Product is soluble in the aqueous workup solution.

  • Solution 1: After acidification, if the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Possible Cause 2: Co-precipitation of impurities.

  • Solution 2: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Alternatively, use column chromatography for purification.

ParameterCondition E (Incomplete Hydrolysis)Condition F (Complete Hydrolysis)Reference
Hydrolysis Agent Catalytic AcidStoichiometric Base (e.g., NaOH, KOH)[10][11]
Solvent Water onlyWater/Co-solvent (e.g., THF, Ethanol)-
Workup Direct extractionAcidification to precipitate the product[2]
Purity LowHigh-

III. Experimental Protocols

A. Step 1: Synthesis of 3-Acetylindole
  • To a solution of indole (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of a Lewis acid (e.g., InCl₃, 0.1 equivalents) portion-wise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

B. Step 2: Synthesis of Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate
  • To a solution of 3-acetylindole (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents).

  • To this suspension, add ethyl acrylate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography.

C. Step 3: Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid
  • Dissolve the ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate (1 equivalent) in a mixture of ethanol and 1 M aqueous sodium hydroxide solution (3 equivalents of NaOH).

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

IV. Visualizations

Synthesis_Pathway Indole Indole Acetylindole 3-Acetylindole Indole->Acetylindole Ac₂O, Lewis Acid (Friedel-Crafts Acylation) Ester Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate Acetylindole->Ester Ethyl Acrylate, Base (Michael Addition) FinalProduct 3-(3-acetyl-1H-indol-1-yl)propanoic acid Ester->FinalProduct NaOH, H₂O/EtOH (Hydrolysis)

Caption: Synthetic pathway for 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Troubleshooting_Workflow Start Start Synthesis Step CheckReaction Monitor Reaction Progress (TLC, LC-MS) Start->CheckReaction Problem Problem Identified? (Low conversion, side products) CheckReaction->Problem ConsultGuide Consult Troubleshooting Guide for Specific Step Problem->ConsultGuide Yes Purify Purification (Crystallization, Chromatography) Problem->Purify No AdjustParams Adjust Reaction Parameters (Temp, Catalyst, Solvent, etc.) ConsultGuide->AdjustParams AdjustParams->Start Characterize Characterize Product (NMR, MS) Purify->Characterize Success Proceed to Next Step / Finish Characterize->Success

Caption: General troubleshooting workflow for the synthesis.

Side_Reactions cluster_0 Friedel-Crafts Acylation cluster_1 Michael Addition Indole_SR Indole NAcetyl 1-Acetylindole Indole_SR->NAcetyl N-Acylation Diacetyl 1,3-Diacetylindole Indole_SR->Diacetyl Diacylation Acetylindole_SR 3-Acetylindole BisAdduct Bis-adduct Acetylindole_SR->BisAdduct Double Addition

Caption: Potential side reactions in the synthesis.

References

Optimization

Technical Support Center: 3-Acetylindole Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-acetylindole. Troubles...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-acetylindole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-acetylindole, offering potential causes and solutions in a question-and-answer format.

Q1: My yield of 3-acetylindole is consistently low. What are the common causes and how can I improve it?

A1: Low yields in 3-acetylindole synthesis are a frequent issue, often stemming from side reactions or suboptimal reaction conditions. Here are the primary factors and strategies for yield improvement:

  • Side Reactions: The primary culprits for low yields are competing reactions at the indole nitrogen (N-acylation) and the formation of 1,3-diacetylindole.[1][2] Indole polymerization under strong acidic conditions can also significantly reduce the yield of the desired product.[1][2]

  • Suboptimal Catalyst: The choice of Lewis acid catalyst plays a crucial role. While traditional catalysts like AlCl₃ are common, they can be harsh and lead to polymerization.[1] Milder Lewis acids such as ZrCl₄, SnCl₄, or dialkylaluminum chlorides have been shown to be effective.[3] Metal triflates, like Y(OTf)₃, in ionic liquids have demonstrated high catalytic activity and regioselectivity, leading to excellent yields.[1]

  • Reaction Conditions:

    • Temperature: Careful control of the reaction temperature is critical. Friedel-Crafts acylations are often exothermic, and elevated temperatures can promote side reactions.[4] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for the 3-position.

    • Solvent: The choice of solvent can influence the reaction's outcome. Dichloromethane (DCM) is a commonly used solvent.[3] The use of ionic liquids, such as [BMI]BF₄, has been shown to enhance yield and regioselectivity.[1]

  • Alternative Methods:

    • Two-Step Diacetylation/N-deacetylation: A high-yielding alternative involves the initial diacetylation of indole to form 1,3-diacetylindole, followed by selective cleavage of the N-acetyl group with a base like aqueous sodium hydroxide.[5][6]

    • Microwave Irradiation: The use of microwave irradiation can significantly shorten reaction times and improve yields.[1]

Q2: I am observing the formation of significant amounts of byproducts, such as 1-acetylindole and 1,3-diacetylindole. How can I minimize these?

A2: The formation of N-acylated byproducts is a common challenge due to the nucleophilicity of the indole nitrogen. Here's how to address this:

  • N-H Protection: Protecting the indole nitrogen with a suitable protecting group, such as a tosyl group, can prevent N-acylation. The 3-acylation is then performed, followed by deprotection to yield the desired product.[2]

  • Catalyst Selection: As mentioned, using milder Lewis acids can reduce the extent of side reactions.[3] Yttrium triflate in an ionic liquid has been shown to provide high regioselectivity for the 3-position.[1]

  • Reaction Conditions: Optimizing the reaction temperature and the rate of addition of the acylating agent can help minimize the formation of the diacetylated product.

  • Two-Step Method: The diacetylation followed by selective N-deacetylation method is an effective strategy to circumvent the formation of mixed mono-acetylated products.[5][6]

Q3: My reaction mixture turns into a dark, tarry mess. What is causing this and how can I prevent it?

A3: The formation of a dark, intractable mixture is likely due to the polymerization of indole under the strong acidic conditions of the Friedel-Crafts reaction.[1][2] To prevent this:

  • Use a Milder Catalyst: Avoid using overly strong Lewis acids like AlCl₃ in excess. Opt for milder alternatives like ZrCl₄, SnCl₄, or metal triflates.[1][3]

  • Control the Temperature: Maintain a low reaction temperature to control the exothermic nature of the reaction and reduce the rate of polymerization.

  • Slow Addition of Reagents: Add the Lewis acid and the acylating agent slowly and in a controlled manner to the indole solution to avoid localized high concentrations of acid.

Q4: How can I effectively purify my 3-acetylindole and remove unreacted indole and byproducts?

A4: Purification is crucial for obtaining high-purity 3-acetylindole. A typical workup and purification procedure involves:

  • Quenching: The reaction is typically quenched by carefully pouring the reaction mixture into a mixture of ice and concentrated HCl.[7][8]

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or diethyl ether.[1][7]

  • Washing: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.[1][9]

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[9]

  • Recrystallization: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol.[5][6]

  • Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed.

  • Removing Unreacted Indole: Unreacted indole can sometimes be removed by steam distillation if the product is stable under these conditions.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-acetylindole?

A1: The Friedel-Crafts acylation of indole is the most widely used method for synthesizing 3-acetylindole.[1][2] This reaction typically involves treating indole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. While straightforward, this method can suffer from low yields and side reactions. An alternative and often higher-yielding approach is the two-step synthesis involving the formation of 1,3-diacetylindole followed by selective N-deacetylation.[5][6]

Q2: What are the key safety precautions to take during 3-acetylindole synthesis?

A2: Safety is paramount in any chemical synthesis. For 3-acetylindole synthesis, pay close attention to the following:

  • Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water, releasing HCl gas. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should also be handled in a fume hood.

  • Solvents: Organic solvents like dichloromethane are volatile and can be harmful if inhaled or absorbed through the skin. Ensure adequate ventilation.

  • Exothermic Reactions: The Friedel-Crafts acylation can be highly exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

Q3: Can I use acetic acid directly for the acetylation of indole?

A3: Direct acetylation with acetic acid is generally not effective under standard Friedel-Crafts conditions. Acetic anhydride or acetyl chloride are the preferred acetylating agents as they are more reactive.

Q4: What is the role of the Lewis acid in the Friedel-Crafts acylation?

A4: The Lewis acid catalyst, such as AlCl₃, activates the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion (CH₃CO⁺).[11][12] This acylium ion is then attacked by the electron-rich indole ring in an electrophilic aromatic substitution reaction to form the acetylated product.[11][12]

Data Presentation

Table 1: Comparison of Metal Triflates as Catalysts for the Friedel-Crafts Propionylation of Indole

Catalyst (1 mol%)SolventTemperature (°C)Time (min)Yield (%)3-isomer : 1-isomer Ratio
Y(OTf)₃[BMI]BF₄8059597:3
Sc(OTf)₃[BMI]BF₄8059296:4
La(OTf)₃[BMI]BF₄8058595:5
Cu(OTf)₂[BMI]BF₄8057894:6
In(OTf)₃[BMI]BF₄8057593:7

Data adapted from a study on the regioselective 3-acylation of unprotected indoles.[1]

Table 2: Influence of Lewis Acid on the Yield of 3-Acetylindole

Lewis AcidAcetylating AgentSolventYield (%)Reference
SnCl₄CH₃COClDCM95[3]
Et₂AlClCH₃COClDCM86[3]
ZrCl₄CH₃COClDCM69[3]
In(OTf)₃(CH₃CO)₂O-52[3]
AlCl₃CH₃COClDCM/MeNO₂14[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Indole using Aluminum Chloride

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.[7][8]

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.[7][8]

  • Addition of Indole: Dissolve indole (1.0 equivalent) in DCM and add it dropwise to the reaction mixture at 0 °C.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[7][8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.[7][8]

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.[7][8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7][8]

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via 1,3-Diacetylindole

This method often provides a higher yield of the desired 3-acetylindole.

  • Synthesis of 1,3-Diacetylindole:

    • In a round-bottomed flask, dissolve indole (1.0 g) in acetic anhydride (10 mL).[6]

    • Slowly add 85% phosphoric acid (approximately 25 drops) dropwise.[6]

    • Attach a reflux condenser and heat the mixture on a steam bath for 20 minutes.[6]

    • Cool the reaction mixture to room temperature and pour it into crushed ice.[6]

    • Neutralize the excess acid with sodium bicarbonate.[6]

    • Collect the precipitated product by vacuum filtration and recrystallize from ethanol to obtain 1,3-diacetylindole.[6]

  • Synthesis of 3-Acetylindole:

    • Suspend 1,3-diacetylindole (1.0 g) in ethanol (5 mL).[6]

    • Add 2N sodium hydroxide solution (10 mL).[6]

    • Stir and gently warm the mixture until the solid dissolves.[6]

    • Precipitate the product by diluting the mixture with water.[6]

    • Collect the 3-acetylindole by filtration and recrystallize from ethanol.[6]

Mandatory Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion (CH₃CO⁺) + AlCl₄⁻ acetyl_chloride->acylium_ion + AlCl₃ lewis_acid Lewis Acid (AlCl₃) indole Indole sigma_complex Sigma Complex (Arenium Ion) indole->sigma_complex + CH₃CO⁺ three_acetylindole 3-Acetylindole sigma_complex->three_acetylindole - H⁺

Caption: Mechanism of Friedel-Crafts Acylation of Indole.

Experimental_Workflow start Start reagents Mix Indole, Acetylating Agent, and Lewis Acid in Solvent start->reagents reaction Stir at Controlled Temperature (e.g., 0°C to RT) reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Recrystallization/Chromatography) extraction->purification product Pure 3-Acetylindole purification->product

Caption: General Experimental Workflow for 3-Acetylindole Synthesis.

Troubleshooting_Tree start Low Yield of 3-Acetylindole? byproducts Significant Byproducts (1-acetyl or 1,3-diacetyl)? start->byproducts Yes polymerization Dark, Tarry Mixture? start->polymerization No byproducts->polymerization No solution1 Consider N-protection or Two-Step Diacetylation Method byproducts->solution1 Yes solution2 Use Milder Lewis Acid (e.g., ZrCl₄, SnCl₄, Y(OTf)₃) polymerization->solution2 Yes solution3 Lower Reaction Temperature and Control Reagent Addition polymerization->solution3 Yes solution4 Optimize Catalyst, Solvent, and Temperature polymerization->solution4 No

Caption: Troubleshooting Decision Tree for Low Yield in 3-Acetylindole Synthesis.

References

Troubleshooting

Technical Support Center: Purification of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(3-acetyl-1H-indol-1-yl)propanoic acid. The in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(3-acetyl-1H-indol-1-yl)propanoic acid. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of 3-(3-acetyl-1H-indol-1-yl)propanoic acid?

A1: Before commencing purification, it is crucial to have a preliminary understanding of the potential impurities in your crude sample. These can include starting materials, byproducts from the synthesis, and residual solvents. A preliminary purity assessment using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended. Understanding the solubility of the compound is also key; indole-3-propionic acid, a related compound, is soluble in ethanol, DMF, and DMSO, and slightly soluble in water.[1][2]

Q2: My purified 3-(3-acetyl-1H-indol-1-yl)propanoic acid appears discolored. What could be the cause?

A2: Discoloration, often a pink or brownish hue, in indole derivatives can be a sign of oxidation or the presence of chromophoric impurities. Ensure that the purification process is carried out with minimal exposure to light and air. Using an inert atmosphere (like nitrogen or argon) during purification and storage can mitigate this issue. The discoloration might also stem from residual acidic or basic catalysts used in the synthesis.

Q3: What is the expected melting point of pure 3-(3-acetyl-1H-indol-1-yl)propanoic acid?

A3: The reported melting point for 3-(3-acetyl-1H-indol-1-yl)propanoic acid is in the range of 105-109°C.[3] A broad melting point range for your purified sample typically indicates the presence of impurities.

Troubleshooting Guide

Issue 1: Low Purity After Recrystallization

Symptom: The melting point of the recrystallized product is broad, or analytical techniques (TLC, HPLC) show significant impurities.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For indole derivatives, solvents like ethanol, ethyl acetate, or mixtures with water or hexane are often good starting points. Experiment with a range of solvents to find the optimal one.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Insufficient Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Issue 2: Poor Separation During Column Chromatography

Symptom: Fractions collected from the column show a mix of the desired product and impurities.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The polarity of the eluent is critical for good separation. For indole carboxylic acids, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, and sometimes a small amount of acetic acid to keep the carboxylic acid protonated) is often effective. Use TLC to determine the optimal solvent system before running the column.

  • Column Overloading: Loading too much crude product onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).

  • Co-eluting Impurities: If an impurity has a very similar polarity to the product, separation by standard silica gel chromatography can be challenging. In such cases, consider alternative stationary phases (e.g., alumina) or other purification techniques like preparative HPLC.

Data Presentation

Purification MethodTypical Purity AchievedExpected Yield RangeKey Considerations
Recrystallization 95-99%60-85%Highly dependent on solvent selection and impurity profile.
Silica Gel Column Chromatography >98%50-80%Effective for removing impurities with different polarities.
Preparative HPLC >99.5%30-70%High resolution, suitable for removing closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude 3-(3-acetyl-1H-indol-1-yl)propanoic acid in a minimal amount of a heated solvent (e.g., ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum required amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the separation observed by TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (TLC/HPLC) Recrystallization->Analysis ColumnChromatography Column Chromatography ColumnChromatography->Analysis PrepHPLC Preparative HPLC PureProduct Pure Product PrepHPLC->PureProduct Analysis->ColumnChromatography <98% Pure Analysis->PrepHPLC Impurities Persist Analysis->PureProduct >98% Pure

Caption: General purification workflow for 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

TroubleshootingGuide Start Low Purity after Initial Purification CheckRecrystallization Review Recrystallization Protocol Start->CheckRecrystallization Recrystallization Used CheckColumn Review Chromatography Protocol Start->CheckColumn Chromatography Used Solvent Optimize Solvent System CheckRecrystallization->Solvent Cooling Adjust Cooling Rate CheckRecrystallization->Cooling Washing Ensure Thorough Washing CheckRecrystallization->Washing MobilePhase Optimize Mobile Phase CheckColumn->MobilePhase Loading Check Sample Loading CheckColumn->Loading Alternative Consider Alternative Technique (e.g., Prep HPLC) CheckColumn->Alternative

Caption: Troubleshooting decision tree for purification issues.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges of Indolepropanoic Acids

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with indolepropanoic ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with indolepropanoic acids (IPAs), such as Indole-3-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Indole-3-propionic acid (IPA)?

A1: Indole-3-propionic acid (IPA) is a crystalline solid that is sparingly soluble in water but shows good solubility in organic solvents like ethanol, and dimethyl sulfoxide (DMSO).[1][2] Its solubility in aqueous solutions is pH-dependent due to the presence of a carboxylic acid group.

Q2: I'm observing precipitation when I dilute my IPA stock solution in an aqueous buffer. What is causing this?

A2: This is a common issue that often arises from a few key factors:

  • Low Aqueous Solubility: IPA has inherently poor water solubility.[3]

  • Solvent Change: When a concentrated stock of IPA in an organic solvent (like DMSO) is diluted into an aqueous buffer, the IPA can precipitate out as the solvent environment becomes less favorable.

  • pH of the Buffer: The solubility of IPA, being an acidic compound, is significantly influenced by the pH of the solution. At a pH below its pKa, it will be in its less soluble, non-ionized form.

  • Final Solvent Concentration: If the final concentration of the organic solvent in your aqueous buffer is too high, it can still lead to precipitation. Aiming for a final DMSO concentration of less than 0.5% is a good practice.[4]

Q3: My IPA solution is forming a gel or becoming viscous. What should I do?

A3: Gel formation or increased viscosity can be indicative of aggregation. This can sometimes be resolved by gentle heating or sonication to aid dissolution.[5] If the problem persists, consider preparing a fresh, more dilute solution or exploring alternative solvent systems.

Troubleshooting Guide

Issue 1: IPA Powder Does Not Dissolve in My Chosen Solvent

Initial Steps:

  • Verify Solvent Choice: Confirm that you are using an appropriate solvent. IPA is generally soluble in ethanol (up to 50 mg/mL) and DMSO (up to 37 mg/mL or 100 mg/mL with sonication).[2][6][7] It has limited solubility in non-polar solvents.[1]

  • Increase Solubilization Energy: Gentle heating and/or sonication can help dissolve the compound.[5][7]

  • Check for Moisture: In the case of DMSO, absorbed moisture can reduce its solubilizing capacity. Use fresh, anhydrous DMSO.[6]

Issue 2: Precipitation Occurs Upon Dilution into Aqueous Media

This is a frequent challenge. The following workflow can help diagnose and solve the issue.

G start Precipitation Observed in Aqueous Buffer check_ph Is the buffer pH > pKa of IPA? start->check_ph adjust_ph Adjust buffer pH to be above the pKa check_ph->adjust_ph No check_dmso Is final DMSO concentration <0.5%? check_ph->check_dmso Yes success Solubility Issue Resolved adjust_ph->success reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No use_cosolvent Employ a Co-solvent System check_dmso->use_cosolvent Yes, but still precipitates reduce_dmso->success use_cyclodextrin Utilize Cyclodextrins use_cosolvent->use_cyclodextrin use_cosolvent->success nanoparticle Consider Nanoparticle Formulation use_cyclodextrin->nanoparticle use_cyclodextrin->success nanoparticle->success

Caption: Troubleshooting workflow for IPA precipitation.

Advanced Solubilization Strategies

If basic troubleshooting fails, more advanced formulation strategies may be necessary. These techniques aim to increase the aqueous solubility and stability of IPAs.

Co-solvent Systems

The addition of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of IPA.[4][8]

Common Co-solvents:

  • Polyethylene Glycol (PEG), particularly PEG300 and PEG400[5][9]

  • Propylene Glycol (PG)[9]

  • Ethanol[4][9]

  • Glycerin[9]

  • Surfactants like Tween-80 or Cremophor EL[5][8]

Data on Co-solvent Formulations for IPA:

Formulation ComponentsAchieved SolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (13.21 mM)Clear solution.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (13.21 mM)Clear solution.[5]
50% PEG300, 50% Saline10 mg/mL (52.85 mM)Requires sonication.[5]
15% Cremophor EL, 85% Saline10 mg/mL (52.85 mM)Requires sonication.[5]
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like IPAs, within their hydrophobic inner cavity, thereby increasing their apparent aqueous solubility.[4][10][11]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4][11]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[5][8]

Experimental Protocol: Preparation of an IPA-Cyclodextrin Inclusion Complex (Kneading Method)

  • Preparation: Accurately weigh the Indolepropanoic Acid and a cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2).

  • Paste Formation: Place the cyclodextrin in a mortar. Slowly add a small amount of a solvent blend (e.g., ethanol/water) and triturate with a pestle until a uniform paste is formed.[4]

  • Compound Addition: Add the weighed IPA to the paste.

  • Kneading: Thoroughly knead the mixture for 45-60 minutes. The solvent will slowly evaporate. Maintain a pasty consistency by adding a few drops of the solvent blend if it becomes too dry.[4][12]

  • Drying: Spread the resulting solid mass on a glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.[4]

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve to ensure uniformity.[4]

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.[4]

pH Adjustment

For ionizable drugs like IPAs, solubility is pH-dependent.[13] Adjusting the pH of the aqueous buffer to be above the pKa of the carboxylic acid group will shift the equilibrium towards the more soluble, ionized form.

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) IPA_H Indole-CH2-CH2-COOH (Less Soluble) IPA_ion Indole-CH2-CH2-COO- (More Soluble) IPA_H->IPA_ion Deprotonation IPA_ion->IPA_H Protonation

Caption: Effect of pH on IPA solubility.

Nanoparticle Formulations

For advanced applications, especially in drug delivery, formulating IPAs into nanoparticles can significantly improve their bioavailability.[14][15][16]

Types of Nanoparticle Systems:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers.[17]

  • Polymeric Nanoparticles: These utilize biodegradable polymers like PLGA or chitosan.[17][18]

  • Lipid-based Formulations: These include self-emulsifying drug delivery systems (SEDDS).[10][15]

The development of nanoparticle formulations is a more complex process and typically involves specialized equipment and expertise.

Relevant Signaling Pathways

Indolepropanoic acids are known to interact with various biological pathways. Understanding these can be crucial for experimental design.

G IPA Indolepropanoic Acid (IPA) AHR Aryl Hydrocarbon Receptor (AHR) IPA->AHR Activates PXR Pregnane X Receptor (PXR) IPA->PXR Activates TGFB1 TGF-β1/Smads Pathway IPA->TGFB1 Modulates NFKB NF-κB Pathway IPA->NFKB Inhibits Intestinal_Barrier Intestinal Barrier Integrity IPA->Intestinal_Barrier Enhances Gut Gut Microbiota (e.g., Clostridium sporogenes) Gut->IPA Tryptophan Tryptophan Tryptophan->Gut

Caption: Key signaling pathways involving IPA.

This guide provides a starting point for addressing the solubility challenges of indolepropanoic acids. The optimal solution will depend on the specific experimental context and requirements. For particularly persistent issues, a combination of the strategies outlined above may be necessary.

References

Troubleshooting

Technical Support Center: Stability Studies of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. The information is structured to ad...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. The information is structured to address common challenges and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for 3-(3-acetyl-1H-indol-1-yl)propanoic acid?

To ensure maximum stability, 3-(3-acetyl-1H-indol-1-yl)propanoic acid should be stored in a cool, dry, and well-ventilated area, protected from light.[1] For optimal long-term stability, it is recommended to keep the compound in tightly sealed containers under an inert gas.[2]

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of indole derivatives like 3-(3-acetyl-1H-indol-1-yl)propanoic acid in solution can be influenced by several factors, including:

  • pH: Strong acidic or basic conditions can promote hydrolytic degradation. Indole derivatives are generally most stable in neutral or slightly basic conditions.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • Light: Exposure to UV or ambient light can lead to photodegradation.[1]

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.[1]

Q3: Why is my sample of 3-(3-acetyl-1H-indol-1-yl)propanoic acid changing color (e.g., turning pink or brown)?

Sample discoloration is a common issue with indole-containing compounds and is often an indicator of oxidative degradation.[3] This can be caused by exposure to air (oxygen), light, or the presence of trace impurities that can catalyze oxidation.[3]

Q4: What are forced degradation studies and why are they important?

Forced degradation studies involve subjecting a drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, and extreme pH and oxidative conditions.[4][5] These studies are crucial for:

  • Identifying potential degradation products.[4]

  • Elucidating degradation pathways.[4]

  • Developing and validating stability-indicating analytical methods.[4][5]

  • Understanding the intrinsic stability of the molecule.[4]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in Chromatograms (e.g., HPLC, LC-MS)

  • Possible Cause: Formation of degradation products due to sample instability under the experimental conditions.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that fresh solutions are prepared for each experiment.[1] If using stock solutions, verify their age and storage conditions.

    • Control Environmental Factors: Protect the sample from light by using amber vials or covering them with aluminum foil.[1] If the analysis is lengthy, consider using a temperature-controlled autosampler.

    • Check Mobile Phase Compatibility: Ensure the pH of the mobile phase is within a stable range for the compound.

    • Perform Forced Degradation: Conduct a forced degradation study to intentionally generate degradation products. This can help in identifying and tracking the unexpected peaks.

Issue 2: Poor Recovery or Low Assay Results

  • Possible Cause: Degradation of the compound during sample preparation or analysis, or poor solubility.

  • Troubleshooting Steps:

    • Assess Solubility: Ensure the compound is fully dissolved in the chosen solvent.[1] Incomplete dissolution can lead to inaccurate concentrations.

    • Minimize Exposure to Stress Conditions: Reduce the time the sample is exposed to elevated temperatures or light during preparation and analysis.

    • Use Freshly Prepared Standards and Samples: Avoid using aged solutions that may have degraded over time.

    • Verify Extraction Efficiency (if applicable): If the sample is in a complex matrix, ensure the extraction method provides good recovery.

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause: Variability in experimental conditions or degradation of stock solutions.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters (e.g., pH, temperature, incubation times) are consistent across all experiments.

    • Prepare Fresh Stock Solutions: Do not rely on stock solutions that have been stored for extended periods, as their concentration may have changed due to degradation.[1]

    • Validate Analytical Method: Use a validated analytical method to ensure its reliability.[6]

Data Presentation

The following tables illustrate how quantitative data from stability studies of 3-(3-acetyl-1H-indol-1-yl)propanoic acid could be presented.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl24 hours6015.22
0.1 M NaOH24 hours608.51
3% H₂O₂24 hours2525.83
Thermal48 hours805.11
Photolytic (UV)24 hours2512.32

Table 2: Stability Data under Accelerated Storage Conditions (40°C / 75% RH)

Time PointAssay (%)Total Impurities (%)Appearance
Initial99.80.2White to off-white powder
1 Month99.10.9No change
3 Months98.21.8Slight yellowish tint
6 Months97.03.0Yellowish powder

Experimental Protocols

Protocol: Forced Degradation Study of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

1. Objective: To investigate the degradation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid under various stress conditions to identify potential degradation products and pathways.

2. Materials:

  • 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV or PDA detector

3. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile/water) and add 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) and the solid compound to UV light (e.g., 254 nm) in a photostability chamber.

    • Maintain a control sample wrapped in aluminum foil to protect it from light.

    • At appropriate time points, analyze the samples by HPLC.

4. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method.

  • Calculate the percentage of degradation and quantify the impurities formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidative Oxidative Degradation (3% H2O2, RT) start->oxidative thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (UV Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Processing and Quantification hplc->data report Report Generation data->report

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Degradation Products parent 3-(3-acetyl-1H-indol-1-yl)propanoic acid hydrolysis Hydrolysis Product (e.g., de-acetylation) parent->hydrolysis Acid/Base oxidation Oxidation Product (e.g., N-oxide) parent->oxidation Oxidizing Agent dimer Dimerization Product parent->dimer Acid/Light

References

Optimization

Preventing side reactions in indole acylation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in indole acylation. Trou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in indole acylation.

Troubleshooting Guide

This section addresses specific issues that may arise during indole acylation experiments, offering potential causes and solutions.

Issue 1: Low yield of the desired 3-acylindole and formation of N-acylindole as a major byproduct.

  • Question: My Friedel-Crafts acylation of an unprotected indole is giving me a mixture of N-acyl and C3-acyl products, with the N-acyl product being predominant. How can I improve the selectivity for C3-acylation?

  • Answer: The competition between N-acylation and C3-acylation is a common problem in the acylation of unprotected indoles. The regioselectivity is highly dependent on the reaction conditions and the reagents used. Here are several strategies to favor C3-acylation:

    • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can lead to decomposition of the indole starting material.[1] Milder Lewis acids are generally preferred. For instance, diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to selectively promote C3-acylation of indoles with acyl chlorides in CH₂Cl₂ under mild conditions, without the need for NH protection.[1][2] Yttrium triflate (Y(OTf)₃) in an ionic liquid like [BMI]BF₄ has also been demonstrated to be an effective catalyst for regioselective C3-acylation using acid anhydrides.[3][4]

    • Use of Organocatalysts: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) can act as a nucleophilic catalyst to promote regioselective C3-acylation of N-protected indoles.[5]

    • Reaction with Indole Salts: Acylation of indole salts, particularly with zinc as the counterion, can lead to good yields of 3-acylindoles.[2] However, this method may not be suitable for indoles with functional groups that are sensitive to the basic or nucleophilic conditions required for salt formation.[2]

    • Table 1: Comparison of Catalysts for Regioselective C3-Acylation of Indole

      Catalyst Acylating Agent Solvent Temperature Yield of 3-acylindole (%) Reference
      Et₂AlCl Acetyl chloride CH₂Cl₂ 0 °C to rt 86 [1][2]
      Me₂AlCl Acetyl chloride CH₂Cl₂ 0 °C to rt 80 [1]
      Y(OTf)₃ Propionic anhydride [BMI]BF₄ 120 °C (MW) 85 [3]
      DBN (for N-methylindole) Benzoyl chloride Toluene Reflux 65 [5]

      | SnCl₄ | Acetyl chloride | CH₂Cl₂ | 0 °C | High |[6] |

Issue 2: Formation of a 1,3-diacylated indole byproduct.

  • Question: I am observing the formation of a diacylated product in my indole acylation reaction. How can I prevent this?

  • Answer: Diacylation, where both the nitrogen and the C3 position are acylated, can occur, especially with highly reactive acylating agents or prolonged reaction times. Studies have shown that 3-acetylindole can be a precursor to 1,3-diacetylindole.[7] Here are some approaches to minimize diacylation:

    • Control of Stoichiometry: Use a controlled amount of the acylating agent, typically 1.0 to 1.2 equivalents relative to the indole.

    • Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the desired mono-acylated product is formed. Lowering the reaction temperature can also help to reduce the rate of the second acylation.

    • Method Selection: Using methods that favor selective C3-acylation, such as those employing Et₂AlCl or Y(OTf)₃, can also help to avoid the formation of diacylated byproducts.[1][3]

Issue 3: Decomposition of the indole starting material or product.

  • Question: My reaction mixture is turning dark, and I am getting a low yield of the desired product, suggesting decomposition. What could be the cause and how can I fix it?

  • Answer: Indoles are sensitive to strong acids and can polymerize or decompose under harsh reaction conditions.[2][3]

    • Avoid Strong Protic and Lewis Acids: As mentioned, strong Lewis acids like AlCl₃ can cause decomposition.[1] It is crucial to select a milder Lewis acid or an alternative catalytic system.

    • Anhydrous Conditions: Friedel-Crafts acylations must be carried out under strictly anhydrous conditions, as the presence of moisture can lead to the formation of strong acids that promote side reactions.[3]

    • Temperature Control: Running the reaction at lower temperatures can help to minimize decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding indole acylation.

  • Question 1: What is the difference between N-acylation and C3-acylation of indoles?

  • Answer: N-acylation refers to the substitution of the hydrogen atom on the indole nitrogen with an acyl group. C3-acylation involves the introduction of an acyl group at the 3-position of the indole ring. The electron-rich nature of the indole ring makes the C3 position particularly susceptible to electrophilic attack.[8] The desired outcome, whether N- or C3-acylation, depends on the specific synthetic goal.

  • Question 2: How can I achieve selective N-acylation of indoles?

  • Answer: While C3-acylation is often the thermodynamically favored pathway, selective N-acylation can be achieved under specific conditions. Using thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) has been shown to be a mild and efficient method for the chemoselective N-acylation of indoles.[8][9][10][11] Another method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to couple carboxylic acids directly to the indole nitrogen.[12]

  • Question 3: Are there any "green" methods for indole acylation?

  • Answer: Yes, greener approaches to indole acylation are being developed. One such method utilizes a catalytic amount of yttrium triflate (Y(OTf)₃) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) with microwave irradiation.[3][4] This method offers advantages such as short reaction times, the use of a reusable catalyst, and the avoidance of hazardous solvents.[3]

  • Question 4: What is the Vilsmeier-Haack reaction and how is it used for indole acylation?

  • Answer: The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring, including indoles.[13][14] The reaction typically uses a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13][14] This electrophilic reagent attacks the indole ring, usually at the C3 position, to yield an indole-3-carboxaldehyde after hydrolysis.[13]

Experimental Protocols

Protocol 1: Regioselective C3-Acylation of Indole using Diethylaluminum Chloride [1][2]

  • To a stirred solution of indole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethylaluminum chloride (1.1 mmol) in hexanes dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring (typically 1-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chemoselective N-Acylation of Indole using a Thioester [8][9]

  • To a reaction vessel, add the indole (0.2 mmol), the S-alkyl thioester (0.6 mmol), and cesium carbonate (0.6 mmol).

  • Add xylene (2.0 mL) to the vessel.

  • Heat the reaction mixture at 140 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Indole_Acylation_Pathways Indole Indole (NH-unprotected) N_Acylation N-Acylindole (Kinetic Product) Indole->N_Acylation N-attack C3_Acylation 3-Acylindole (Thermodynamic Product) Indole->C3_Acylation C3-attack (more common) AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Anhydride) AcylatingAgent->N_Acylation AcylatingAgent->C3_Acylation Catalyst Catalyst Catalyst->N_Acylation Catalyst->C3_Acylation Diacylation 1,3-Diacylindole (Side Product) C3_Acylation->Diacylation Further Acylation

Caption: Competing pathways in the acylation of unprotected indoles.

Troubleshooting_Indole_Acylation Start Indole Acylation Experiment Problem Identify Primary Issue Start->Problem LowYield Low Yield of 3-Acylindole Problem->LowYield Poor Conversion SideProduct Formation of Side Products Problem->SideProduct Mixture of Products Decomposition Decomposition/ Polymerization Problem->Decomposition Dark Reaction Mixture Solution_LowYield Optimize Catalyst (e.g., Et₂AlCl, Y(OTf)₃) Control Stoichiometry LowYield->Solution_LowYield Solution_SideProduct Change Acylating Agent Modify Reaction Time/Temp Use Selective Catalyst SideProduct->Solution_SideProduct Solution_Decomposition Use Milder Lewis Acid Ensure Anhydrous Conditions Lower Reaction Temperature Decomposition->Solution_Decomposition

Caption: Troubleshooting workflow for common indole acylation issues.

References

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Indole Alkylation

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the alkylation of indoles. Troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the alkylation of indoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during indole alkylation experiments and offers potential solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors, from reaction setup to the nature of the reagents. Here are key areas to investigate:

  • Purity of Reactants and Solvents: Ensure that the indole, alkylating agent, and solvents are pure and, where necessary, anhydrous. Moisture can quench strong bases like sodium hydride (NaH), inhibiting the reaction.[1]

  • Reaction Temperature: Temperature plays a critical role. For some systems, increasing the temperature can significantly improve yield and selectivity. For instance, in one N-alkylation protocol, increasing the temperature to 80 °C resulted in a 91% yield where lower temperatures gave complex mixtures.[2] However, for other reactions, lower temperatures may be needed to increase selectivity and reduce side products.[3]

  • Incomplete Deprotonation (for N-alkylation): When using bases like NaH, incomplete deprotonation of the indole N-H can lead to a mixture of N- and C-alkylation, reducing the yield of the desired product.[1] Ensure the appropriate stoichiometry of the base is used.

  • Catalyst Activity: If using a catalytic system, ensure the catalyst is active and not poisoned. For example, in a hydroiodic acid (HI) catalyzed C2-alkylation, decreasing the catalyst loading from 0.1 mol% to 0.05 mol% led to a significant drop in yield.[4][5]

  • Sub-optimal Solvent: The choice of solvent can dramatically impact the reaction. Polar aprotic solvents like DMF and THF are common for N-alkylation with strong bases.[2] For other systems, less polar solvents like DCM or even nonpolar ones like hexane might be optimal.[3][5][6] A solvent screen is often necessary during optimization.[6]

  • General Lab Practice: Simple errors such as inaccurate measurement of reagents, impure starting materials, or careless workup procedures can contribute to low yields.[7]

Q2: I am observing a significant amount of C3-alkylation product when I want N-alkylation. How can I improve N-selectivity?

A2: The competition between N- and C3-alkylation is a common challenge because the C3 position is often more nucleophilic than the nitrogen atom.[1][8][9] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation.[1][2] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction.[1][10]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically preferred N-alkylation product over the kinetically favored C-alkylation product.[1][2]

  • Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a DTBM-SEGPHOS ligand has been shown to provide high N-selectivity (>20:1), whereas using a Ph-BPE ligand with the same system steers the reaction towards C3-alkylation.[8]

  • Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can completely block C-alkylation, directing the reaction exclusively to the nitrogen atom.[1]

Q3: My reaction is producing polyalkylation or dialkylation products. How can I prevent this?

A3: Polyalkylation, where multiple alkyl groups are added to the indole ring, is a common side reaction, especially with highly reactive indoles and alkylating agents.[3] To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise can also help maintain a low concentration and reduce the likelihood of a second alkylation.[1]

  • Use an Excess of Indole: If the alkylating agent is precious, using an excess of the indole can favor mono-alkylation and simplify purification.[3]

  • Modify Reactant Electronics: Employing indoles or alkylating agents with electron-withdrawing groups can decrease the reactivity of the system and reduce the tendency for polyalkylation.[3]

  • Lower Reaction Temperature: Reducing the temperature can sometimes help control reactivity and prevent over-alkylation.[1]

Q4: I am trying to perform a C2-alkylation, but the reaction is not working or gives other isomers. What should I do?

A4: Direct C2-alkylation is challenging because C3 is the most nucleophilic site.[11] When C3 is blocked by a substituent, C2-alkylation becomes more favorable.[3] Specific strategies for C2-alkylation include:

  • Directing Groups: Installing a directing group on the indole nitrogen is a common strategy to guide the alkylation to the C2 position, often using transition metal catalysis (e.g., Pd, Ni).[12][13]

  • Acid Catalysis: For 3-substituted indoles, strong acids like hydroiodic acid (HI) have been shown to effectively catalyze C2-alkylation with unactivated alkenes, providing excellent regioselectivity.[4][5]

  • Photochemical Methods: Metal-free, light-driven protocols have been developed for the C2-alkylation of indoles using specific alkylating agents like α-iodosulfones.[14]

  • Blocking the C3 Position: The most straightforward approach is to start with an indole that already has a substituent at the C3 position.[3]

Q5: The functional groups on my indole are sensitive to the strong bases (like NaH) typically used for N-alkylation. What are my options?

A5: For substrates with sensitive functional groups, milder reaction conditions are necessary.

  • Weaker Bases: Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

  • Organic Bases: Non-nucleophilic organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be effective.[1]

  • Catalytic Methods: Many modern catalytic methods, such as those using palladium, copper, or iridium, operate under neutral or mildly basic conditions that are compatible with a wider range of functional groups.[8][11][15]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my indole alkylation?

A1: The optimal solvent depends heavily on the reaction mechanism.

  • For N-alkylation with strong bases (e.g., NaH): Polar aprotic solvents like DMF or THF are standard choices as they effectively dissolve the indole salt.[1][2]

  • For Friedel-Crafts type C-alkylation: Dichloromethane (DCM) or dichloroethane (DCE) are often used.[3]

  • For acid-catalyzed C2-alkylation: A range of solvents from EtOAc to hexane and toluene have proven effective, while highly polar solvents like water, DMF, and THF were shown to be unsuitable for this specific transformation.[4][5] A solvent screen is often the best approach during reaction optimization to find the ideal medium.[6]

Q2: What is the general effect of temperature on regioselectivity?

A2: Temperature can be a powerful tool to control regioselectivity. Often, C3-alkylation is kinetically favored (occurs faster at lower temperatures), while N-alkylation is thermodynamically favored (the more stable product, favored at higher temperatures). In one study, a reaction at 25 °C gave predominantly the C3-alkylated product, while at 80 °C, only the N-alkylated product was detected.[1][2]

Q3: How can I avoid the formation of bis(indolyl)methane side products?

A3: Bis(indolyl)methane formation is a common side reaction in C3-alkylations. A borane-catalyzed method using amine-derived alkylating agents has been shown to avoid this undesired reaction.[16][17]

Q4: Are anhydrous conditions always necessary?

A4: For reactions involving strong, moisture-sensitive bases like sodium hydride, strictly anhydrous conditions are critical.[1] This involves using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). However, some modern catalytic systems are more robust and can even be performed in water using specialized catalysts.[15]

Q5: What analytical techniques are best for monitoring reaction progress and determining product ratios?

A5:

  • Thin-Layer Chromatography (TLC): The most common and rapid method for monitoring the consumption of starting materials and the formation of products.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantitative analysis of the reaction mixture to determine product ratios (e.g., N- vs. C-alkylation) and reaction conversion.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to determine the ratio of isomers and identify side products.[3]

Quantitative Data Summary

The following tables summarize quantitative data on the influence of various reaction conditions on indole alkylation.

Table 1: Influence of Ligand on Regioselectivity of CuH-Catalyzed Alkylation

Entry Ligand Solvent Temp (°C) Yield (%) N:C3 Ratio ee (%)
1 (R)-DTBM-SEGPHOS THF 90 85 >20:1 91
2 (R)-Ph-BPE THF 50 71 <1:20 76

Data from a study on ligand-controlled regiodivergent synthesis demonstrating catalyst control over N- vs. C3-alkylation.[8]

Table 2: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole

Entry Temperature (°C) N-Alkylation Yield (%) C3-Alkylation Yield (%)
1 25 Low Predominant
2 50 Moderate Improvement Significant
3 65 Good Improvement Minor
4 80 91 Not Detected

Data based on a one-pot Fischer indolisation–N-alkylation protocol, showing a clear shift from C3- to N-alkylation with increasing temperature.[1][2]

Table 3: Optimization of Solvent for Friedel-Crafts C3-Alkylation

Entry Solvent Temp (°C) Yield (%)
1 Dichloroethane (DCE) 84 55
2 Dichloromethane (DCM) 45 48
3 Dichloromethane (DCM) rt 90

Data from a study on Friedel-Crafts alkylation showing the impact of solvent and temperature.[3]

Table 4: Optimization of Acid Catalyst for C2-Alkylation of 3-methylindole

Entry Acid Catalyst (30 mol%) Solvent Yield (%)
1 HCl CH₂Cl₂ 21
2 HBr CH₂Cl₂ 87
3 HI CH₂Cl₂ 92
4 H₂SO₄ CH₂Cl₂ 30

Data from a study on the acid-promoted C2-alkylation with unactivated alkenes.[4][5]

Experimental Protocols

General Protocol for Indole N-Alkylation using Sodium Hydride

This protocol is based on established methods for the N-alkylation of indoles using a strong base.[1][2][18]

Materials and Reagents:

  • Indole (1.0 eq.)

  • Alkyl halide (1.1 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature (or heat as required) and stir until TLC or LC-MS analysis indicates completion.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Indole Alkylation Start Low Yield Observed Check_Purity Check Purity of Reagents & Solvents? Start->Check_Purity Purify Purify/Dry Reagents & Solvents Check_Purity->Purify No Check_Conditions Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Temp Optimize Temperature (Screen High & Low) Check_Conditions->Optimize_Temp No Check_Stoichiometry Stoichiometry Correct? Check_Conditions->Check_Stoichiometry Yes Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Solvent->Check_Stoichiometry Adjust_Stoichiometry Adjust Equivalents of Reagents/Base Check_Stoichiometry->Adjust_Stoichiometry No Check_Catalyst Catalytic Reaction? Check_Stoichiometry->Check_Catalyst Yes Adjust_Stoichiometry->Check_Catalyst Check_Cat_Activity Verify Catalyst Activity/Loading Check_Catalyst->Check_Cat_Activity Yes Success Yield Improved Check_Catalyst->Success No Check_Cat_Activity->Success

Caption: Troubleshooting workflow for addressing low reaction yields.

Regioselectivity_Decision_Tree Decision Tree for Improving Indole Alkylation Regioselectivity Start Undesired Regioselectivity (e.g., C3-alkylation instead of N-) Goal_N Goal: N-Alkylation Start->Goal_N Goal_C2 Goal: C2-Alkylation Start->Goal_C2 Use_Strong_Base Use Strong Base (NaH) in Polar Aprotic Solvent (DMF) Goal_N->Use_Strong_Base C3_Blocked Is C3 Position Blocked? Goal_C2->C3_Blocked Increase_Temp Increase Reaction Temperature (e.g., to 80 °C) Use_Strong_Base->Increase_Temp Catalytic_Control Use N-Selective Catalyst (e.g., CuH/DTBM-SEGPHOS) Increase_Temp->Catalytic_Control Success_N N-Selectivity Improved Catalytic_Control->Success_N Use_DG Use N-Directing Group with Transition Metal Catalyst C3_Blocked->Use_DG No Use_Acid Use Strong Acid Catalyst (e.g., HI) with Alkene C3_Blocked->Use_Acid Yes Success_C2 C2-Selectivity Achieved Use_DG->Success_C2 Use_Acid->Success_C2

Caption: Decision tree for optimizing N- vs. C2-alkylation selectivity.

Borane_Catalysis_Mechanism Mechanism for B(C₆F₅)₃-Catalyzed C3-Alkylation of Indole cluster_0 Catalyst Activation & Iminium Formation cluster_1 C-C Bond Formation & Catalyst Regeneration Amine Amine Alkylating Agent (R₂CH-NR'₂) Ion_Pair Iminium-Borohydride Ion Pair [R₂C=NR'₂]⁺[HB(C₆F₅)₃]⁻ Amine->Ion_Pair  (i) Hydride Abstraction Borane B(C₆F₅)₃ Catalyst Borane->Ion_Pair Adduct Intermediate Adduct Ion_Pair->Adduct  (ii) Nucleophilic Attack Indole Indole Indole->Adduct Elimination Elimination of Amine (E1cB-type) Adduct->Elimination Unsat_Iminium α,β-Unsaturated Iminium Ion Pair Elimination->Unsat_Iminium  (iii) Proton Transfer Reduction Reduction by Borohydride Unsat_Iminium->Reduction Product C3-Alkylated Indole Reduction->Product  (iv) C-C Bond Formed Regen_Borane B(C₆F₅)₃ Regenerated Reduction->Regen_Borane

Caption: Proposed mechanism for borane-catalyzed C3-alkylation.[16][17]

References

Optimization

Technical Support Center: Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. Below you will find troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in scaling up this synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid, presented in a question-and-answer format.

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a common challenge due to the high nucleophilicity of the C3 position on the indole ring. To favor N-alkylation, consider the following strategies:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) generally promotes N-alkylation. The base deprotonates the indole nitrogen, increasing its nucleophilicity for the reaction with the alkylating agent. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.

  • Reaction Temperature: While higher temperatures can sometimes favor N-alkylation, careful optimization is required. For this specific synthesis, maintaining a controlled temperature, for instance by starting at 0°C and allowing the reaction to proceed at room temperature, is recommended.

  • Order of Addition: Adding the alkylating agent (ethyl 3-bromopropanoate) after the complete deprotonation of 3-acetylindole by the base is crucial for maximizing N-alkylation.

Q2: My N-alkylation reaction is sluggish or does not go to completion. What are the potential causes and solutions?

A2: Low reactivity in the N-alkylation step can be attributed to several factors:

  • Insufficient Deprotonation: Ensure that at least one equivalent of a strong base (e.g., NaH) is used to fully deprotonate the 3-acetylindole. The presence of an electron-withdrawing acetyl group at the C3 position increases the acidity of the N-H proton, but efficient deprotonation is still key.

  • Moisture in the Reaction: The use of anhydrous solvents and reagents is critical, especially when using moisture-sensitive bases like NaH. Any moisture will quench the base and the indole anion, hindering the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: Impurities in the 3-acetylindole or the ethyl 3-bromopropanoate can interfere with the reaction. Ensure the starting materials are of high purity.

Q3: During the hydrolysis of the ethyl ester, I am getting low yields of the final carboxylic acid. How can I optimize this step?

A3: Incomplete hydrolysis or side reactions can lead to lower yields. Consider the following:

  • Choice of Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used for ester hydrolysis. LiOH is often preferred as it can be effective at lower temperatures, minimizing potential side reactions.

  • Solvent System: A mixture of solvents like THF and water or methanol and water is typically used to ensure the solubility of both the ester and the hydroxide base.

  • Reaction Time and Temperature: The hydrolysis should be monitored by a suitable analytical method (e.g., TLC or LC-MS) to determine the point of complete consumption of the starting material. Prolonged reaction times or excessively high temperatures can lead to degradation of the product.

  • Acidification: After the hydrolysis is complete, the reaction mixture must be carefully acidified to a pH of approximately 2-3 to precipitate the carboxylic acid product. Incomplete acidification will result in the product remaining in the aqueous layer as its carboxylate salt.

Q4: What are the best practices for purifying the final product, 3-(3-acetyl-1H-indol-1-yl)propanoic acid, at a larger scale?

A4: For scalable purification, crystallization is generally preferred over chromatography.

  • Solvent Selection for Crystallization: A solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures is ideal. Common solvents for recrystallizing carboxylic acids include ethyl acetate, ethanol/water mixtures, or acetone/heptane mixtures.

  • Work-up Procedure: After acidification, the precipitated crude product should be filtered and washed with cold water to remove inorganic salts. The crude solid can then be subjected to recrystallization.

Data Presentation

The following tables provide representative quantitative data for the two key steps in the synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid. These values are illustrative and may require optimization for specific laboratory conditions and scales.

Table 1: N-Alkylation of 3-Acetylindole with Ethyl 3-Bromopropanoate

ParameterConditionObservation
Base Sodium Hydride (NaH, 1.2 eq.)High yield of N-alkylated product.
Potassium Carbonate (K₂CO₃, 2.0 eq.)Slower reaction, may require higher temperatures.
Solvent Anhydrous Dimethylformamide (DMF)Good solubility for reactants, facilitates the reaction.
Anhydrous Tetrahydrofuran (THF)Alternative solvent, may result in slightly lower yields.
Temperature 0°C to Room TemperatureControlled reaction, minimizes side products.
60°CFaster reaction, but increased risk of impurities.
Reaction Time 4-6 hoursTypically sufficient for completion at room temperature.
Representative Yield 85-95%For the formation of ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate.

Table 2: Hydrolysis of Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate

ParameterConditionObservation
Base Lithium Hydroxide (LiOH, 2.0 eq.)Efficient hydrolysis at room temperature.
Sodium Hydroxide (NaOH, 2.0 eq.)Effective, may require gentle heating.
Solvent System Tetrahydrofuran (THF) / Water (1:1)Good miscibility and solubility.
Methanol / Water (1:1)Alternative solvent system.
Temperature Room TemperatureSufficient for LiOH-mediated hydrolysis.
40-50°CMay be required for NaOH-mediated hydrolysis.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Representative Yield 90-98%For the formation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-acetylindole (1.0 eq.).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the 3-acetylindole completely.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add ethyl 3-bromopropanoate (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate as a solid.

Protocol 2: Synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) to the solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with cold water.

  • Drying and Purification: Dry the solid under vacuum. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: 3-Acetylindole Ethyl 3-bromopropanoate Step1 Step 1: N-Alkylation - Base: NaH - Solvent: Anhydrous DMF - Temp: 0°C to RT Start->Step1 Intermediate Intermediate: Ethyl 3-(3-acetyl-1H-indol-1-yl)propanoate Step1->Intermediate Step2 Step 2: Hydrolysis - Base: LiOH - Solvent: THF/Water - Temp: RT Intermediate->Step2 Purification Purification - Acidification (HCl) - Filtration - Recrystallization Step2->Purification FinalProduct Final Product: 3-(3-acetyl-1H-indol-1-yl)propanoic acid Purification->FinalProduct

Caption: Workflow for the synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

Troubleshooting_Logic Problem Low Yield in N-Alkylation Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Presence of Moisture Problem->Cause2 Cause3 Side Reaction (C3-Alkylation) Problem->Cause3 Solution1 Increase Base Equivalents (e.g., NaH to 1.2 eq.) Cause1->Solution1 Solution2 Use Anhydrous Solvents and Inert Atmosphere Cause2->Solution2 Solution3 Optimize Base/Solvent System (e.g., NaH in DMF) Cause3->Solution3

Caption: Troubleshooting logic for low yield in the N-alkylation step.

Troubleshooting

Technical Support Center: Purification of Indole Derivatives

Welcome to the technical support center for the purification of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clea...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for obtaining high-purity indole compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your indole derivatives.

Question: My crude indole derivative is pink, brown, or highly colored. How can I remove the color?

Answer: Discoloration in indole samples is common and often due to air oxidation or the presence of polymeric impurities.[1] The most effective method to remove these colored impurities is by treating your crude product with activated charcoal.

  • Brief Protocol:

    • Dissolve your crude indole derivative in a suitable hot solvent (e.g., ethanol, ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-2% w/w) to the solution.

    • Heat the mixture at reflux for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite or filter paper to remove the charcoal.

    • Proceed with crystallization by allowing the filtrate to cool.

Caution: Using excess charcoal can lead to a significant loss of your desired product due to adsorption.

Question: My TLC analysis shows streaks or elongated spots. What is the cause and how can I fix it?

Answer: Streaking on a TLC plate can be caused by several factors, including sample overloading, incorrect solvent polarity, or the acidic nature of the silica gel.[2] Indoles, being basic, often interact strongly with the acidic silanol groups on standard silica gel plates, leading to streaking.[3]

Troubleshooting TLC Issues

Problem Possible Cause Recommended Solution Citation
Streaking Sample is too concentrated or overloaded. Dilute the sample before spotting it on the TLC plate. [2][4][5]
Compound is acidic or basic (common for indoles). Add a modifier to the mobile phase. For basic indoles, add 0.1-2% triethylamine (TEA) or ammonia. For acidic compounds, add 0.1-2% acetic or formic acid. [2][3]
Inappropriate solvent system. The solvent may be too polar, causing rapid movement, or the compound may have poor solubility. Test a range of solvent systems with varying polarities. [6]
Poor Separation Incorrect mobile phase polarity. Optimize the solvent system. A good starting point is a system that gives your target compound an Rf value of 0.2-0.4. [3]
Spots are too close to the baseline (low Rf). The eluent is not polar enough. Increase the proportion of the polar solvent in your mobile phase. [2]

| | Spots are too close to the solvent front (high Rf). | The eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar system. |[2] |

Question: I am getting poor separation or my compound won't elute from the silica gel column. What should I do?

Answer: Poor separation during column chromatography is a common challenge. The problem often stems from an unoptimized mobile phase, improper column packing, or strong interactions between the indole derivative and the acidic silica gel.[3]

To improve separation, consider the following:

  • Optimize the Mobile Phase: Use TLC to screen various solvent systems. A system that provides a good separation and an Rf value of ~0.2-0.3 for your target compound is ideal for column chromatography.[3][7]

  • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This helps elute compounds with a wide range of polarities sequentially.[3]

  • Deactivate the Silica Gel: For basic indole derivatives that bind strongly to silica, consider deactivating the stationary phase. You can pre-treat the silica by flushing the packed column with a solvent system containing 1-3% triethylamine.[3][8]

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general guideline is to use a silica-to-sample weight ratio of 50:1 to 100:1 for challenging separations.[3]

  • Check Column Packing: Ensure the column is packed uniformly, without air bubbles or cracks, to prevent channeling and uneven solvent flow.[3][9]

Below is a diagram illustrating a general workflow for purifying indole derivatives.

G Crude Crude Indole Product TLC TLC Analysis Crude->TLC Initial Assessment Color Colored Impurities? TLC->Color Charcoal Activated Charcoal Treatment Color->Charcoal Yes Purification Select Purification Method Color->Purification No Charcoal->Purification Column Column Chromatography Purification->Column Complex Mixture Recrystallize Recrystallization Purification->Recrystallize Solid Product Extraction Liquid-Liquid Extraction Purification->Extraction Different Solubilities Analysis Purity Check (TLC, NMR, etc.) Column->Analysis Recrystallize->Analysis Extraction->Analysis Pure Pure Indole Derivative Analysis->Pure Purity >95% G Start Purification Fails CheckTLC Re-evaluate TLC: Streaking or Overlap? Start->CheckTLC Streaking Streaking Persists? CheckTLC->Streaking Yes (Streaking) Overlap Spots Overlap? CheckTLC->Overlap Yes (Overlap) Recrystallization Recrystallization Fails? (Oiling out) CheckTLC->Recrystallization No (Column Issue) AddModifier Use Mobile Phase Modifier: - Add 1% Triethylamine (TEA) - Add 1% Acetic Acid Streaking->AddModifier Yes ChangeStationary Change Stationary Phase: - Neutral Alumina - Reversed-Phase (C18) Final Consider Preparative HPLC ChangeStationary->Final Still Fails AddModifier->ChangeStationary Still Streaking Gradient Optimize Gradient Elution: - Slower, shallower gradient - Test different solvent classes Overlap->Gradient Yes Gradient->Final Still Fails SolventSystem Test Different Solvent Systems: - Toluene, EtOH/H2O, etc. - Use anti-solvent method Recrystallization->SolventSystem Yes SolventSystem->Final Still Fails

References

Optimization

Technical Support Center: 3-(3-acetyl-1H-indol-1-yl)propanoic acid

Disclaimer: Direct and extensive research specifically focused on 3-(3-acetyl-1H-indol-1-yl)propanoic acid is limited in publicly available scientific literature.[1] The information provided in this technical support cen...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and extensive research specifically focused on 3-(3-acetyl-1H-indol-1-yl)propanoic acid is limited in publicly available scientific literature.[1] The information provided in this technical support center is based on available data for the specified compound and structurally similar molecules, such as indole-3-propionic acid and other propanoic acid derivatives. Researchers should use this information as a guideline and optimize their experimental conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(3-acetyl-1H-indol-1-yl)propanoic acid?

For optimal stability, it is recommended to store 3-(3-acetyl-1H-indol-1-yl)propanoic acid in a tightly sealed container under an inert, dry gas. The compound should be stored in a refrigerator at 2-8°C.[2] Proper storage is crucial as the compound is sensitive to air and moisture.[2]

Q2: What are the general handling precautions for this compound?

Due to its sensitivity, 3-(3-acetyl-1H-indol-1-yl)propanoic acid should be handled in a well-ventilated area or a chemical fume hood.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[3][4] Avoid generating dust when working with the solid form.

Q3: What is the melting point of 3-(3-acetyl-1H-indol-1-yl)propanoic acid?

The reported melting point for 3-(3-acetyl-1H-indol-1-yl)propanoic acid is in the range of 105-109°C.[2]

Q4: What is the solubility of this compound?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Degradation Improper storage (exposure to air, moisture, or light).Ensure the compound is stored in a tightly sealed container, under an inert atmosphere, and refrigerated. Protect from light.
Poor Solubility Incorrect solvent choice.Test solubility in various organic solvents such as ethanol, DMSO, or dimethylformamide. Gentle heating or sonication may aid dissolution. For aqueous solutions, consider preparing a concentrated stock in an organic solvent first.
Inconsistent Experimental Results Compound impurity or degradation. Inaccurate measurement.Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS). Ensure accurate weighing and dilution. Prepare fresh solutions for each experiment.
Precipitation in Aqueous Buffer The compound may be less soluble in aqueous solutions.Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Hypothetical Protocol: Preparation of a Stock Solution

This protocol is a general guideline. Please adapt it to your specific experimental needs.

  • Materials:

    • 3-(3-acetyl-1H-indol-1-yl)propanoic acid

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the container of 3-(3-acetyl-1H-indol-1-yl)propanoic acid to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood, weigh the desired amount of the compound.

    • Transfer the compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Visualizations

Logical Workflow for Handling and Storage

A Receive Compound B Store at 2-8°C (Tightly Sealed, Inert Gas) A->B C Equilibrate to Room Temp B->C D Handle in Fume Hood (Wear PPE) C->D E Prepare Stock Solution (e.g., in DMSO) D->E F Aliquot and Store Stock at -20°C E->F G Use in Experiment F->G

Caption: Workflow for proper storage and handling of the compound.

Hypothetical Signaling Pathway Involvement

Based on the activities of similar indole-containing compounds, 3-(3-acetyl-1H-indol-1-yl)propanoic acid could potentially modulate inflammatory pathways. The following diagram illustrates a hypothetical interaction.

cluster_cell Cell Compound 3-(3-acetyl-1H-indol-1-yl) propanoic acid Target Hypothetical Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Modulation Pathway Downstream Signaling (e.g., NF-κB, MAPK) Target->Pathway Response Cellular Response (e.g., ↓ Cytokine Production) Pathway->Response

Caption: Hypothetical modulation of a cellular signaling pathway.

References

Reference Data & Comparative Studies

Validation

Validation of a Synthetic Pathway to 3-(3-acetyl-1H-indol-1-yl)propanoic acid: A Comparative Guide

For Immediate Release This guide provides a comparative analysis of a validated synthetic route to 3-(3-acetyl-1H-indol-1-yl)propanoic acid, a valuable building block for pharmaceutical research and drug development. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of a validated synthetic route to 3-(3-acetyl-1H-indol-1-yl)propanoic acid, a valuable building block for pharmaceutical research and drug development. The synthesis involves a two-step process commencing with the regioselective Friedel-Crafts acylation of indole to yield 3-acetylindole, followed by N-alkylation to introduce the propanoic acid side chain. This document outlines the detailed experimental protocols, presents a comparison with alternative synthetic strategies, and includes supporting data for researchers, scientists, and professionals in the field of drug development.

Validated Synthetic Route

The validated pathway to 3-(3-acetyl-1H-indol-1-yl)propanoic acid is a robust two-step synthesis. The initial step involves the Friedel-Crafts acylation of indole at the C3 position to produce 3-acetylindole. Subsequently, an N-alkylation reaction is performed on 3-acetylindole using 3-bromopropanoic acid to yield the final product.

G Indole Indole Step1 Step 1: Friedel-Crafts Acylation Indole->Step1 AcetylChloride Acetyl Chloride / ZrCl4 AcetylChloride->Step1 3-Acetylindole 3-Acetylindole Step1->3-Acetylindole Step2 Step 2: N-Alkylation 3-Acetylindole->Step2 3-Bromopropanoic_Acid 3-Bromopropanoic Acid / Base 3-Bromopropanoic_Acid->Step2 Final_Product 3-(3-acetyl-1H-indol-1-yl)propanoic acid Step2->Final_Product G cluster_validated Validated Route cluster_alternatives Alternative Routes Friedel-Crafts Acylation Friedel-Crafts Acylation N-Alkylation N-Alkylation Friedel-Crafts Acylation->N-Alkylation Fischer Indole Synthesis Fischer Indole Synthesis Palladium-Catalyzed Cyclization Palladium-Catalyzed Cyclization Larock Indole Synthesis Larock Indole Synthesis Validated Route Validated Route Alternative Routes Alternative Routes

Comparative

A Comparative Guide to the Biological Activity of Indole Propanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Indole-3-propionic acid (IPA), a prominent metabolite of tryptophan produced by the gut microbiota, has garnered significant attention for its diverse biolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-propionic acid (IPA), a prominent metabolite of tryptophan produced by the gut microbiota, has garnered significant attention for its diverse biological activities, including potent antioxidant, neuroprotective, and anti-inflammatory properties.[1][2] This guide provides an objective comparison of the biological activities of IPA and its analogs, supported by experimental data, to aid researchers in the fields of pharmacology, drug discovery, and nutritional science.

I. Overview of Biological Activities

Indole propanoic acid and its structural analogs exert their effects through various mechanisms, primarily by acting as signaling molecules that interact with specific cellular receptors and by directly scavenging reactive oxygen species. The key biological activities explored in this guide are:

  • Pregnane X Receptor (PXR) Activation: PXR is a nuclear receptor that plays a crucial role in regulating the metabolism of xenobiotics and endogenous compounds.[3]

  • Aryl Hydrocarbon Receptor (AhR) Activation: AhR is a ligand-activated transcription factor involved in regulating immune responses, cell differentiation, and detoxification processes.[3]

  • Antioxidant Activity: The capacity to neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

  • Anti-inflammatory Activity: The ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.[1][4]

II. Comparative Efficacy of Indole Propanoic Acid Analogs

The following tables summarize the available quantitative data on the biological activities of IPA and its key analogs. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here are compiled from various sources.

Table 1: Pregnane X Receptor (PXR) Activation
CompoundStructureAssay TypeCell LineEC50 (µM)Efficacy (% of Rifampicin)Reference
Indole-3-propionic acid (IPA) Indole ring with a propionic acid side chain at position 3Luciferase Reporter AssayHepG2Not explicitly quantified, but confirmed as an activatorNot specified[5]
Skatole (3-Methylindole) Indole ring with a methyl group at position 3Luciferase Reporter AssayNot specified~50~47%[6]
1-Methylindole Indole ring with a methyl group at position 1Luciferase Reporter AssayLS180Potent activator (ranked 1st among 7 isomers)Not specified[6]
2-Methylindole Indole ring with a methyl group at position 2Luciferase Reporter AssayLS180Less potent than 1- and 4-methylindoleNot specified[6]
4-Methylindole Indole ring with a methyl group at position 4Luciferase Reporter AssayLS180Potent activator (ranked 2nd among 7 isomers)Not specified[6]
Table 2: Aryl Hydrocarbon Receptor (AhR) Activation
CompoundStructureAssay TypeCell LineEC50 (µM)Efficacy (Fold Induction)Reference
Indole-3-propionic acid (IPA) Indole ring with a propionic acid side chain at position 3Luciferase Reporter AssayAZ-AHRLow efficacyLow[7]
Indole-3-acetic acid (IAA) Indole ring with an acetic acid side chain at position 3Luciferase Reporter AssayAZ-AHRLow efficacyLow[7]
Indole-3-lactic acid (ILA) Indole ring with a lactic acid side chain at position 3Luciferase Reporter AssayAZ-AHRNo or low efficacyNo or low[7]
Indole Basic indole structureLuciferase Reporter AssayAZ-AHRHigh efficacyHigh[7]
Indole-3-pyruvic acid (IPY) Indole ring with a pyruvic acid side chain at position 3Luciferase Reporter AssayAZ-AHRHigh efficacyHigh[7]
Table 3: Antioxidant Activity
CompoundStructureAssay TypeIC50 (µM)Reference
Indole-3-propionic acid (IPA) Indole ring with a propionic acid side chain at position 3Various (DPPH, ABTS)Potent antioxidant activity reported, specific IC50 values vary across studies.[1]
Indole-3-acetic acid (IAA) Indole ring with an acetic acid side chain at position 3VariousReported to have antioxidant properties.[8]
Melatonin (N-acetyl-5-methoxytryptamine) IndoleamineDPPHPotent antioxidant for comparison.[9]
Tryptophan Amino acid with an indole side chainDPPHExhibits antioxidant activity.[9]
Table 4: Anti-inflammatory Activity (Inhibition of TNF-α)
CompoundStructureAssay TypeCell LineIC50 (µM)Reference
Indole-3-propionic acid (IPA) Indole ring with a propionic acid side chain at position 3LPS-induced TNF-α productionRAW 264.7 macrophagesDose-dependent inhibition observed.[4]
Indole-3-acetic acid (IAA) Indole ring with an acetic acid side chain at position 3LPS-induced cytokine productionRAW 264.7 macrophagesSignificantly ameliorated LPS-induced IL-6 and MCP-1 expression.[8]

III. Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of indole propanoic acid analogs are mediated through complex signaling cascades. The following diagrams illustrate the key pathways.

PXR_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Analog Indole Propanoic Acid Analog PXR_RXR_inactive PXR-RXR (Inactive Complex) Indole_Analog->PXR_RXR_inactive Binds to PXR PXR_RXR_active PXR-RXR (Active Complex) PXR_RXR_inactive->PXR_RXR_active Conformational Change PXR_RXR_DNA PXR-RXR-DNA Binding PXR_RXR_active->PXR_RXR_DNA Nuclear Translocation Target_Genes Target Gene Transcription (e.g., CYP3A4) PXR_RXR_DNA->Target_Genes Initiates

PXR Activation Pathway by Indole Analogs.

AhR_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Analog Indole Propanoic Acid Analog AhR_inactive AhR (Inactive Complex) Indole_Analog->AhR_inactive AhR_active AhR (Active) AhR_inactive->AhR_active Ligand Binding AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Nuclear Translocation and dimerization with ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Regulates

AhR Activation Pathway by Indole Analogs.
Experimental Workflows

The following diagrams outline the typical workflows for the key experiments cited in this guide.

PXR_Reporter_Assay_Workflow Start Start Cell_Culture Culture HepG2 cells and transfect with PXR expression and luciferase reporter plasmids Start->Cell_Culture Plating Plate transfected cells in 96-well plates Cell_Culture->Plating Treatment Treat cells with various concentrations of indole analogs Plating->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Calculate EC50 values Measurement->Analysis End End Analysis->End

PXR Luciferase Reporter Assay Workflow.

ORAC_Assay_Workflow Start Start Preparation Prepare samples, standards (Trolox), and fluorescein solution Start->Preparation Plating Add fluorescein and samples/ standards to a 96-well plate Preparation->Plating Incubation Incubate at 37°C Plating->Incubation Initiation Add AAPH to initiate peroxyl radical generation Incubation->Initiation Measurement Monitor fluorescence decay over time Initiation->Measurement Analysis Calculate Area Under the Curve (AUC) and determine ORAC value Measurement->Analysis End End Analysis->End

ORAC Antioxidant Capacity Assay Workflow.

IV. Detailed Experimental Protocols

PXR Activation Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the Pregnane X Receptor.

  • Cell Culture and Transfection: Human hepatoma (HepG2) cells are cultured in appropriate media. Cells are then transiently co-transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates.

    • After cell attachment, the culture medium is replaced with a medium containing various concentrations of the test indole analogs or a positive control (e.g., rifampicin).

    • The plates are incubated for 24 hours to allow for PXR activation and subsequent luciferase expression.

    • Following incubation, the cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added.

  • Data Analysis: The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer. The data are normalized to a vehicle control, and dose-response curves are generated to calculate the half-maximal effective concentration (EC50).

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a substance against peroxyl radicals.

  • Principle: The assay is based on the inhibition of the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals, which are generated by a radical initiator (AAPH). The presence of an antioxidant protects the fluorescein from degradation, thus maintaining its fluorescence.

  • Assay Procedure:

    • A working solution of fluorescein is prepared in a phosphate buffer.

    • The indole analog samples and a standard antioxidant (Trolox, a water-soluble vitamin E analog) are prepared at various concentrations.

    • In a 96-well black microplate, the fluorescein solution is added to each well, followed by the samples or standards.

    • The plate is incubated at 37°C.

    • The reaction is initiated by adding AAPH to all wells.

    • The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using the net AUC of the Trolox standards, and the ORAC values of the samples are expressed as Trolox equivalents (TE).[10][11]

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage-like cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Assay Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the indole analogs for a specific period (e.g., 1-2 hours).

    • LPS is then added to the wells to stimulate an inflammatory response, and the cells are incubated for a further period (e.g., 4-24 hours).

    • The cell culture supernatant is collected.

  • Data Analysis: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit. The percentage of inhibition of TNF-α production for each compound concentration is calculated relative to the LPS-stimulated control. Dose-response curves are then plotted to determine the half-maximal inhibitory concentration (IC50).[12]

V. Conclusion

Indole-3-propionic acid and its analogs represent a promising class of bioactive molecules with therapeutic potential in a range of diseases associated with oxidative stress and inflammation. This guide provides a comparative overview of their activities, highlighting the differences in their potency and efficacy in activating key cellular receptors and mitigating inflammatory responses. Further research, particularly direct comparative studies, is warranted to fully elucidate the structure-activity relationships within this class of compounds and to identify the most promising candidates for further development.

References

Validation

Unveiling the Potential of 3-Acetylindole Derivatives: A Structure-Activity Relationship Comparison Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-acetylindole derivatives, detailing their structure-activity relationships (SAR) across various biologi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-acetylindole derivatives, detailing their structure-activity relationships (SAR) across various biological targets. This document summarizes key quantitative data, presents detailed experimental protocols for crucial assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of this promising class of compounds.

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities.[1] Among these, 3-acetylindole derivatives have emerged as a focal point of research due to their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[1][2][3] This guide delves into the nuanced relationship between the chemical structure of these derivatives and their biological function, with a particular focus on their anticancer properties through the inhibition of crucial cellular targets like tubulin and protein kinases.

Comparative Analysis of Biological Activities

The biological efficacy of 3-acetylindole derivatives is significantly influenced by the nature and position of substituents on the indole ring and the acetyl group. The following tables summarize the quantitative data from various studies, offering a comparative overview of their activity.

Anticancer Activity

The anticancer potential of 3-acetylindole derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Series 1: Chalcone Derivatives
5a4-HHepG2>100[4]
5r4-ClHepG23.8[4]
5t4-NO2HepG22.1[4]
Series 2: Indole-Triazole Hybrids
7h4-Cl Phenyl (Oxime)NCI-60 Panel (Mean)1.85 - 5.76[5]
7i3,4,5-Trimethoxy Phenyl (Oxime)Tubulin Polymerization3.03[5]
7j4-OCH3 Phenyl (Oxime)NCI-60 Panel (Mean)2.45 - 5.23[5]

Key SAR Insights for Anticancer Activity:

  • The introduction of a chalcone moiety derived from substituted benzaldehydes often enhances cytotoxic activity. Electron-withdrawing groups, such as chloro (Cl) and nitro (NO2) at the para position of the phenyl ring, have been shown to increase potency.[4]

  • Hybrid molecules incorporating a 1,2,4-triazole ring and an oxime linker demonstrate significant antiproliferative effects. The oxime derivatives, in particular, show potent inhibition of tubulin polymerization.[5]

Antimicrobial Activity

Several 3-acetylindole derivatives have been evaluated for their ability to inhibit the growth of various microbial strains. The zone of inhibition is a common qualitative measure, while the Minimum Inhibitory Concentration (MIC) provides quantitative data.

Compound IDModificationBacterial StrainZone of Inhibition (mm) at 100µg/mlFungal StrainZone of Inhibition (mm) at 100µg/mlReference
1c4-ClS. aureus14A. niger13[1]
1d4-FS. aureus15A. niger14[1]
1f4-NO2S. aureus16A. niger15[1]
1g2-NO2S. aureus15A. niger14[1]
1k2-OH, 3-OCH3S. aureus14A. niger13[1]
1l3,4,5-OCH3S. aureus14A. niger13[1]

Key SAR Insights for Antimicrobial Activity:

  • The presence of electron-withdrawing groups like halogens (Cl, F) and nitro (NO2) on the benzaldehyde-derived portion of chalcone-like derivatives correlates with higher antimicrobial activity.[1]

Key Biological Targets and Signaling Pathways

3-Acetylindole derivatives exert their therapeutic effects by modulating the function of key cellular components and signaling pathways.

Tubulin Polymerization Inhibition

A significant mechanism of anticancer action for many indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][7] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

G cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization M Phase (Mitosis) M Phase (Mitosis) 3-Acetylindole Derivative 3-Acetylindole Derivative 3-Acetylindole Derivative->Tubulin Dimers Polymerization Polymerization 3-Acetylindole Derivative->Polymerization Inhibits G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Mitotic Spindle Formation Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Cell Death

Caption: Inhibition of Tubulin Polymerization by 3-Acetylindole Derivatives.

Kinase Inhibition and Downstream Signaling

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] 3-Acetylindole derivatives have been investigated as inhibitors of various kinases, including Phosphatidylinositol 3-kinase (PI3K) and components of the Mitogen-Activated Protein Kinase (MAPK) cascade.[9]

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3] Inhibition of PI3K by 3-acetylindole derivatives can block the phosphorylation of AKT, leading to the downregulation of this pro-survival pathway.

Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 3-Acetylindole Derivative 3-Acetylindole Derivative 3-Acetylindole Derivative->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and accurate comparison of findings, detailed experimental methodologies are crucial. The following are protocols for key assays cited in the evaluation of 3-acetylindole derivatives.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with 3-acetylindole derivatives B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the 3-acetylindole derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).[9]

  • Incubation: Incubate the plates for 48-72 hours.[9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: Thaw purified tubulin (from bovine or porcine brain), GTP, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[10][11]

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in the polymerization buffer.[10]

  • Compound Addition: Add the 3-acetylindole derivatives at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Polymerization Monitoring: Transfer the plate to a fluorometer pre-warmed to 37°C. Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.[10]

  • Data Analysis: Plot the fluorescence intensity versus time. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50%.

PI3K Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K.

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA).[3]

  • Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the purified PI3K enzyme and the 3-acetylindole derivative at various concentrations. Allow for a pre-incubation period (e.g., 10 minutes at room temperature).[2][12]

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate (e.g., PI(4,5)P2) and ATP.[3]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3]

  • Detection: Stop the reaction and detect the product (PIP3) using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based method.[3][13]

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce PI3K activity by 50%.[3]

Conclusion

3-Acetylindole derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in dictating the biological activity and potency of these compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more effective 3-acetylindole-based drugs. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this important class of molecules.

References

Comparative

A Comparative Analysis of Indole-3-Propionic Acid and Its Derivatives: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Indole-3-Propionic Acid (IPA) and its derivatives. It delves into their synthesis, biological a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Indole-3-Propionic Acid (IPA) and its derivatives. It delves into their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4] These beneficial effects have spurred interest in the development of IPA derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This guide offers an objective comparison of IPA and its synthesized analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Comparative Biological Activities: Quantitative Data

The following tables summarize the available quantitative data on the biological activities of IPA and its derivatives. This data is compiled from various studies and provides a basis for comparing their relative potencies.

Table 1: Antioxidant Activity of IPA and Derivatives

CompoundAssayIC50 (µM)Reference
Indole-3-propionic acid (IPA)DPPH Radical Scavenging>500[5]
Indole-3-propionic acid (IPA)ABTS Radical Scavenging>500[5]
Curcumin-IPA diesterDPPH Radical Scavenging625.93[5][6]
Curcumin-IPA diesterABTS Radical Scavenging290.42[5][6]

Table 2: Anti-inflammatory Activity of IPA and Derivatives

CompoundCell LineAssayParameter MeasuredIC50 (µM) / EffectReference
Indole-3-propionic acid (IPA)Rat ChondrocytesIL-1β inducedIL-6, TNF-α, PGE2Significant reduction at 80 µM[7]
Indole-3-propionic acid (IPA)RAW 264.7 MacrophagesLPS-stimulatedNitric Oxide (NO)-
2,5-substituted indole-3-propionic acids-Carrageenan-induced paw edemaInhibition of edemaPromising activity

Table 3: Neuroprotective and Enzyme Inhibitory Activity of IPA and Derivatives

CompoundAssayIC50 (µM)Reference
Indole-3-propionic acid (IPA)Acetylcholinesterase (AChE) Inhibition>500[5]
Indole-3-propionic acid (IPA)Butyrylcholinesterase (BChE) Inhibition>500[5]
Curcumin-IPA diesterelectric eel AChE (eAChE) Inhibition5.66[5][6]
Curcumin-IPA diesterhuman AChE (hAChE) Inhibition59.30[5][6]
Curcumin-IPA diesterhuman BChE (hBChE) Inhibition60.66[5][6]
Indole-3-propionic acid hydrazone derivativesH2O2-induced oxidative stress in SH-SY5Y cells-[8]
5-methoxy-indole carboxylic acid hydrazone derivativesH2O2-induced oxidative stress in SH-SY5Y cellsStrong neuroprotection[8]

Key Signaling Pathways

IPA and its derivatives exert their biological effects through the modulation of several key signaling pathways. These include the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) pathways, which are crucial in regulating inflammatory responses and maintaining gut homeostasis.[1][2][9] Furthermore, IPA has been shown to inhibit the pro-inflammatory NF-κB pathway and the activation of the NLRP3 inflammasome.[1][2]

IPA_Signaling_Pathways cluster_0 Indole-3-Propionic Acid (IPA) cluster_1 Cellular Receptors cluster_2 Downstream Signaling cluster_3 Biological Outcomes IPA IPA AhR AhR IPA->AhR activates PXR PXR IPA->PXR activates Antioxidant_Response Antioxidant Response IPA->Antioxidant_Response induces NFkB NF-κB Pathway AhR->NFkB inhibits Gut_Barrier Gut Barrier Integrity AhR->Gut_Barrier promotes PXR->NFkB inhibits PXR->Gut_Barrier promotes Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory leads to (inhibition) NLRP3 NLRP3 Inflammasome NLRP3->Anti_Inflammatory leads to (inhibition) Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Enhanced_Gut_Health Enhanced Gut Health Gut_Barrier->Enhanced_Gut_Health Anti_Inflammatory->Neuroprotection Antioxidant_Assay_Workflow A Prepare stock solutions of IPA and derivatives B Prepare working solutions of different concentrations A->B C Perform DPPH or ABTS assay B->C D Incubate at room temperature in the dark C->D E Measure absorbance using a spectrophotometer D->E F Calculate percentage inhibition and IC50 values E->F

References

Validation

Efficacy of 3-(3-acetyl-1H-indol-1-yl)propanoic acid vs. other glycosylation reagents

A comprehensive review of the current scientific landscape reveals no evidence for the use of 3-(3-acetyl-1H-indol-1-yl)propanoic acid as a glycosylation reagent. Research literature and chemical databases do not describ...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals no evidence for the use of 3-(3-acetyl-1H-indol-1-yl)propanoic acid as a glycosylation reagent. Research literature and chemical databases do not describe its application for the formation of glycosidic bonds. This guide, therefore, addresses the established role of indole derivatives in glycosylation, which primarily involves the C-glycosylation of the indole nucleus itself, and provides a comparative overview of well-established, conventional glycosylation reagents.

Glycosylation, the enzymatic or chemical attachment of carbohydrates to other molecules, is a cornerstone of glycobiology and drug development. The choice of a glycosylation reagent is critical for the successful synthesis of glycoconjugates, with efficacy being determined by factors such as yield, stereoselectivity, and substrate scope. While a direct comparison of 3-(3-acetyl-1H-indol-1-yl)propanoic acid is not feasible due to the absence of data, this guide will explore the reactivity of indole derivatives in glycosylation reactions and contrast it with the function of standard glycosylation reagents.

Indole Derivatives in Glycosylation: A Focus on C-Glycosylation

Recent advancements in organic synthesis have demonstrated the utility of indole derivatives as substrates in glycosylation reactions, leading to the formation of C-glycosyl indoles. In these reactions, the indole ring acts as a nucleophile, attacking an activated sugar donor to form a carbon-carbon bond at the C3 position of the indole. This is distinct from the function of a glycosylation reagent, which would typically be a carbohydrate derivative designed to glycosylate a wide range of acceptor molecules.

Several methodologies have been developed for the C-glycosylation of indoles:

  • Brønsted Acid Catalysis: Utilizes highly reactive glycosyl donors, such as o-[1-(p-MeO-phenyl)vinyl]benzoates (PMPVB), that can be activated under mild acidic conditions. This method has been shown to be effective for the C-glycosylation of even poorly nucleophilic N-Boc and N-acetyl indole derivatives, affording good yields and high stereoselectivity.[1]

  • Organocatalysis: Tris(pentafluorophenyl)borane (B(C6F5)3) has been employed as a catalyst for the C3-glycosylation of indoles with glycosyl imidate donors. This approach is rapid and provides excellent yields with exclusive β-stereoselectivity for a range of substituted indoles.[2]

  • Cobalt Catalysis: A cobalt-catalyzed method has been developed for the C3-glycosylation of indoles using unfunctionalized glycals. This process yields 3-indolyl-C-deoxyglycosides, which are of interest as potential SGLT2 inhibitors.[3]

These examples underscore that in the context of glycosylation, indoles typically serve as the acceptor molecule rather than the glycosyl donor or reagent.

Established Glycosylation Reagents: A Comparative Overview

In contrast to the role of indole derivatives, conventional glycosylation reagents are activated sugar derivatives (glycosyl donors) designed to react with a nucleophilic acceptor (e.g., an alcohol, thiol, or amine) to form a glycosidic bond. The efficacy of these reagents is well-documented, and they form the basis of modern carbohydrate chemistry.

Below is a summary of common classes of glycosylation reagents and their key characteristics.

Glycosylation Reagent ClassActivating Agent/ConditionsKey AdvantagesKey Disadvantages
Glycosyl Halides Heavy metal salts (e.g., AgOTf, Hg(CN)2)Well-established, readily accessibleStoichiometric amounts of toxic heavy metals often required
Trichloroacetimidates Catalytic Lewis acids (e.g., TMSOTf, BF3·OEt2)High reactivity, excellent yields, catalytic activationMoisture sensitive, can be difficult to handle
Thioglycosides Thiophilic promoters (e.g., NIS/TfOH, DMTST)Stable, can be used in block synthesisActivation can sometimes be sluggish
Glycosyl Sulfoxides Triflic anhydride (Tf2O)Highly reactive, can be used for hindered substratesRequires low temperatures, can generate side products
n-Pentenyl Glycosides NIS/TfOH or I(coll)2ClO4Orthogonal to other glycosylation methodsActivation conditions can be harsh for some substrates

Experimental Protocols: A Representative C-Glycosylation of Indole

While a protocol for the use of 3-(3-acetyl-1H-indol-1-yl)propanoic acid as a glycosylation reagent cannot be provided, the following is a representative experimental procedure for the C-glycosylation of an indole derivative, based on published methods.

Organocatalyzed C-Glycosylation of Indole with a Glycosyl Imidate Donor

Materials:

  • Indole derivative (1.0 equiv)

  • Glycosyl trichloroacetimidate donor (1.2 equiv)

  • Tris(pentafluorophenyl)borane (B(C6F5)3) (10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves is added the indole derivative and the glycosyl trichloroacetimidate donor.

  • The flask is sealed, and anhydrous DCM is added via syringe.

  • The mixture is cooled to -10 °C in a cooling bath.

  • A solution of B(C6F5)3 in anhydrous DCM is added dropwise to the reaction mixture.

  • The reaction is stirred at -10 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of triethylamine.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-indolyl-C-glycoside.

Visualizing Glycosylation Pathways

To illustrate the concepts discussed, the following diagrams depict a generalized workflow for the C-glycosylation of an indole and a typical O-glycosylation using a conventional reagent.

C_Glycosylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Indole Indole Derivative CGlycoside 3-Indolyl-C-Glycoside Indole->CGlycoside GlycosylDonor Activated Glycosyl Donor (e.g., Imidate) GlycosylDonor->CGlycoside Catalyst Catalyst (e.g., B(C6F5)3) Catalyst->CGlycoside Solvent Anhydrous Solvent (e.g., DCM) Solvent->CGlycoside O_Glycosylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Acceptor Glycosyl Acceptor (e.g., Alcohol) OGlycoside O-Glycoside Acceptor->OGlycoside GlycosylReagent Glycosylation Reagent (e.g., Trichloroacetimidate) GlycosylReagent->OGlycoside Promoter Promoter (e.g., TMSOTf) Promoter->OGlycoside Solvent Anhydrous Solvent Solvent->OGlycoside

References

Comparative

A Comparative Guide to the In Vivo and In Vitro Activity of Indole Compounds

For Researchers, Scientists, and Drug Development Professionals The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of natural and synthetic compounds with a broa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities. This guide provides an objective comparison of the in vivo and in vitro activities of promising indole-based compounds, with a focus on their anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to serve as a valuable resource for professionals in drug discovery and development.

Data Presentation: A Comparative Analysis of Efficacy

The following tables summarize the quantitative data for selected indole derivatives, highlighting their performance in both laboratory (in vitro) and whole-organism (in vivo) settings.

Anticancer Activity of Indole Derivatives
Compound IDIn Vitro ModelIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo EfficacyReference
Indole-Chalcone Derivative NCI-60 Human Cancer Cell LinesGI50 < 4 nMNot SpecifiedNot Specified[1]
Quinoline-Indole Derivative Various Cancer Cell Lines2 - 11 nMNot SpecifiedNot Specified[1]
2e (Indole-1,3,4-Oxadiazole) HCT116, A549, A375 Cell Lines6.43 µM, 9.62 µM, 8.07 µMNot SpecifiedNot Specified[2]
Compound 5f (Ursolic Acid-Indole) SMMC-7721, HepG2 Cell Lines0.56 µM, 0.91 µMNot SpecifiedNot Specified[3]
Indole-Aryl-Amide 5 HT29, PC3, J6 Cell Lines2.61 µM, 0.39 µM, 0.37 µMNot SpecifiedNot Specified[4]
Indolequinone 9 MIA PaCa-2 XenograftNot SpecifiedNude MiceMarked growth inhibition at 2.5 mg/kg[5]
Indole Derivative 42 HL60 Cell Line0.02 µMHCT116 Xenograft Mouse ModelUp to 71.79% tumor growth inhibition[6]
Indole Derivative 3 MGC-803 XenograftNot SpecifiedMouse Model70-80% tumor growth inhibition at 15-30 mg/kg[6]
Anti-inflammatory Activity of Indole Derivatives
Compound IDIn Vitro TargetIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy (% Inhibition)Reference
Indole-Chalcone Hybrid 4 Not SpecifiedNot SpecifiedCarrageenan-induced paw edema (mice)~60% at 3 hours[7][8]
4-Azaindole Derivative 2d p38α Kinase4 nMLPS-induced TNF-α (rat)85% at 30 mg/kg[9]
N-Salicyloyltryptamine (NST) Not SpecifiedNot SpecifiedCarrageenan-induced joint disability (rats)Significant decrease in paw elevation time[10]
Indole Derivative SK-2 COX-1/2Not SpecifiedCarrageenan-induced paw edemaPotent anti-inflammatory activity[11]
Indole Derivative 3a-II Not SpecifiedNot SpecifiedCarrageenan-induced paw edema (mice)Significant anti-inflammatory effect[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: The indole compounds are dissolved in a suitable solvent, typically DMSO, and then serially diluted to the desired concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.[15][16]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[17]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or an SDS-HCl solution, is added to dissolve the formazan crystals that have formed in metabolically active cells.[15][17]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined from the dose-response curve.[14]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model is employed to evaluate the acute anti-inflammatory activity of compounds.[18]

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week prior to the experiment.[13][19]

  • Compound Administration: The test indole compounds, a positive control (e.g., indomethacin), and a vehicle control are administered to different groups of animals, typically via oral or intraperitoneal injection, 30-60 minutes before the induction of inflammation.[13][18]

  • Induction of Edema: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[18]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[20][21]

  • Data Analysis: The percentage of inhibition of edema in the compound-treated groups is calculated by comparing the increase in paw volume to that of the vehicle control group.[7]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indole compounds and a general workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation compound Indole Compound Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) cytotoxicity->mechanism animal_model Animal Model Development (e.g., Xenograft, Induced Inflammation) mechanism->animal_model Lead Compound Selection efficacy Efficacy Studies (e.g., Tumor Growth, Edema Measurement) animal_model->efficacy toxicology Toxicology and Pharmacokinetic Studies efficacy->toxicology clinical_trials Clinical Trials toxicology->clinical_trials Preclinical Candidate

General experimental workflow for evaluating indole compounds.

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition indole_tubulin Indole Compound tubulin Tubulin indole_tubulin->tubulin Binds to microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M) microtubule->mitotic_arrest apoptosis_tubulin Apoptosis mitotic_arrest->apoptosis_tubulin indole_pi3k Indole Compound pi3k PI3K indole_pi3k->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Key anticancer signaling pathways targeted by indole compounds.

antiinflammatory_pathway cluster_nfkb NF-κB Signaling Pathway Inhibition indole_nfkb Indole Compound ikk IKK indole_nfkb->ikk Inhibits lps LPS/Inflammatory Stimuli lps->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to proinflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->proinflammatory Induces

NF-κB signaling pathway in inflammation and its inhibition by indole compounds.

References

Validation

A Comparative Guide to the Spectroscopic Signatures of Indole Isomers

For Researchers, Scientists, and Drug Development Professionals Indole and its isomers are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The precise identi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole and its isomers are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The precise identification and differentiation of these isomers are paramount for structure elucidation, quality control, and understanding structure-activity relationships in drug discovery and development. Spectroscopic techniques provide a powerful and non-destructive means to distinguish between closely related indole isomers by probing their unique electronic and vibrational properties. This guide offers a comparative analysis of the spectroscopic data for common indole isomers, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for indole and its methyl-substituted isomers. These values highlight the subtle yet significant differences in their spectral fingerprints, which are essential for their unambiguous identification.

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

PositionIndole1-Methylindole2-Methylindole3-Methylindole (Skatole)4-Methylindole5-Methylindole6-Methylindole7-Methylindole
N-H ~8.10 (br s)-~7.85 (br s)~7.95 (br s)~7.90 (br s)~7.85 (br s)~7.85 (br s)~7.95 (br s)
C2-H ~7.20 (t)~6.95 (d)-~7.05 (s)~6.95 (s)~6.90 (s)~6.85 (s)~6.90 (s)
C3-H ~6.50 (t)~6.40 (d)~6.20 (s)-~6.40 (t)~6.35 (t)~6.30 (t)~6.35 (t)
C4-H ~7.65 (d)~7.55 (d)~7.45 (d)~7.50 (d)-~7.40 (d)~7.45 (d)~7.40 (d)
C5-H ~7.10 (t)~7.10 (t)~7.00 (t)~7.05 (t)~6.95 (t)-~6.90 (d)~6.95 (t)
C6-H ~7.15 (t)~7.15 (t)~7.05 (t)~7.10 (t)~7.00 (d)~7.15 (s)-~6.90 (d)
C7-H ~7.60 (d)~7.50 (d)~7.40 (d)~7.55 (d)~7.25 (d)~7.20 (d)~7.35 (d)-
CH₃ -~3.75 (s)~2.45 (s)~2.35 (s)~2.45 (s)~2.40 (s)~2.40 (s)~2.50 (s)

Data compiled from various sources. Chemical shifts are approximate and can vary with concentration and solvent.

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃ [1][2]

PositionIndole[3]1-Methylindole2-Methylindole3-Methylindole (Skatole)4-Methylindole5-Methylindole6-Methylindole7-Methylindole
C2 124.2128.8135.5122.3124.0125.5123.0124.5
C3 102.2100.8100.2111.1101.5102.0102.2102.5
C3a 128.0128.5129.0128.7128.2128.0127.8128.5
C4 120.8120.8120.0119.2129.8120.5120.0118.5
C5 121.9121.2119.5119.5122.5130.0121.5121.8
C6 119.8119.2119.8121.8119.5123.0129.5119.0
C7 111.2109.2110.5111.0110.8110.5111.0120.0
C7a 135.7136.5136.0135.5135.0134.0135.8136.2
CH₃ -32.813.511.818.521.221.516.5

Data compiled from various sources. Chemical shifts are approximate and can vary with concentration and solvent.

Table 3: Key IR Absorption Frequencies (cm⁻¹) in KBr or neat

Functional GroupIndole[4]3-Methylindole (Skatole)[5]Other Methylindoles
N-H Stretch ~3400 (sharp)~3400 (sharp)~3400-3420 (sharp, where applicable)
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretch -~2950-2850~2950-2850
C=C Stretch (aromatic) ~1620, 1580, 1450~1620, 1580, 1460~1620-1610, 1580-1570, 1470-1450
C-N Stretch ~1350, 1240~1340, 1230~1360-1330, 1250-1220
=C-H Bend (out-of-plane) ~740 (strong)~740 (strong)~880-730 (strong, pattern depends on substitution)

Note: The out-of-plane C-H bending region is particularly useful for distinguishing substitution patterns on the benzene ring.

Table 4: UV-Vis Absorption Maxima (λ_max) in Methanol or Ethanol [6]

Compoundλ_max 1 (nm)λ_max 2 (nm)
Indole [7]~270-280~215-220
Nitroindole Isomers [8]322-349
BN Indole Isomers [9]270-292
Indole-3-acetic acid [10]~280~220

UV-Vis spectra are generally broad and show less fine structure for simple isomers compared to NMR or IR. The position of λ_max can be influenced by the solvent.

Table 5: Mass Spectrometry (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragmentation Pattern
Indole [7]117Loss of HCN (m/z 90)
Methylindoles [11]131Loss of H to form a stable quinolinium-like cation (m/z 130) is a major fragmentation pathway. Further fragmentation can occur, but the molecular ion is typically prominent.
Bromo-1H-indole-3-acetonitrile Isomers [12]234/236 (due to Br isotopes)Likely loss of HCN, Br, and cleavage of the acetonitrile side chain.

Mass spectrometry provides the molecular weight, which is identical for isomers. However, high-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns can sometimes offer clues to the substitution pattern, although they can be very similar for positional isomers.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy[13][14][15]
  • Sample Preparation : Dissolve 5-10 mg of the indole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[12]

    • ¹³C NMR : Acquire a one-dimensional carbon spectrum, usually with proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform a baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy[16][17][18]
  • Sample Preparation :

    • KBr Pellet (for solids) : Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup : Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy[19][20][21][22]
  • Sample Preparation : Prepare a dilute solution of the indole isomer in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_max.

  • Instrument Setup :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Fill a reference cuvette with the pure solvent.

  • Data Acquisition :

    • Record a baseline spectrum with the reference cuvette in the beam path.

    • Replace the reference cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for indoles).

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)[23][24][25][26]
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). For direct infusion, the concentration is typically in the low µg/mL to ng/mL range.

  • Instrument Setup : The sample is introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : The sample is ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : The mass spectrum is a plot of ion intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Workflow for Spectroscopic Analysis of Indole Isomers

The following diagram illustrates a typical workflow for the identification and differentiation of indole isomers using the spectroscopic techniques described above.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Indole Isomers Sample Indole Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Provides detailed connectivity and chemical environment IR IR Spectroscopy Sample->IR Identifies functional groups and fingerprint region UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analyzes conjugated π-system MS Mass Spectrometry Sample->MS Determines molecular weight and fragmentation pattern Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_ID Isomer Identification Data_Analysis->Structure_ID Correlate all spectral data

Caption: A flowchart illustrating the systematic approach to identifying indole isomers using multiple spectroscopic techniques.

References

Comparative

Cross-Reactivity of Acetylated Indole Compounds: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of acetylated indole compounds is crucial for accurate interpretation of experimental results and the development of sel...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of acetylated indole compounds is crucial for accurate interpretation of experimental results and the development of selective therapeutic agents. This guide provides a comparative analysis of the binding affinities and functional activities of various acetylated indole derivatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a series of N,N-dialkyltryptamines, including 4-hydroxy and 4-acetoxy (acetylated) derivatives, at human serotonin receptors. O-acetylation generally leads to a decrease in potency at the 5-HT2A receptor in vitro.[1] However, in vivo studies suggest that some O-acetylated tryptamines may function as prodrugs, being deacetylated to their more active 4-hydroxy counterparts.[1]

Table 1: Binding Affinities (Ki, nM) of Tryptamine Derivatives at Human Serotonin Receptors [1][2]

Compound5-HT1A5-HT2A5-HT2CSERT
4-Hydroxy Tryptamines
4-OH-DMT (Psilocin)128 ± 1659.4 ± 11.231.4 ± 5.6>10,000
4-OH-MET158 ± 2549.6 ± 9.343.5 ± 8.1>10,000
4-OH-MPT114 ± 1942.1 ± 7.539.8 ± 7.2>10,000
4-Acetoxy (Acetylated) Tryptamines
4-AcO-DMT (O-Acetylpsilocin)225 ± 3893.1 ± 15.868.7 ± 12.3>10,000
4-AcO-MET289 ± 49121 ± 2198.6 ± 17.5>10,000
4-AcO-MPT201 ± 34105 ± 1885.4 ± 15.1>10,000
4-AcO-DiPT>10,0001,160 ± 2005,430 ± 980>10,000
4-AcO-MiPT>10,0001,340 ± 2406,890 ± 1240>10,000

Data are presented as mean ± SEM.

Table 2: Functional Potency (EC50, nM) and Efficacy (% 5-HT) of Tryptamine Derivatives at Human 5-HT2A Receptors (Calcium Mobilization Assay) [1]

CompoundEC50 (nM)Emax (% 5-HT)
4-Hydroxy Tryptamines
4-OH-DMT (Psilocin)8.7 ± 1.598.2 ± 3.1
4-OH-MET7.9 ± 1.497.6 ± 3.0
4-OH-MPT6.5 ± 1.199.1 ± 2.8
4-Acetoxy (Acetylated) Tryptamines
4-AcO-DMT (O-Acetylpsilocin)148 ± 2579.2 ± 4.5
4-AcO-MET189 ± 3285.4 ± 4.1
4-AcO-MPT162 ± 2882.3 ± 4.3
4-AcO-DiPT2,150 ± 37074.6 ± 5.2
4-AcO-MiPT2,580 ± 44078.9 ± 4.9

Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[2] This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the test compound.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Cell Membranes (Expressing Receptor) Incubate Incubate Components Membrane->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate TestCompound Test Compound (Acetylated Indole) TestCompound->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Acetylated Indole (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds to GProtein Gq Protein Receptor->GProtein Activates PLC Phospholipase C GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release from ER IP3->Ca_ER Stimulates PKC PKC Activation DAG->PKC Start Start: Acetylated Indole Compound of Interest Immunoassay Perform Immunoassay (e.g., ELISA) Start->Immunoassay Detection Signal Detected? Immunoassay->Detection Positive Positive Result: Potential Cross-Reactivity Detection->Positive Yes Negative Negative Result: No Significant Cross-Reactivity Detection->Negative No Confirmation Confirm with a More Specific Method (e.g., LC-MS/MS) Positive->Confirmation Conclusion Determine Specificity and Cross-Reactivity Profile Negative->Conclusion Confirmation->Conclusion

References

Validation

Benchmarking Indole-3-Propionic Acid Derivatives Against Known Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the inhibitory effects of a representative indole-3-propionic acid (IPA) derivative against established acetyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of a representative indole-3-propionic acid (IPA) derivative against established acetylcholinesterase (AChE) inhibitors. The data presented herein is based on published experimental findings and aims to offer an objective performance benchmark for researchers engaged in the discovery and development of novel therapeutics targeting cholinergic pathways.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, a process that terminates synaptic transmission.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the therapeutic basis for several drugs used to treat neurodegenerative disorders such as Alzheimer's disease. Indole-3-propionic acid (IPA), a metabolite produced by gut bacteria, and its derivatives have garnered interest for their neuroprotective properties.[2][3] Recent studies have explored the potential of modified IPA compounds as AChE inhibitors.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of an esterified derivative of Indole-3-propionic acid (CUR-IPA) and three well-established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. Lower IC50 values are indicative of greater inhibitory potency.

CompoundTarget EnzymeIC50 Value
CUR-IPA Electric eel AChE (eAChE)5.66 µM[2][4][5]
Human AChE (hAChE)59.30 µM[2][4][5]
Donepezil AChE6.7 nM[6][7]
Rivastigmine AChE4.3 nM[7]
Galantamine AChE1.27 µM[8]

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using a spectrophotometric method developed by Ellman.[9][10]

Ellman's Method for AChE Inhibition Assay

This assay quantifies the activity of AChE by measuring the formation of a yellow-colored product. The fundamental steps of the protocol are as follows:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well microplate containing a phosphate buffer (pH 8.0), the test compound (e.g., CUR-IPA or a known inhibitor) at varying concentrations, and a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

  • Enzyme Addition: A solution containing a known concentration of acetylcholinesterase is added to the wells containing the reaction mixture.

  • Substrate Addition and Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • Spectrophotometric Measurement: The absorbance of the reaction mixture is measured kinetically at a wavelength of 412 nm over a defined period. The rate of the increase in absorbance is directly proportional to the AChE activity.

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the reaction in the absence of the inhibitor (control). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Action

To understand the context of AChE inhibition, it is crucial to visualize the cholinergic signaling pathway and the experimental workflow for assessing inhibitor efficacy.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free Released ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis Receptor ACh Receptor ACh_free->Receptor Binding Inhibitor AChE Inhibitor (e.g., IPA Derivative) Inhibitor->AChE Inhibition Signal Signal Propagation Receptor->Signal

Caption: Cholinergic signaling pathway and the role of AChE inhibitors.

The diagram above illustrates that acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, leading to signal propagation.[11] Acetylcholinesterase (AChE) in the synaptic cleft breaks down ACh. AChE inhibitors, such as the investigated indole-3-propionic acid derivative, block the action of AChE, thereby increasing the concentration and duration of ACh in the synapse.

G cluster_workflow Experimental Workflow: AChE Inhibition Assay A Prepare Reagents: - AChE Solution - Substrate (Acetylthiocholine) - DTNB (Ellman's Reagent) - Test Compound B Dispense Reagents into Microplate A->B C Incubate and Initiate Reaction B->C D Measure Absorbance (412 nm) Kinetically C->D E Calculate % Inhibition and IC50 Value D->E

Caption: Workflow for determining AChE inhibitory activity.

This workflow diagram outlines the key steps involved in the in vitro assessment of acetylcholinesterase inhibitors using the widely adopted Ellman's method.

References

Comparative

A Head-to-Head Comparison of Indole Acylation Methods: A Guide for Researchers

The acylation of indoles is a fundamental transformation in organic synthesis, yielding key intermediates for a vast array of pharmaceuticals, natural products, and functional materials. The choice of acylation method is...

Author: BenchChem Technical Support Team. Date: December 2025

The acylation of indoles is a fundamental transformation in organic synthesis, yielding key intermediates for a vast array of pharmaceuticals, natural products, and functional materials. The choice of acylation method is critical, as it dictates the regioselectivity (N- vs. C-acylation), functional group tolerance, and overall efficiency of the synthesis. This guide provides an objective comparison of prevalent indole acylation methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

C3-Acylation of Indoles: Electrophilic Substitution at the Pyrrole Ring

The electron-rich C3 position of the indole ring is the most common site for electrophilic acylation. Several methods have been developed to achieve this transformation with high regioselectivity and yield.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the C3-acylation of indoles. It typically involves the reaction of an indole with an acylating agent (acyl chloride or anhydride) in the presence of a Lewis acid catalyst. The choice of Lewis acid is crucial to avoid common side reactions such as N-acylation and polymerization.[1]

graph Friedel_Crafts_Acylation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

// Nodes Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylHalide [label="R-CO-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid (e.g., AlCl₃, ZrCl₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcyliumIon [label="Acylium Ion\n[R-C=O]⁺", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Wheland Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="3-Acylindole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AcylHalide -> AcyliumIon [label=" + Lewis Acid", color="#34A853"]; Indole -> Intermediate [label=" + Acylium Ion", color="#EA4335"]; Intermediate -> Product [label=" -H⁺", color="#FBBC05"]; }

Caption: General workflow for Friedel-Crafts acylation of indole.

Quantitative Data for C3-Friedel-Crafts Acylation:

CatalystAcylating AgentSolventTemp. (°C)TimeYield (%)Reference
AlCl₃Acetyl chlorideCH₂Cl₂0 to RT25 min86[2]
Et₂AlClAcetyl chlorideCH₂Cl₂01 h95[2]
ZrCl₄Benzoyl chlorideCH₂Cl₂RT1 h92[1]
Y(OTf)₃Propionic anhydride[BMI]BF₄805 min96[3]
Iron PowderBenzoyl chlorideSolvent-freeRT20 min92[4]

Experimental Protocol: C3-Acylation using Diethylaluminum Chloride [2]

  • To a solution of indole (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of diethylaluminum chloride in hexanes (1.1 mL, 1.1 mmol) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of the acyl chloride (1.1 mmol) in dichloromethane (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 3-acylindole.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly efficient method for the formylation (acylation with a formyl group) of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. This method almost exclusively yields the 3-formylindole.

graph Vilsmeier_Haack_Reaction { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

// Nodes DMF [label="DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3 [label="POCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; VilsmeierReagent [label="Vilsmeier Reagent\n[(CH₃)₂N=CHCl]⁺", fillcolor="#FFFFFF", fontcolor="#202124"]; Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; IminiumIntermediate [label="Iminium Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="3-Formylindole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DMF -> VilsmeierReagent [label=" + POCl₃", color="#34A853"]; Indole -> IminiumIntermediate [label=" + Vilsmeier Reagent", color="#EA4335"]; IminiumIntermediate -> Product [label=" Hydrolysis", color="#FBBC05"]; }

Caption: Vilsmeier-Haack formylation of indole.

Quantitative Data for Vilsmeier-Haack Formylation:

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[5]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMF0 to 85890[5]

Experimental Protocol: Vilsmeier-Haack Formylation of Indole [5]

  • In a flask equipped with a dropping funnel and a calcium chloride guard tube, place phosphorus oxychloride (1.2 equiv.) in DMF (3 mL per gram of indole).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Add a solution of indole (1.0 equiv.) in DMF (2 mL per gram of indole) dropwise with stirring over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 35-40 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice (20 g per gram of indole) with vigorous stirring.

  • Neutralize the solution by the slow addition of 30% aqueous sodium hydroxide solution.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-formylindole.

N-Acylation of Indoles: Targeting the Indole Nitrogen

Direct acylation at the indole nitrogen is often challenging due to the competing reactivity of the C3 position. However, several methods have been developed to achieve selective N-acylation, which is crucial for the synthesis of many biologically active compounds and for protecting the indole nitrogen in subsequent transformations.

N-Acylation using Thioesters

A mild and efficient method for the chemoselective N-acylation of indoles utilizes thioesters as the acyl source in the presence of a base. This method demonstrates good functional group tolerance and avoids the use of highly reactive and unstable acyl chlorides.[6]

graph N_Acylation_Thioester { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

// Nodes Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Cs₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; IndoleAnion [label="Indole Anion", fillcolor="#FFFFFF", fontcolor="#202124"]; Thioester [label="R-CO-SMe", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-Acylindole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Indole -> IndoleAnion [label=" + Base", color="#34A853"]; IndoleAnion -> Product [label=" + Thioester", color="#EA4335"]; }

Caption: N-acylation of indole using a thioester.

Quantitative Data for N-Acylation with Thioesters: [6]

Indole DerivativeThioesterBaseSolventTemp. (°C)Time (h)Yield (%)
3-Methyl-1H-indoleS-methyl butanethioateCs₂CO₃Xylene1401262
1H-IndoleS-methyl butanethioateCs₂CO₃Xylene1401252
5-Bromo-1H-indoleS-methyl butanethioateCs₂CO₃Xylene1401271
1H-IndoleS-methyl benzothioateCs₂CO₃Xylene1401293

Experimental Protocol: N-Acylation using Thioesters [6]

  • To a reaction tube, add the indole (0.2 mmol, 1.0 equiv), thioester (0.6 mmol, 3.0 equiv), and cesium carbonate (0.6 mmol, 3.0 equiv).

  • Add xylene (2.0 mL) and a magnetic stir bar.

  • Seal the tube and heat the reaction mixture at 140 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-acylindole.

N-Acylation via DCC Coupling

Direct coupling of carboxylic acids to the indole nitrogen can be achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is particularly useful when the corresponding acyl chlorides are unstable or not commercially available.[7]

graph N_Acylation_DCC { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

// Nodes Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; CarboxylicAcid [label="R-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAP [label="DMAP", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEster [label="Active Ester Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="N-Acylindole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> ActiveEster [label=" + DCC, DMAP", color="#34A853"]; Indole -> Product [label=" + Active Ester", color="#EA4335"]; }

Caption: N-acylation of indole via DCC coupling.

Quantitative Data for N-Acylation with DCC Coupling: [7]

Indole DerivativeCarboxylic AcidSolventTemp. (°C)Time (h)Yield (%)
5-Nitro-1H-indoleBenzoic acidCH₂Cl₂RT391
5-Cyano-1H-indoleBenzoic acidCH₂Cl₂RT2488
5-Bromo-1H-indole4-Methoxybenzoic acidCH₂Cl₂RT2485
1H-IndoleBenzoic acidCH₂Cl₂RT2424

Experimental Protocol: N-Acylation with DCC Coupling [7]

  • To a solution of the indole (0.2 mmol), DMAP (0.2 mmol), and the carboxylic acid (0.4 mmol) in CH₂Cl₂ (2 mL) at 0 °C under a nitrogen atmosphere, add a solution of DCC (0.4 mmol) in CH₂Cl₂ (1 mL).

  • Allow the solution to warm to room temperature and stir for 2-24 hours, monitoring the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Metal-Catalyzed Acylation

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective acylation of indoles at positions that are otherwise difficult to access.[8][9] Palladium catalysts, in particular, have been employed for direct acylation at the C2, C4, and C7 positions, often guided by a directing group.

graph Metal_Catalyzed_Acylation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

// Nodes Indole [label="Substituted Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylSource [label="Acyl Source", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Palladacycle Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Regioselective Acylindole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Indole -> Intermediate [label=" + Catalyst\n(C-H Activation)", color="#34A853"]; Intermediate -> Product [label=" + Acyl Source\n(Reductive Elimination)", color="#EA4335"]; }

Caption: General scheme for Pd-catalyzed C-H acylation of indole.

Due to the diverse nature of metal-catalyzed C-H acylation, a single quantitative table is not representative. However, a notable example is the palladium-catalyzed C7 acylation of indolines (which can be oxidized to indoles), providing a route to otherwise difficult-to-access isomers. These methods often require specific directing groups on the indole nitrogen to achieve high regioselectivity. For instance, palladium-catalyzed C7 acylation of N-pivaloylindoline has been reported with high yields.

Conclusion

The choice of an appropriate indole acylation method is highly dependent on the desired regioselectivity and the nature of the substrate. For the synthesis of 3-acylindoles, the Friedel-Crafts acylation offers a broad scope of acylating agents, with modern variations using milder Lewis acids providing high yields and minimizing side reactions. The Vilsmeier-Haack reaction remains the method of choice for efficient and high-yielding 3-formylation. For selective N-acylation , methods employing thioesters or DCC coupling with carboxylic acids provide excellent alternatives to traditional methods using harsh bases and unstable acyl chlorides, offering greater functional group tolerance. Finally, metal-catalyzed C-H activation represents a frontier in indole functionalization, enabling acylation at less conventional positions and opening avenues for the synthesis of novel indole derivatives. Researchers should carefully consider the advantages and limitations of each method, as outlined in this guide, to develop robust and efficient synthetic routes.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-acetyl-1H-indol-1-yl)propanoic acid

Disclaimer: This document provides guidance on the safe handling of 3-(3-acetyl-1H-indol-1-yl)propanoic acid based on general principles for indole derivatives and propanoic acid, as a specific Safety Data Sheet (SDS) is...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 3-(3-acetyl-1H-indol-1-yl)propanoic acid based on general principles for indole derivatives and propanoic acid, as a specific Safety Data Sheet (SDS) is not publicly available. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's Environmental Health and Safety (EHS) department. This chemical should be treated as potentially hazardous.

I. Personal Protective Equipment (PPE)

The appropriate personal protective equipment (PPE) is the primary barrier against potential chemical exposure. The following table summarizes the recommended PPE for handling 3-(3-acetyl-1H-indol-1-yl)propanoic acid, based on the hazards of structurally related compounds.[1][2]

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[1][2]Protects eyes and face from splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[2] Gloves should be inspected before each use and proper removal techniques must be followed to avoid skin contamination.[2]Protects hands from direct contact with the chemical.
Body Protection A flame-resistant lab coat is required.[1] Long pants and closed-toe shoes must be worn to cover all exposed skin.[1][2]Prevents accidental skin contact with the chemical.
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a spill cleanup.[1][2]Minimizes the risk of inhaling chemical dust or vapors.

II. Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All procedures involving the handling of solid 3-(3-acetyl-1H-indol-1-yl)propanoic acid or the preparation of its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]

B. Safe Handling Procedures:

  • Preparation: Before starting any work, ensure all necessary PPE is correctly worn and that the fume hood is functioning properly.

  • Weighing: If weighing the solid compound, perform this task within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid 3-(3-acetyl-1H-indol-1-yl)propanoic acid to the solvent to prevent splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling the compound.[4]

C. Storage:

  • Store 3-(3-acetyl-1H-indol-1-yl)propanoic acid in a tightly sealed and clearly labeled container.[3]

  • The storage area should be a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

III. Disposal Plan

Proper disposal of chemical waste is essential to protect both personnel and the environment. All local, state, and federal regulations for the disposal of chemical waste must be followed.[2]

  • Solid Waste: Collect any solid 3-(3-acetyl-1H-indol-1-yl)propanoic acid and contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for hazardous solid waste.[1]

  • Liquid Waste: Solutions containing 3-(3-acetyl-1H-indol-1-yl)propanoic acid should be collected in a labeled, sealed container for halogenated or non-halogenated organic waste, depending on the solvent used.[1] Do not mix with incompatible waste streams.

  • General Guidance: Do not pour any waste containing this compound down the drain.[2]

IV. Experimental Workflow

The following diagram illustrates the general workflow for the safe handling of 3-(3-acetyl-1H-indol-1-yl)propanoic acid.

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Perform inside fume hood prep->weigh solution Solution Preparation - Add solid to solvent slowly weigh->solution handling Handling - Avoid contact - Wash hands after solution->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage disposal Disposal - Segregate waste - Follow regulations handling->disposal

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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